Milbemycin A3 5-oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGCWFGLMXRIK-FJZHFHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114177-14-9 | |
| Record name | Milbemycin A3 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILBEMYCIN A3 5-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Milbemycin A3 5-Oxime from Streptomyces hygroscopicus
Abstract
This technical guide provides a comprehensive overview of the synthesis of Milbemycin A3 5-oxime, a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine for parasite control.[1][2][3][4] The process originates with the fermentation of Streptomyces hygroscopicus, a soil-dwelling bacterium known for its production of a diverse array of secondary metabolites.[5] This document details the critical stages of the process, from the cultivation of S. hygroscopicus and the biosynthesis of milbemycin A3 to its extraction, purification, and subsequent chemical modification. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies to support the replication and optimization of this synthetic pathway.
Introduction to Milbemycins and the Producing Microorganism
Milbemycins are a class of 16-membered macrocyclic lactones first isolated in 1972 from the fermentation broth of Streptomyces hygroscopicus.[5] These compounds, chemically related to the avermectins, exhibit a broad spectrum of antiparasitic activity.[5] Milbemycin A3, along with milbemycin A4, are among the most abundant and commercially important members of this family.[5] Their mode of action involves the potentiation of glutamate and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[3][6]
Streptomyces hygroscopicus , the primary producer of milbemycins, is a Gram-positive, filamentous bacterium found in soil.[5] Various strains, including S. hygroscopicus subsp. aureolacrimosus, are utilized in industrial fermentation for the production of these valuable compounds.[5][7] The biosynthesis of the complex milbemycin structure is governed by a large polyketide synthase (PKS) system, which assembles the macrocyclic core from simple carboxylic acid precursors like acetate and propionate.[5]
Fermentation of Streptomyces hygroscopicus for Milbemycin A3 Production
The production of milbemycin A3 is a fermentation-driven process that requires careful optimization of culture conditions to maximize yield. High-yielding strains of S. hygroscopicus are often developed through multiple rounds of mutagenesis and selective breeding.[8]
Inoculum Development and Fermentation Conditions
A robust fermentation process begins with the preparation of a healthy seed culture. This is typically achieved by inoculating a suitable liquid medium, such as tryptic soy broth, with a stock culture of S. hygroscopicus and incubating for 2-3 days at 28°C with agitation.[5] The seed culture is then used to inoculate a larger production-scale fermenter.
The production medium composition is critical and generally contains a carbon source (e.g., glucose, starch, fructose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.[5][9] The carbon-to-nitrogen ratio of the medium has been shown to influence the pattern of individual milbemycin components produced.[9] The fermentation is typically carried out for 7-14 days at 28°C with controlled aeration and agitation to ensure optimal microbial growth and metabolite production.[5]
Biosynthesis of Milbemycin A3
The biosynthesis of milbemycins is a complex enzymatic process. The core macrocyclic structure is assembled by a Type I polyketide synthase (PKS) from acetate and propionate units.[5][10] Subsequent post-PKS modifications, including cyclization and other enzymatic transformations, lead to the final milbemycin A3 molecule.[5][11] The production of these secondary metabolites is tightly regulated by complex signaling networks within the bacterium.[5]
Workflow for Milbemycin A3 Production
Caption: Workflow from fermentation to purified Milbemycin A3.
Extraction and Purification of Milbemycin A3
Following fermentation, milbemycin A3 must be efficiently extracted and purified from the complex fermentation broth.
Mycelial Separation and Extraction
The first step in downstream processing is the separation of the mycelia from the supernatant, typically achieved through centrifugation or filtration.[5] The milbemycins are primarily located within the mycelial cake, which is then extracted with an organic solvent such as acetone or methanol.[5] The resulting solvent extract is concentrated under reduced pressure to yield a crude extract.[5] An alternative, patented method utilizes supercritical carbon dioxide extraction of freeze-dried mycelium for improved efficiency.[12]
Chromatographic Purification
The crude extract is a complex mixture of milbemycins and other metabolites, necessitating further purification. This is typically accomplished through a series of chromatographic steps.[5] Silica gel column chromatography is a common initial purification step, followed by preparative high-performance liquid chromatography (HPLC) to isolate milbemycin A3 to a high degree of purity.[5]
Chemical Synthesis of this compound
The conversion of milbemycin A3 to its 5-oxime derivative is a two-step semi-synthetic process involving oxidation followed by oximation.[1][2] This modification enhances the biological activity profile of the parent compound.[2]
Step 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3
The initial step is the selective oxidation of the C5-hydroxyl group of milbemycin A3 to a ketone.[1][2] This can be achieved using various oxidizing agents, with a common patented method employing a hypochlorite or chlorite oxidizer in the presence of a piperidine nitrogen oxygen free radical catalyst (such as TEMPO) and a halide catalyst promoter.[1][13]
Experimental Protocol: Oxidation of Milbemycin A3
-
Dissolve Milbemycin A3 and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a reaction vessel.[2]
-
Cool the reaction mixture to a temperature between -5°C and 15°C.[2][13]
-
Prepare a solution of the oxidizer (e.g., sodium hypochlorite) in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.[2][13]
-
Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.[2][13]
-
Monitor the reaction for the formation of the 5-keto-milbemycin A3 intermediate.
-
Upon completion, process the reaction mixture to isolate the intermediate product.
Step 2: Oximation of 5-keto-Milbemycin A3
The second step involves the reaction of the 5-keto intermediate with hydroxylamine hydrochloride to form the 5-oxime.[1][13][14] This reaction is an example of the formation of an oxime from a ketone.[15][16][17]
Experimental Protocol: Oximation
-
Dissolve the 5-keto-milbemycin A3 intermediate in a solvent mixture, typically methanol and 1,4-dioxane.[2][13]
-
Add hydroxylamine hydrochloride as the oximation agent.[13]
-
Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[2][13]
-
Monitor the reaction for completion.
-
Upon completion, isolate and purify the this compound product. A reported work-up involves adding deionized water, extracting with dichloromethane, and drying the organic phase to obtain the crude product.[13]
Synthetic Pathway of this compound
Caption: Two-step synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for both in-process monitoring and final product quality control. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[18] Detection is commonly performed using a UV detector at a wavelength of around 245-250 nm.[18][19] The purity of this compound is expected to be greater than 95% by HPLC.[3][4]
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) provides definitive structural confirmation and can be used for sensitive quantification.[20] This technique allows for the determination of the molecular weight of the synthesized compound, confirming the successful oximation reaction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Milbemycin A3 Molecular Formula | C₃₁H₄₄O₇ | [6] |
| Milbemycin A3 Molecular Weight | 528.7 g/mol | [6] |
| This compound Molecular Formula | C₃₁H₄₃NO₇ | [3][4] |
| This compound Molecular Weight | 541.7 g/mol | [3][4] |
| Reported Synthesis Yield (Milbemycin oxime) | up to 90.6% | [13] |
| Purity by HPLC | >95% | [3][4] |
| HPLC Detection Wavelength | ~249 nm | [19] |
Conclusion
The synthesis of this compound from Streptomyces hygroscopicus is a multi-stage process that combines microbial fermentation with chemical synthesis. A thorough understanding of the underlying microbiology, biochemistry, and organic chemistry is essential for the successful and efficient production of this important veterinary pharmaceutical. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research and process optimization, particularly in fermentation technology and downstream processing, will continue to be critical for improving the overall efficiency and cost-effectiveness of this compound production.
References
-
Li C, He H, Wang J, et al. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus. PubMed. Available from: [Link].
-
Hirano M, Iwai Y, Takahashi Y, et al. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins. PubMed. Available from: [Link].
-
Zhang H, Wang Y, Wang Y, et al. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement. ProQuest. Available from: [Link].
-
Proposed biosynthetic pathway of milbemycins (Nonaka et al. 1999; Wang... ResearchGate. Available from: [Link].
-
Proposed biosynthetic pathway and gene cluster module organizations of... ResearchGate. Available from: [Link].
-
Liu S, Zhang Y, Wang Y, et al. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis. MDPI. Available from: [Link].
- Process for isolation of milbemycins A3 and A4. Google Patents.
-
Wu YJ, Yang SB, Zhang ZY, et al. Improvement of Nemadectin Production by Overexpressing the Regulatory Gene nemR and Nemadectin Biosynthetic Gene Cluster in Streptomyces Cyaneogriseus. Thieme E-Books & E-Journals. Available from: [Link].
-
Oxime formation. Química Organica.org. Available from: [Link].
-
Wu YJ, Yang SB, Zhang ZY, et al. Improvement of Nemadectin Production by Overexpressing the Regulatory Gene nemR and Nemadectin Biosynthetic Gene Cluster in Streptomyces Cyaneogriseus. ResearchGate. Available from: [Link].
-
Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link].
-
Milbemycin A3 oxime. Bioaustralis Fine Chemicals. Available from: [Link].
-
Milbemycin A3 oxime. Bioaustralis. Available from: [Link].
- Streptomyces and method for producing milbemycin A3 using same. Google Patents.
-
Oximes. BYJU'S. Available from: [Link].
-
Takiguchi Y, Ono M, Muramatsu S, et al. Milbemycins, a new family of macrolide antibiotics. Fermentation, isolation and physico-chemical properties of milbemycins D, E, F, G, and H. PubMed. Available from: [Link].
- Method for synthesizing Milbemycin oxime. Google Patents.
-
Formation of an Oxime from a Ketone. YouTube. Available from: [Link].
-
Milbemycin production by Streptomyces sp.: the effect of carbohydrates. Oxford Academic. Available from: [Link].
- Streptomyces and method for producing milbemycin a3 using same. Google Patents.
-
Oxime formation. ChemTube3D. Available from: [Link].
- Streptomyces et procédé de production de milbémycine a3 à l'aide de celui-ci. Google Patents.
-
van de Riet JM, Murphy C, Pearce JN, et al. The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure. PubMed. Available from: [Link].
-
Zhang J, Yan YJ, Wang JD, et al. New seco-milbemycins from Streptomyces bingchenggensis: fermentation, isolation and structure elucidation. PubMed. Available from: [Link].
- Production method of high-purity milbemycins. Google Patents.
-
Wang Y, Zhang H, Zhang J, et al. Design, Synthesis, and Biological Activities of Milbemycin Analogues. ResearchGate. Available from: [Link].
-
Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. PMC - NIH. Available from: [Link].
-
Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. ResearchGate. Available from: [Link].
-
Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma. Semantic Scholar. Available from: [Link].
-
Streptomycetes as platform for biotechnological production processes of drugs. PMC. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Milbemycins, a new family of macrolide antibiotics. Fermentation, isolation and physico-chemical properties of milbemycins D, E, F, G, and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 13. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 14. byjus.com [byjus.com]
- 15. Oxime formation [quimicaorganica.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Anthelmintic Efficacy of Milbemycin A3 5-Oxime Against Nematodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 5-oxime is a potent macrocyclic lactone anthelmintic agent with a broad spectrum of activity against various nematode and arthropod parasites.[1][2] As a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus, it is a key component of several veterinary pharmaceuticals.[1][2][3] This technical guide provides an in-depth analysis of the biological activity of this compound against nematodes, focusing on its mechanism of action, quantitative efficacy, and the methodologies for its evaluation.
Chemical and Physical Properties
This compound is one of the two major homologs of milbemycin oxime, the other being Milbemycin A4 5-oxime. The primary structural difference lies in the substituent at the C-25 position of the macrocyclic lactone ring, where this compound possesses a methyl group.[3]
| Property | This compound |
| Molecular Formula | C₃₁H₄₃NO₇[3][4] |
| Molecular Weight | 541.7 g/mol [2][3] |
| Appearance | White or light yellow powder[2] |
| Solubility | Very soluble in anhydrous ethanol and ethyl acetate; sparingly soluble in DMSO.[2][4] |
| Storage | ≤30°C[2] |
Mechanism of Action: Targeting the Invertebrate Nervous System
The high efficacy and selective toxicity of this compound in nematodes are attributed to its specific interaction with their nervous system. The primary molecular target is the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of invertebrates.[1][4]
The binding of this compound to these channels potentiates the effect of the neurotransmitter glutamate. This leads to a prolonged opening of the chloride ion channels and a subsequent influx of chloride ions into the cell. The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, which inhibits the initiation and propagation of nerve signals. This disruption in neurotransmission results in flaccid paralysis and ultimately the death of the nematode.[1][2] The absence of these specific GluCls in vertebrates contributes to the favorable safety profile of milbemycin oxime in host animals.[1]
Caption: Mechanism of action of this compound in nematodes.
Quantitative Efficacy Against Nematode Species
The in vitro efficacy of this compound has been quantified against various nematode species using assays that measure larval motility and development. The following table summarizes key efficacy data.
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) | Reference |
| Crenosoma vulpis | L3 Larvae | Motility Assay | LC50 | 67 | [1] |
| Angiostrongylus vasorum | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |
| Aelurostrongylus abstrusus | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |
| Caenorhabditis elegans | Adult | Motility Assay | IC50 | 845 | [1] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols for Efficacy Evaluation
In Vitro Assay: Larval Motility Assay (LMA)
This assay is designed to assess the paralytic effect of this compound on nematode larvae.
Caption: Workflow for a typical nematode larval motility assay.
Step-by-Step Methodology:
-
Parasite Culture and Larvae Collection:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]
-
Perform serial dilutions of the stock solution in an appropriate culture medium (e.g., RPMI-1640) to achieve the desired final concentrations.[5][6] The final solvent concentration should not exceed 1% to avoid toxicity to the larvae.[1]
-
-
Assay Setup:
-
Incubation:
-
Motility Assessment:
-
Following incubation, visually assess the motility of the larvae in each well under a microscope.
-
Larvae are typically scored as motile, sluggish, or non-motile.[8] Non-motile larvae are considered non-viable.
-
-
Data Analysis:
-
Calculate the percentage of non-motile larvae for each concentration of this compound.
-
Plot a dose-response curve and determine the LC50 or EC50 (Effective Concentration 50) value using appropriate statistical software.[8]
-
In Vitro Assay: Larval Development Assay (LDA)
This assay evaluates the inhibitory effect of this compound on the development of nematode eggs to the infective L3 stage.[9]
Caption: Workflow for a typical nematode larval development assay.
Step-by-Step Methodology:
-
Egg Isolation:
-
Collect fresh fecal samples from infected animals.
-
Isolate nematode eggs using a series of sieves and a flotation solution (e.g., saturated salt or sugar solution).
-
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described for the Larval Motility Assay.
-
-
Assay Setup:
-
Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate containing a nutritive medium.[10]
-
Add the prepared dilutions of this compound to the wells.
-
Include positive (a known anthelmintic) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plates at approximately 25-27°C for 6-7 days to allow for egg hatching and larval development in the control wells.[11]
-
-
Development Assessment:
-
After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and aid in visualization.[9]
-
Under a microscope, count the number of eggs that have failed to hatch and the number of larvae at each developmental stage (L1, L2, and L3).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.
-
Generate a dose-response curve and determine the IC50 value.[8]
-
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used in vivo method to evaluate the efficacy of an anthelmintic by measuring the reduction in the number of nematode eggs shed in the feces of treated animals.[12][13][14]
Caption: Workflow for a fecal egg count reduction test.
Step-by-Step Methodology:
-
Animal Selection and Grouping:
-
Select a group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).
-
Randomly allocate animals to a treatment group and a control (placebo) group, with a recommended minimum of 10-15 animals per group.[15]
-
-
Pre-treatment Sampling (Day 0):
-
Treatment Administration:
-
Administer this compound to the animals in the treatment group according to the recommended dosage.
-
The control group receives a placebo.
-
-
Post-treatment Sampling (Day 10-14):
-
Collect individual fecal samples from all animals in both groups 10 to 14 days after treatment.[14]
-
-
Fecal Egg Counting:
-
Process all fecal samples using a standardized technique, such as the modified McMaster method, to determine the number of eggs per gram (EPG) of feces.[17]
-
-
Data Analysis:
-
Calculate the mean EPG for both the treatment and control groups at both pre- and post-treatment time points.
-
The percentage of fecal egg count reduction is calculated using the following formula: % Reduction = [1 - (T2/T1) x (C1/C2)] x 100 Where:
-
T1 = mean EPG of the treatment group before treatment
-
T2 = mean EPG of the treatment group after treatment
-
C1 = mean EPG of the control group before treatment
-
C2 = mean EPG of the control group after treatment
-
-
Resistance to this compound
The development of anthelmintic resistance is a significant concern in veterinary medicine. Resistance to macrocyclic lactones, including milbemycin oxime, has been reported in various nematode species. The primary mechanisms of resistance are believed to involve:
-
Alterations in the target GluCls: Mutations in the genes encoding the subunits of the glutamate-gated chloride channels can reduce the binding affinity of milbemycin oxime, thereby diminishing its efficacy.
-
Increased drug efflux: Overexpression of P-glycoprotein (P-gp) transporters in the nematode can actively pump the drug out of the cells, preventing it from reaching its target site at a sufficient concentration.
Monitoring for resistance using methods like the FECRT is crucial for effective parasite control and to prolong the lifespan of existing anthelmintics.
Conclusion
This compound is a highly effective anthelmintic agent against a wide range of nematodes. Its potent and selective mechanism of action, targeting the invertebrate-specific glutamate-gated chloride channels, provides a wide margin of safety. The in vitro and in vivo assays detailed in this guide serve as essential tools for the continued evaluation of its efficacy and for monitoring the development of resistance. A thorough understanding of its biological activity and the methodologies for its assessment is paramount for researchers and professionals in the field of veterinary drug development and parasite control.
References
- Moroccan Journal of Agricultural Sciences. (2022).
- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 84(11).
- COMBAR. (2021). Faecal egg count reduction test (FECRT)
- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research.
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American Journal of Tropical Medicine and Hygiene, 71(5), 595-601.
- Queiroz, C. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. University of Arkansas System Division of Agriculture.
- Lacey, E., & Brady, R. L. (1995). Larval development assay.
- Lacey, E., & Brady, R. L. (1995). Larval development assay.
- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 84(11).
- Grokipedia. (2026). Faecal egg count reduction test.
- COMBAR. (n.d.). FEC and FECRT Instructions.
- Kotze, A. C., et al. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology, 260, 33-38.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime.
- Benchchem. (n.d.).
- Keiser, J., & McCarthy, J. S. (2020). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 36(11), 935-946.
- Coles, G. C. (1977). The response of nematodes in vivo and in vitro to some anthelmintics. Journal of Helminthology, 51(4), 323-326.
- TOKU-E. (n.d.). Milbemycin Oxime-biopesticide research.
- Benchchem. (n.d.).
- In vivo test–fecal egg count reduction test. (n.d.). In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.)
- Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime.
- Johansen, M. V. (1989). An evaluation of techniques used for the detection of anthelmintic resistance in nematode parasites of domestic livestock.
- Kuntz, E. A., et al. (2016). Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs. Veterinary Parasitology, 226, 102-105.
- Kuntz, E. A., et al. (2016). Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs. Veterinary Parasitology, 220, 53-57.
- Motta, B., et al. (2012). Therapeutic Efficacy of Milbemycin oxime/praziquantel Oral Formulation (Milbemax®)
- Kim, H., et al. (2025). Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea. Parasitology Research, 124(134).
- Kim, H., et al. (2025). Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio Plus) against canine gastrointestinal nematodes in the Republic of Korea.
- In Vitro Evaluation of Anthelmintic Efficacy of Some Plant Species Possessing Proteinases and/or Other Nitrogenous Compounds in Small Ruminantsq. (n.d.). Journal of Animal and Veterinary Advances, 10(14), 1836-1841.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. toku-e.com [toku-e.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agromaroc.com [agromaroc.com]
- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. combar-ca.eu [combar-ca.eu]
- 14. grokipedia.com [grokipedia.com]
- 15. wormsparc.com [wormsparc.com]
- 16. vet.ucalgary.ca [vet.ucalgary.ca]
- 17. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Milbemycin A3 5-Oxime Derivatives and their Structure-Activity Relationship
This guide provides a comprehensive technical overview of Milbemycin A3 5-oxime derivatives, a significant class of semi-synthetic macrocyclic lactones. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of their synthesis, mechanism of action, and the nuanced structure-activity relationships (SAR) that govern their potent antiparasitic properties.
Introduction: The Significance of the Milbemycin Scaffold
Milbemycins are a group of potent antiparasitic agents produced by the fermentation of Streptomyces species, first isolated in 1972 from Streptomyces hygroscopicus.[1] These 16-membered macrocyclic lactones are chemically related to the avermectins and are widely used in veterinary medicine to control worms, ticks, and fleas.[1] Their broad-spectrum activity also extends to critical agricultural pests, making them valuable insecticidal and acaricidal agents.[1][2]
Milbemycin A3, a major component of the fermentation products, serves as a crucial starting material for semi-synthetic modifications aimed at enhancing potency, broadening the spectrum of activity, and improving pharmacokinetic profiles.[3][4] Among the most successful modifications is the introduction of a 5-oxime functionality, leading to the development of Milbemycin oxime, a commercially successful drug that is a mixture of the 5-oxime derivatives of Milbemycin A3 and A4.[3][5] This guide will focus specifically on the A3 derivatives, exploring the chemical rationale and biological consequences of this key structural change.
Mechanism of Action: A Targeted Neurological Assault
The efficacy of this compound derivatives, like all milbemycins and avermectins, lies in their ability to selectively target the invertebrate nervous system.[1][6][7] Their primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[3][8]
The binding of the milbemycin molecule to these channels leads to an irreversible opening, causing a significant influx of chloride ions into the neuronal and muscular cells.[6][9][10] This influx results in hyperpolarization of the cell membrane, effectively blocking the transmission of nerve signals.[1][6][7][8] The resulting flaccid paralysis prevents the parasite from essential life functions such as feeding and movement, ultimately leading to its death.[8][11] Some studies also suggest an interaction with GABA-gated chloride channels, further contributing to the disruption of neurotransmission.[9][12] The absence of GluCls in vertebrates provides a high degree of selective toxicity, making these compounds safe for use in mammals at therapeutic doses.
Caption: Mechanism of action of Milbemycin derivatives.
Synthesis of this compound Derivatives: A Two-Step Approach
The semi-synthetic preparation of this compound is a well-established, two-step chemical transformation.[3][4][11] This process enhances the biological activity of the parent compound and allows for the introduction of various substituents on the oxime group for SAR studies.
Step 1: Selective Oxidation of the C5-Hydroxyl Group
The initial and critical step is the selective oxidation of the allylic hydroxyl group at the C5 position of the Milbemycin A3 core to a ketone.[3][11]
Experimental Protocol: Oxidation
-
Dissolution: Dissolve Milbemycin A3 (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity and improve selectivity.[3]
-
Oxidation: Add an activated oxidizing agent portion-wise to the stirred solution. While several reagents can be used, activated manganese dioxide (MnO₂) is a common and effective choice for this specific transformation.[3][4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[3]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid MnO₂. Wash the celite pad with additional DCM to ensure complete recovery of the product.[3]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-keto-Milbemycin A3, can be purified by column chromatography on silica gel.[3]
Expert Insight: The Rationale for Manganese Dioxide
The choice of manganese dioxide is not arbitrary. It is a highly chemoselective oxidant for allylic and benzylic alcohols.[4][13][14][15] Its solid, heterogeneous nature simplifies the work-up process, as it can be easily removed by filtration.[3] Furthermore, the reaction conditions are mild, which is crucial for preserving the complex and sensitive macrocyclic lactone structure of the milbemycin core from unwanted side reactions or degradation.[5][14]
Step 2: Oximation of the C5-Ketone
The intermediate ketone is then converted to the desired 5-oxime derivative.
Experimental Protocol: Oximation
-
Dissolution: Dissolve the purified 5-keto-Milbemycin A3 (1 equivalent) in a solvent mixture, typically methanol and pyridine or 1,4-dioxane.[3][10][14]
-
Addition of Hydroxylamine: Add the desired hydroxylamine hydrochloride derivative (e.g., hydroxylamine hydrochloride for the unsubstituted oxime, or an O-substituted hydroxylamine hydrochloride for derivatives) (1-1.5 equivalents).[3][14] The choice of this reagent determines the final R-group on the oxime.
-
Reaction: Stir the reaction mixture at room temperature (25-35 °C). The reaction time can vary from a few hours to overnight (10-16 hours).[3][10][14]
-
Work-up and Purification: After the reaction is complete, concentrate the mixture. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound derivative can be purified by column chromatography on silica gel.[3]
Caption: General workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The modification at the C5 position has a profound impact on the biological activity of the milbemycin scaffold. SAR studies, particularly the seminal work by Tsukamoto et al. (1991), have established that the conversion of the C5-hydroxyl group to a 5-keto-5-oxime function significantly enhances antiparasitic efficacy.[1]
Key SAR Findings:
-
Superior Potency of 5-Oximes: The 5-keto-5-oxime derivatives of Milbemycin A3 and A4 demonstrate higher efficacy against the microfilariae of Dirofilaria immitis (heartworm) in vitro compared to their parent compounds.[1]
-
Influence of O-Substitution: The activity of the 5-oxime can be further modulated by substitution on the oxime oxygen. O-acyl oximes have also been shown to exhibit high activity.[1] This position offers a valuable handle for fine-tuning the molecule's properties, such as lipophilicity and metabolic stability, which can impact its pharmacokinetic profile and overall in vivo performance.
| Compound | Modification at C5 | Relative In Vitro Activity (Microfilaricidal) | Reference |
| Milbemycin A3 | -OH (Parent) | Baseline | |
| 5-keto-Milbemycin A3 5-oxime | =N-OH | High | [1] |
| 5-keto-Milbemycin A3 5-(O-acyl-oxime) | =N-O-C(O)R | High | [1] |
Note: This table represents a qualitative summary of the data presented by Tsukamoto et al., 1991. The original publication should be consulted for detailed quantitative values.
These findings underscore the critical role of the C5-oxime moiety in enhancing the interaction with the target receptor, the glutamate-gated chloride channel, leading to increased potency.
Protocols for Biological Evaluation
To assess the efficacy of newly synthesized this compound derivatives, standardized in vitro bioassays are essential. These assays provide quantitative data (e.g., LC₅₀ or IC₅₀ values) for SAR analysis.
Acaricidal Activity Assay (e.g., against Tetranychus urticae)
The leaf-dip or vial-leaf dipping bioassay is a common method for evaluating activity against spider mites.
Experimental Protocol: Leaf-Dip Bioassay
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO). Create a series of serial dilutions in water, often with a small amount of a wetting agent to ensure even coverage.
-
Leaf Treatment: Dip untreated host plant leaves (e.g., kidney bean or cowpea) into the test solutions for approximately 5 seconds with agitation.[3] Allow the leaves to air dry completely. A control group should be treated with the solvent-water mixture only.
-
Assay Setup: Place the treated leaves, adaxial side up, on a bed of wet cotton in a petri dish. This maintains leaf turgor and prevents mites from escaping.
-
Mite Infestation: Using a fine sable brush, transfer a known number of adult female mites (e.g., 10-20) onto the surface of each treated leaf.
-
Incubation: Maintain the petri dishes at a controlled temperature (e.g., 21-25°C) and humidity for 72 to 96 hours.
-
Mortality Assessment: Assess mortality under a binocular microscope. Mites that are incapable of coordinated movement when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value through probit analysis.
Anthelmintic Activity Assay (e.g., against Haemonchus contortus)
The larval motility or development assay is widely used to screen for anthelmintic activity against parasitic nematodes.
Experimental Protocol: Larval Motility Assay
-
Larvae Preparation: Obtain third-stage larvae (L3) of H. contortus from fecal cultures of infected hosts.[8][9] Collect the L3 larvae using a Baermann apparatus and wash them multiple times in sterile water or buffer.[9]
-
Assay Setup: In a 24- or 96-well plate, add approximately 50-100 L3 larvae suspended in a suitable culture medium to each well.[9]
-
Compound Addition: Prepare serial dilutions of the test compound in the culture medium from a stock solution (typically in DMSO, ensuring the final solvent concentration is non-lethal, e.g., <1%).[9] Add the diluted compounds to the respective wells. Include solvent control and negative control (medium only) wells.
-
Incubation: Incubate the plates at a physiological temperature (e.g., 37°C) for 24-72 hours.[9]
-
Motility Assessment: Observe the larvae under an inverted microscope. Count the number of motile and non-motile (paralyzed or dead) larvae in each well. Gentle warming or stimulation may be used to confirm paralysis.[9]
-
Data Analysis: Calculate the percentage of non-motile larvae for each concentration and determine the LC₅₀ or IC₅₀ value using appropriate statistical software.[9]
Conclusion and Future Directions
The introduction of a 5-oxime group to the Milbemycin A3 scaffold is a validated and highly successful strategy for enhancing antiparasitic activity. The straightforward and efficient two-step synthesis provides a robust platform for generating diverse libraries of derivatives for further optimization. The clear structure-activity relationship, centered on the potentiation of invertebrate-specific glutamate-gated chloride channels, confirms the rationale behind this chemical modification.
Future research in this area will likely focus on the synthesis of novel O-substituted oxime derivatives to further probe the SAR and optimize pharmacokinetic properties. The development of derivatives with improved activity against resistant parasite strains is a particularly critical goal. The detailed protocols and foundational principles outlined in this guide provide a solid framework for researchers and drug development professionals to build upon in the ongoing quest for new and more effective antiparasitic agents.
References
-
Tsukamoto, Y., Sato, K., Mio, S., Sugai, S., Yanai, T., Kitano, N., Muramatsu, S., Nakada, Y., & Ide, J. (1991). Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. Agricultural and Biological Chemistry, 55(10), 2615-2621. [Link]
-
Li, Y., et al. (2024). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Pharmaceuticals, 17(3), 305. [Link]
-
BioAustralis. (2021). Milbemycin A3 oxime - Product Data Sheet. [Link]
-
RSC - The Royal Society of Chemistry. (n.d.). Manganese(IV) oxide. [Link]
-
Wikipedia. (n.d.). Milbemycin. [Link]
- Google Patents. (n.d.). US9598429B2 - Method for synthesizing Milbemycin oxime.
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]
-
BioAustralis. (n.d.). Milbemycin oxime - Product Data Sheet. [Link]
-
IRAC. (n.d.). IRAC Susceptibility Test Method No: 004. [Link]
-
Wikipedia. (n.d.). Milbemycin oxime. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. [Link]
-
Globe Thesis. (2020). Study On Selective Oxidation Of Allyl Alcohol By Manganese Dioxide. [Link]
-
ScienceDirect. (n.d.). Milbemycin Oxime. [Link]
-
INNO PHARMCHEM. (n.d.). The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. [Link]
-
PubChem. (n.d.). Milbemycin A3 oxime. [Link]
-
PubMed. (2003). Milbemycin alpha17 and related compounds synthesized from milbemycin A4: synthetic procedure and acaricidal activities. [Link]
-
ResearchGate. (2021). Design, Synthesis, and Biological Activities of Milbemycin Analogues. [Link]
-
PubMed. (2011). Design, synthesis, and biological activities of milbemycin analogues. [Link]
-
ResearchGate. (2023). Chemical structures of milbemycins A3/A4 and oxim derivatives. [Link]
-
ResearchGate. (2023). Chemical structures of milbemycin A3/A4 and milbemycin family derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN106565740A - Method for synthesizing milbemycin oxime compound.
-
PubMed Central (PMC). (n.d.). Bioassays for Monitoring Insecticide Resistance. [Link]
-
SciSpace. (2023). Bioassay Techniques in Entomological Research. [Link]
-
PubMed Central (PMC). (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. [Link]
-
PubMed. (1993). An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics. [Link]
Sources
- 1. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. | Semantic Scholar [semanticscholar.org]
- 2. Milbemycin alpha17 and related compounds synthesized from milbemycin A4: synthetic procedure and acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. globethesis.com [globethesis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Manganese(IV) oxide [organic-chemistry.org]
- 14. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. irac-online.org [irac-online.org]
In Vitro Antifungal Activity of Milbemycin A3 5-oxime: A Technical Guide for Researchers
Abstract
Milbemycin A3 5-oxime, a semi-synthetic macrocyclic lactone, is a constituent of the widely used veterinary antiparasitic agent, milbemycin oxime.[1][2] While its anthelmintic properties are well-established, emerging evidence highlights a promising, yet less characterized, antifungal potential. This technical guide provides an in-depth framework for researchers and drug development professionals to investigate the in vitro antifungal activity of this compound. We will explore its proposed mechanisms of action, present detailed protocols for susceptibility testing, and offer insights into the interpretation of results. This document is designed to be a practical resource, grounding experimental design in established scientific principles to ensure robust and reproducible findings.
Introduction: Beyond Parasites - The Antifungal Potential of this compound
Milbemycins are a class of potent macrocyclic lactones produced by the fermentation of Streptomyces hygroscopicus.[1] The commercial product, milbemycin oxime, is a mixture of this compound (~20-30%) and Milbemycin A4 5-oxime (~70-80%).[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[2][3]
Recent studies, however, have unveiled a compelling secondary activity: milbemycin oxime exhibits antifungal properties.[4][5] This activity is particularly noteworthy in the context of increasing antifungal resistance. The proposed mechanisms for its antifungal action are distinct from its antiparasitic effects and include:
-
Inhibition of ABC Transporters: Milbemycin oxime has been shown to inhibit ATP-binding cassette (ABC) transporters in fungi, such as Cdr1 in Candida species.[4][6] These transporters are often responsible for the efflux of azole antifungals, a common mechanism of drug resistance. By blocking these pumps, milbemycin oxime can potentiate the activity of conventional antifungals like fluconazole, demonstrating a synergistic interaction.[4][5]
-
Induction of Oxidative Stress: At higher concentrations, milbemycin oxime is thought to exert intrinsic antifungal activity, possibly through the formation of reactive oxygen species (ROS), leading to fungal cell death.[4][5]
This dual-action potential—both as a standalone antifungal and as a synergist—makes this compound a compelling candidate for further investigation in antifungal drug discovery.
Physicochemical Properties for Assay Development
A thorough understanding of the physicochemical properties of this compound is critical for designing accurate in vitro assays.
| Property | Value | Source |
| Molecular Formula | C31H43NO7 | [7] |
| Molecular Weight | 541.7 g/mol | [7] |
| Appearance | White solid | [7] |
| Solubility | Poor water solubility. Soluble in DMSO, DMF, ethanol, and methanol. | [7][8] |
The poor water solubility is a key consideration. Stock solutions must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO), and care must be taken to ensure that the final concentration of the solvent in the assay medium does not affect fungal growth.[9]
Core Experimental Workflow: Antifungal Susceptibility Testing
The cornerstone of evaluating the antifungal activity of any compound is determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose.[10][11]
Below is a detailed, step-by-step protocol for determining the MIC of this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Sterile PBS, pH 7.4
-
Sabouraud Dextrose Agar/Broth
Step-by-Step Protocol: Broth Microdilution Assay
Step 1: Preparation of Stock Solutions and Media
-
Causality: The poor water solubility of this compound necessitates the use of a non-aqueous solvent for the initial stock solution.[7][8] A high-concentration stock allows for subsequent serial dilutions where the final solvent concentration is minimized to prevent any inhibitory effects on the fungi.
-
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare the test medium: RPMI 1640 buffered to pH 7.0 with MOPS. For most yeasts, this is sufficient.
-
For more fastidious organisms, supplement the medium as required.
-
Step 2: Preparation of Fungal Inoculum
-
Causality: Standardization of the inoculum is crucial for reproducibility. The density and growth phase of the fungal cells can significantly impact their susceptibility to antifungal agents.[9]
-
Protocol:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile PBS.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done using a spectrophotometer at 530 nm.
-
Dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
Step 3: Preparation of the Microtiter Plate
-
Causality: A serial two-fold dilution series is created to determine the MIC over a broad range of concentrations. This allows for precise identification of the concentration at which fungal growth is inhibited.
-
Protocol:
-
Add 100 µL of the test medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the medium containing a diluted concentration of the this compound stock solution to the first column of wells. The dilution should be calculated to achieve the highest desired final concentration after the addition of the inoculum.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).
-
Step 4: Inoculation and Incubation
-
Causality: The addition of the standardized fungal inoculum to the prepared plate initiates the susceptibility test. Incubation conditions are optimized for the growth of the specific fungal species being tested.
-
Protocol:
-
Add 100 µL of the final diluted fungal inoculum to wells in columns 1 through 11.
-
Add 100 µL of sterile test medium to column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours. The exact incubation time will depend on the growth rate of the fungus and should be consistent across experiments.[12]
-
Step 5: Determination of MIC
-
Causality: The MIC is the lowest concentration of the drug that prevents visible growth. This is a critical endpoint for quantifying the compound's potency.
-
Protocol:
-
The MIC is determined by visual inspection or by using a microplate reader to measure optical density (OD) at a wavelength of 490 nm or 600 nm.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in OD) compared to the drug-free growth control.
-
Visualization of the Experimental Workflow
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Data Presentation and Interpretation
The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the activity of this compound against a panel of fungal species.
Table 1: Hypothetical MIC Data for this compound
| Fungal Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 16 | 4 - 16 |
| Candida auris | B11220 | 16 | 32 | 8 - >64 |
| Candida glabrata | ATCC 90030 | 4 | 8 | 2 - 16 |
| Cryptococcus neoformans | H99 | 32 | 64 | 16 - 64 |
| Aspergillus fumigatus | ATCC 204305 | >64 | >64 | >64 |
Note: This data is illustrative and intended to serve as an example of how results would be presented. Actual values must be determined experimentally.
Interpretation:
-
MIC50 and MIC90: These values represent the MIC required to inhibit 50% and 90% of the tested isolates of a particular species, respectively. They provide a population-level view of the compound's efficacy.
-
MIC Range: This indicates the lowest and highest MIC values observed for the tested isolates, highlighting the variability in susceptibility within a species.
-
CLSI Breakpoints: Currently, there are no established CLSI clinical breakpoints for this compound.[10] Therefore, interpretation of MIC values as "susceptible," "intermediate," or "resistant" is not yet possible. The primary goal of these initial studies is to establish the intrinsic activity of the compound.
Investigating the Mechanism of Action
Beyond determining the MIC, understanding how this compound exerts its antifungal effect is crucial. Based on existing literature for the broader milbemycin oxime mixture, two primary avenues of investigation are warranted.[4][6]
Synergy Testing with Azoles (Chequerboard Assay)
This assay can quantify the potentiation of other antifungals.
-
Rationale: If this compound inhibits efflux pumps, it should lower the MIC of drugs that are substrates for these pumps, such as fluconazole.[4]
-
Methodology: A two-dimensional chequerboard titration is performed where serial dilutions of this compound are tested in combination with serial dilutions of an azole antifungal. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).
Efflux Pump Inhibition Assay
This provides direct evidence of efflux pump blockade.
-
Rationale: Using a fluorescent substrate of ABC transporters, such as rhodamine 6G, allows for the direct measurement of efflux activity.[4] Inhibition of efflux will result in increased intracellular accumulation of the fluorescent dye.
-
Methodology: Fungal cells are loaded with rhodamine 6G and then exposed to glucose to energize the efflux pumps. The fluorescence of the supernatant is measured over time in the presence and absence of this compound. A reduction in the rate of fluorescence increase in the supernatant indicates efflux pump inhibition.
Proposed Signaling Pathway and Experimental Logic
The following diagram illustrates the proposed mechanism of synergistic action and the logic behind the key mechanistic experiments.
Caption: Proposed Synergistic Mechanism of this compound with Azoles.
Conclusion and Future Directions
This compound represents an intriguing compound with demonstrated potential as an antifungal agent, both intrinsically and as a synergistic partner to established drugs. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its in vitro activity. Future research should focus on expanding the panel of tested fungal species, including clinically relevant resistant isolates, and further elucidating the precise molecular interactions underlying its mechanism of action. Such studies will be pivotal in determining the potential for this compound to be developed as a novel therapeutic for infectious diseases.
References
-
Aubry, L., Brandalise, D., Louvet, M., Coste, A. T., & Li, J. (2025, April 12). Impact of milbemycin oxime on fluconazole resistance in Candida auris. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of milbemycins A3/A4 (left) and oxim derivatives (right). Retrieved from [Link]
-
Grokipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime. Retrieved from [Link]
-
Lee, H. H., & Terada, M. (1992). In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis. Parasitology research, 78(4), 349–353. Retrieved from [Link]
-
de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Retrieved from [Link]
- Google Patents. (n.d.). US9598429B2 - Method for synthesizing Milbemycin oxime.
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 22). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 12). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
American Society for Microbiology. (2015, September 16). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. toku-e.com [toku-e.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Milbemycin A3 5-oxime for Research Applications
Introduction
Milbemycin A3 5-oxime is a semi-synthetic macrocyclic lactone that constitutes the minor component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2] Derived from the fermentation of Streptomyces hygroscopicus, this compound and its A4 analogue are pivotal in veterinary medicine for the control of a wide range of endo- and ectoparasites.[3][4] The efficacy of this compound is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of these properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application in research and development.
This document delves into the core physicochemical characteristics of this compound, presenting detailed experimental protocols for its analysis and characterization. The methodologies described herein are grounded in established scientific principles, ensuring both technical accuracy and practical utility.
Chemical Identity and Core Properties
This compound is structurally characterized by a complex 16-membered macrocyclic lactone ring, with an oxime functional group at the C5 position.[5] This structural modification is introduced via a two-step synthesis from its natural precursor, Milbemycin A3.[4][6]
Structural and Molecular Information
| Property | Value | Source(s) |
| Chemical Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [5] |
| CAS Number | 114177-14-9 | [1][7] |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][8] |
| Molecular Weight | 541.7 g/mol | [1][8] |
| Appearance | White to light yellow solid/powder | [1][8] |
Solubility Profile: A Critical Parameter for Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. This compound exhibits poor aqueous solubility, a characteristic that necessitates careful consideration during the development of analytical methods and pharmaceutical formulations.[1][7]
Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Poor/Insoluble (< 0.1 mg/mL) | [7][9] |
| Ethanol | Soluble (approx. 20 mg/mL for milbemycin oxime) | [8][10] |
| Methanol | Soluble | [7][8] |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL for milbemycin oxime) | [7][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 100 mg/mL) | [9][10] |
| Ethyl Acetate | Very Soluble | [8] |
Rationale for Solvent Selection in Experimental Workflows: The high solubility of this compound in organic solvents like methanol, ethanol, acetonitrile, and DMSO makes them ideal for preparing stock solutions for analytical standards and for extraction from biological matrices. For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before diluting it with the aqueous buffer.[10] However, it is crucial to note that aqueous solutions of milbemycin oxime are not recommended for storage for more than one day due to potential degradation.[10][11]
Stability Profile: Ensuring Compound Integrity
Understanding the stability of this compound under various stress conditions is paramount for accurate analytical measurements, formulation development, and defining appropriate storage conditions.
Summary of Stability Under Stress Conditions
| Stress Condition | Stability | Key Observations | Source(s) |
| Acidic (e.g., 0.1 N HCl) | Susceptible to degradation | Significant degradation occurs. | [11][12] |
| Basic (e.g., 0.1 N NaOH) | Susceptible to degradation | Significant degradation occurs. | [11][12] |
| Oxidative (e.g., H₂O₂) | Susceptible to degradation | Some degradation is observed. | [11] |
| Thermal (Heat) | Relatively stable | Generally stable under typical experimental conditions. | [11] |
| Photolytic (Light) | Relatively stable | Generally stable under typical experimental conditions. | [11] |
Causality Behind Degradation: The ester and lactone functionalities within the macrocyclic structure of this compound are susceptible to hydrolysis under both acidic and basic conditions. The presence of the oxime group and other sensitive functionalities may also contribute to its degradation under oxidative stress.
Recommended Storage Conditions
For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least four years.[10][13] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[13] It is advisable to prepare fresh aqueous solutions for immediate use.[10][11]
Analytical Characterization: Methodologies and Protocols
Accurate and precise analytical methods are essential for the quantification and characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound, enabling its separation from related compounds and degradation products. Both isocratic and gradient elution methods have been successfully developed.
-
Diagram of a General HPLC Workflow
Caption: Generalized workflow for the HPLC analysis of this compound.
-
Representative HPLC Methodologies
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Source(s) |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) | [3][14] |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) | A: Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) B: Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) | [3][14] |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | [3][14] |
| Column Temperature | 50°C | 50°C | [3][14] |
| Detection Wavelength | 244 nm | 240 nm | [3][14] |
Justification for Method Selection: An isocratic method is often sufficient for simple quantification where baseline separation is readily achieved. A gradient method is superior for complex samples, such as those from forced degradation studies or biological matrices, as it provides better resolution of the analyte from impurities and degradation products.[14] The use of a C18 column is standard for the reversed-phase separation of non-polar compounds like this compound. Elevated column temperatures (e.g., 50°C) can improve peak shape and reduce analysis time by lowering mobile phase viscosity.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice.[16]
-
Protocol for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma into a microcentrifuge tube.[16]
-
Add 800 µL of acetonitrile containing a suitable internal standard (e.g., moxidectin).[16]
-
Vortex the mixture for 1 minute to precipitate proteins.[16]
-
Centrifuge at 3500 rpm for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[16]
-
Reconstitute the residue in 200 µL of the mobile phase.[16]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[17]
-
Mass Spectrometry: Perform analysis in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[16] The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for the instrument used.
-
-
Diagram of the LC-MS/MS Bioanalytical Workflow
Caption: Workflow for the extraction and LC-MS/MS analysis of this compound from plasma.
Synthesis of this compound
The semi-synthetic nature of this compound involves a two-step chemical modification of its natural precursor, Milbemycin A3.[4][6]
-
Oxidation of Milbemycin A3: The C5-hydroxyl group of Milbemycin A3 is selectively oxidized to a ketone using an oxidizing agent such as manganese dioxide (MnO₂) or a hypochlorite/TEMPO system.[6][18] This reaction is typically carried out in a suitable organic solvent like dichloromethane at a controlled low temperature.[5][18]
-
Oximation of 5-keto-Milbemycin A3: The resulting ketone intermediate is then reacted with hydroxylamine hydrochloride in a solvent system, often a mixture of methanol and pyridine or 1,4-dioxane, to form the 5-oxime derivative.[5][18] The reaction is generally stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[18]
-
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of this compound from Milbemycin A3.
Conclusion
This technical guide has provided a detailed examination of the critical physicochemical properties of this compound, including its chemical identity, solubility, stability, and analytical characterization. The provided protocols and methodologies offer a robust framework for researchers and drug development professionals working with this potent antiparasitic agent. A thorough understanding and application of this knowledge are essential for ensuring the quality, efficacy, and safety of this compound in both research and commercial applications.
References
-
Bioaustralis Fine Chemicals. Milbemycin A3 oxime. [Link]
-
Li, Y., et al. (2025). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Pharmaceuticals. [Link]
-
Bioaustralis. (2021, May 20). Milbemycin A3 oxime. [Link]
-
Reddy, G. S., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Analytical Methods in Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20056431, Milbemycin, oxime. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 51596-10-2, (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B. [Link]
-
Wang, Y., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science. [Link]
-
ResearchGate. (2025). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for Milbemectin and Lepimectin (Agricultural Products). [Link]
-
Bertin Bioreagent. Milbemycin A3 oxime. [Link]
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. toku-e.com [toku-e.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Milbemycin A3 5-Oxime: A Comprehensive Technical Guide
This guide provides an in-depth examination of Milbemycin A3 5-oxime, a potent semi-synthetic macrocyclic lactone. Tailored for researchers, scientists, and drug development professionals, this document delineates its chemical identity, synthesis, mechanism of action, and applications, grounding all information in authoritative scientific literature.
Core Identity and Physicochemical Properties
This compound is a derivative of Milbemycin A3, a natural product originating from the fermentation of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a key minor component, typically around 20-30%, of the commercial veterinary antiparasitic agent milbemycin oxime, which is primarily composed of Milbemycin A4 5-oxime.[3][4] The chemical modification from the natural precursor to the oxime enhances its biological activity profile, making it a significant compound in veterinary medicine for controlling endo- and ectoparasites.[1][5]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 114177-14-9 | [4][6][7][8] |
| Molecular Formula | C₃₁H₄₃NO₇ | [6][7][8][9] |
| Molecular Weight | 541.7 g/mol | [6][7][10] |
| Synonyms | 5-Oxomilbemycin A3 oxime, 5-ketothis compound | [4][6][11] |
| Appearance | White or light yellow crystalline solid | [4][10] |
| Purity | Typically >95% by HPLC | [4][6] |
| Solubility | Soluble in DMF, DMSO, ethanol, methanol; Poor water solubility | [4][6][7] |
| Storage | Long-term storage at -20°C | [4][6][7] |
Synthesis and Manufacturing
This compound is a semi-synthetic compound, meaning it is derived from a naturally produced precursor through chemical modification.[1] The overall process begins with the fermentation of Streptomyces hygroscopicus to produce Milbemycin A3, followed by a two-step chemical synthesis.[1]
Step 1: Oxidation of Milbemycin A3
The foundational step is the selective oxidation of the allylic hydroxyl group at the C5 position of the Milbemycin A3 macrocycle to form the key intermediate, 5-keto-Milbemycin A3.[1][5] This transformation is critical as it prepares the molecule for the subsequent oximation. The choice of a mild and selective oxidizing agent is paramount to prevent unwanted side reactions on the complex polycyclic structure. Reagents such as manganese dioxide (MnO₂) or a hypochlorite/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system are commonly employed for this purpose.[5][12]
Step 2: Oximation of 5-keto-Milbemycin A3
The ketone intermediate is then reacted with an oximation agent, typically hydroxylamine hydrochloride, to form the final 5-oxime product.[1][5] This reaction converts the carbonyl group into a C=N-OH functional group, yielding this compound.[2]
Mechanism of Action: Neuromuscular Paralysis
The antiparasitic efficacy of this compound, like other milbemycins and avermectins, stems from its potent effect on the nervous systems of invertebrates.[6][12][13] The primary molecular target is the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of susceptible parasites.[3][14]
Upon binding, this compound potentiates the opening of these channels, leading to an increased influx of chloride ions (Cl⁻) into the cell.[10][14] This influx causes hyperpolarization of the neuronal and muscular membranes, making them less responsive to excitatory signals.[13] The disruption of signal transmission results in flaccid paralysis of the parasite.[14][] Unable to maintain its position within the host or perform essential functions like feeding, the parasite is ultimately expelled or dies.[14] This mechanism provides a high degree of selective toxicity, as mammals primarily utilize GABA-gated chloride channels within the central nervous system, which are less sensitive to milbemycins and are protected by the blood-brain barrier.[10]
Experimental Protocols
The following protocols are generalized from methodologies described in the scientific literature and patents.[1][12][16] Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of this compound
Step A: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Milbemycin A3 in a suitable organic solvent like dichloromethane.[12]
-
Cooling: Cool the solution to a temperature between -5°C and 15°C using an appropriate cooling bath.[1][16]
-
Oxidant Addition: Slowly add the oxidizing agent. If using manganese dioxide (MnO₂), add activated MnO₂ portion-wise to the stirred solution.[12] If using a TEMPO-catalyzed system, add TEMPO (catalyst), a halide promoter, and then dropwise add a solution of sodium hypochlorite in saturated sodium bicarbonate (pH adjusted to 8.5-11.5).[1][16]
-
Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[12]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove solid reagents. Wash the filter pad with the reaction solvent.[12]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-keto-Milbemycin A3 intermediate, which can be purified further by column chromatography if necessary.[12]
Step B: Oximation of 5-keto-Milbemycin A3
-
Dissolution: Dissolve the 5-keto-Milbemycin A3 intermediate in a solvent mixture, typically methanol and 1,4-dioxane.[1][2][16]
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.[2][16]
-
Reaction: Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[1][16]
-
Monitoring: Monitor the formation of the oxime by TLC or HPLC.[1]
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography or crystallization to achieve high purity (>95%).[12][17]
Protocol 2: Characterization by HPLC
High-performance liquid chromatography is essential for assessing the purity of this compound and for monitoring reaction progress.
-
System: An HPLC system equipped with a UV detector.[18]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[18]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typical. The exact ratio should be optimized to achieve good separation.[19]
-
Flow Rate: A flow rate of approximately 1.0 mL/min.
-
Detection: UV detection at or near the λmax of 245 nm.[7]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol). Dissolve the experimental sample in the same solvent.
-
Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
Applications and Bioactivity
This compound's primary application is in veterinary medicine as a broad-spectrum antiparasitic.[13] It is effective against both endoparasites (internal) and ectoparasites (external).
-
Anthelmintic Activity: It shows high efficacy against various nematodes (roundworms).[13][14] Notably, it is effective in reducing microfilariae of the heartworm Dirofilaria immitis in dogs.[7][11]
-
Acaricidal and Insecticidal Activity: The milbemycin class of compounds is known for its potent activity against mites and insects.[12][20] Structure-activity relationship (SAR) studies have shown that modifications to the milbemycin core can tune its insecticidal activity against various agricultural pests.[20][21]
-
Drug Development: Milbemycin A3 serves as a scaffold for the synthesis of novel derivatives. Research focuses on modifying the core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[20][22] Studies have explored creating analogues with different substituents at various positions to probe the SAR and develop next-generation parasiticides.[20][22][23]
Conclusion
This compound stands as a testament to the power of semi-synthetic chemistry in enhancing the utility of natural products. Its well-defined mechanism of action, targeting the invertebrate nervous system with high specificity, makes it an invaluable tool in animal health. For researchers, the robust synthetic pathways and the extensive body of SAR literature provide a solid foundation for the development of novel, more effective antiparasitic agents to address ongoing challenges in veterinary medicine and agriculture.
References
-
Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime. Retrieved from [Link]
-
Grokipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
-
Wikipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Milbemycin A3 oxime. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 114177-14-9 | Product Name : Milbemycin A3 Oxime. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (2021). Milbemycin A3 oxime Product Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US9598429B2 - Method for synthesizing Milbemycin oxime.
-
PubMed. (2011). Design, synthesis, and biological activities of milbemycin analogues. Retrieved from [Link]
-
ResearchGate. (2011). Design, Synthesis, and Biological Activities of Milbemycin Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN105254644A - Preparation method of milbemycin oxime.
-
Journal of Pharmaceutical and Pharmacological Sciences. (n.d.). Research Update on the Impact of Milbemycin Oxime in the Context of Expanding the use of Macrocyclic Lactones. Retrieved from [Link]
-
PubMed. (2025). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of milbemycins beta9 and beta10 from milbemycins A3 and A4 and their biological activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Retrieved from [Link]
-
ResearchGate. (2017). New Β-class milbemycin compound from Streptomyces avermitilis NEAU1069: Fermentation, isolation and structure elucidation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Milbemycin A3 oxime | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. MilbeMycin A3 OxiMe | 114177-14-9 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 16. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 17. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 18. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of milbemycins beta9 and beta10 from milbemycins A3 and A4 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of Milbemycin A3 5-Oxime
This guide provides a comprehensive technical exploration of the stereochemical intricacies of Milbemycin A3 5-oxime, a potent macrocyclic lactone at the forefront of antiparasitic drug development. Designed for researchers, medicinal chemists, and analytical scientists, this document delves into the fixed chirality of the milbemycin core and the crucial geometric isomerism of the C5-oxime functionality. We will explore the causal relationships behind analytical method selection and provide detailed, field-proven protocols for the unambiguous determination of its three-dimensional structure.
Introduction: The Structural Significance of this compound
Milbemycins are a class of powerful antiparasitic agents produced by the fermentation of Streptomyces hygroscopicus. Their mode of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1] Milbemycin A3 is a key natural analogue in this family.[2]
The semi-synthetic derivative, this compound, is a critical component of the commercial antiparasitic agent, milbemycin oxime, which is typically a mixture of the A3 and A4 oxime derivatives.[1][3] The introduction of the oxime group at the C5 position is achieved through a two-step synthetic sequence: selective oxidation of the C5-hydroxyl to a ketone, followed by oximation.[4][5] This modification significantly enhances the molecule's biological activity profile. However, it also introduces a new layer of stereochemical complexity—geometric isomerism—which has profound implications for the molecule's interaction with its biological targets. A thorough understanding and rigorous control of this stereochemistry are therefore paramount for drug efficacy and safety.
The Stereochemical Landscape of this compound
The stereochemistry of this compound can be dissected into two key components: the invariant chiral core derived from the natural product, Milbemycin A3, and the configurable geometry of the C5-oxime.
The Chiral Core: A Foundation of 12 Stereocenters
The Milbemycin A3 macrocycle is a structurally complex molecule possessing 12 defined stereocenters. The absolute configuration of these centers is established during biosynthesis and is critical for the molecule's overall conformation and biological activity. The complete stereochemical descriptor for the core, as reflected in the IUPAC name, is (1R,4S,5'S,6R,6'R,8R,13R,20R,24S), with additional descriptors for the double bond geometries at C10 and C14.[6]
Caption: The core structure of Milbemycin A3, highlighting key chiral centers.
The C5-Oxime: A Crucial E/Z Isomeric Center
The conversion of the C5-keto intermediate to the oxime introduces a C=N double bond, which gives rise to geometric isomers, designated as (E) (from the German entgegen, opposite) and (Z) (from the German zusammen, together). This isomerism is determined by the spatial orientation of the hydroxyl group relative to the substituents on the C5 carbon.
According to the Cahn-Ingold-Prelog (CIP) priority rules, the C4-C5 bond has a higher priority than the C5-C6 bond. Therefore:
-
The (E) -isomer has the oxime hydroxyl group oriented anti (opposite) to the higher-priority C4 carbon.
-
The (Z) -isomer has the oxime hydroxyl group oriented syn (same side) to the higher-priority C4 carbon.
The ratio of these isomers formed during synthesis can be influenced by reaction conditions, and their individual biological activities may differ significantly. Consequently, the ability to separate and unequivocally identify each isomer is a critical aspect of quality control in drug manufacturing.
Caption: The (E) and (Z) geometric isomers of this compound.
Analytical Strategy for Stereochemical Determination
A multi-pronged analytical approach is required to fully elucidate the stereochemistry of this compound. This strategy integrates chromatographic separation with advanced spectroscopic techniques to provide a self-validating system for isomer identification and quantification.
Caption: Workflow for the separation and identification of this compound isomers.
High-Performance Liquid Chromatography (HPLC): The Separation Imperative
The E/Z isomers of this compound are diastereomers, meaning they have different physical properties and can be separated by achiral chromatography. Reversed-phase HPLC is the technique of choice.
Causality of Method Selection: The subtle differences in the three-dimensional shape of the E and Z isomers lead to differential interactions with the hydrophobic stationary phase (e.g., C18). This results in different retention times, allowing for their separation and quantification. A stability-indicating method is crucial to ensure that the isomers are also separated from any potential degradation products.[7]
Illustrative HPLC Parameters for Isomer Separation
| Parameter | Condition | Rationale |
| Column | HALO® C18 (e.g., 100 mm x 4.6 mm, 2.7 µm) | A high-efficiency core-shell column provides the necessary resolution to separate closely eluting diastereomers.[8] |
| Mobile Phase A | Water/Acetonitrile/Perchloric acid (70:30:0.06, v/v/v) | Perchloric acid helps to sharpen peaks by minimizing interactions with residual silanols on the stationary phase.[8][9] |
| Mobile Phase B | Isopropanol/Methanol/1,4-Dioxane/Perchloric acid (50:45:5:0.06, v/v/v/v) | The use of multiple organic modifiers in a gradient elution allows for fine-tuning of selectivity to achieve baseline separation.[8] |
| Flow Rate | 0.5 mL/min | A lower flow rate can enhance resolution. |
| Column Temp. | 50°C | Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity.[8][9] |
| Detection | UV at 244 nm | This wavelength provides good sensitivity for the milbemycin chromophore.[8] |
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Accurately weigh and dissolve a reference standard of the this compound isomer mixture in a suitable diluent (e.g., acetonitrile/water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90:10 A:B) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and apply a linear gradient, for example, from 10% B to 90% B over 30 minutes.
-
Method Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and temperature to maximize the resolution between the two isomer peaks.
-
Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of the E and Z isomers in solution. While 1D ¹H and ¹³C NMR provide initial fingerprints, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is essential for unambiguous geometric assignment.
Causality of NMR Techniques:
-
¹H and ¹³C NMR: The anisotropic effect of the C=N bond and the different steric environments cause the nuclei (protons and carbons) near the oxime group to have distinct chemical shifts in the E and Z isomers. Protons or carbons on the same side as the oxime's lone pair will experience a different magnetic environment than those on the same side as the hydroxyl group.[10]
-
NOESY/ROESY: These techniques detect through-space correlations between protons that are close to each other (< 5 Å).[11] By observing a correlation between the oxime -OH proton and protons on the macrocyclic core, one can definitively determine their relative spatial orientation and thus assign the E or Z configuration.
Illustrative NMR Data for E/Z Isomer Differentiation
| Nucleus | Expected Chemical Shift Trend (E vs. Z) | Rationale |
| H-4 | Higher δ in E-isomer | In the E-isomer, H-4 is closer to the deshielding zone of the oxime's lone pair. |
| H-6 | Higher δ in Z-isomer | In the Z-isomer, H-6 is closer to the deshielding zone of the oxime's lone pair. |
| C-4 | Higher δ in E-isomer | Steric compression in the Z-isomer (between C4 and the oxime OH) can cause a slight upfield (lower δ) shift. |
| C-6 | Higher δ in Z-isomer | Steric compression in the E-isomer (between C6 and the oxime OH) can cause a slight upfield (lower δ) shift. |
Key NOESY/ROESY Correlations for Unambiguous Assignment
Caption: Expected key NOESY/ROESY correlations for the E and Z isomers.
-
For the (E)-isomer: A key NOE correlation is expected between the oxime -OH proton and the proton at C-6.
-
For the (Z)-isomer: A key NOE correlation is expected between the oxime -OH proton and the proton at C-4.
Experimental Protocol: 2D NOESY/ROESY Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer or isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter. For NOESY experiments on small to medium-sized molecules, it is critical to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching the NOE effect.
-
Spectrometer Setup: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to aid in proton assignments.
-
NOESY/ROESY Acquisition:
-
Choose NOESY for small molecules (MW < 700) or ROESY for mid-sized molecules where the NOE may be close to zero. Given the molecular weight of this compound (~541.7 g/mol ), a NOESY experiment is appropriate.
-
Set the mixing time (d8) to a value approximately equal to the T1 relaxation time of the protons of interest (typically 0.5-1.5 seconds). A range of mixing times should be tested to optimize the NOE buildup.
-
Acquire the 2D data with sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation.
-
Analysis: Carefully analyze the 2D spectrum for cross-peaks that connect the oxime -OH proton resonance with other protons in the molecule. The presence or absence of the key correlations described above will provide definitive proof of the isomer's geometry.
X-ray Crystallography: The Solid-State Benchmark
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, including the absolute configuration of all stereocenters and the geometry of the oxime. While a full single-crystal structure of this compound is not widely published, X-ray powder diffraction (XRPD) data for a crystalline form exists, confirming its ability to form ordered solid-state structures.[12] Obtaining a single crystal of either the E or Z isomer would serve as the ultimate reference standard for stereochemical assignment.
Conclusion
The stereochemistry of this compound is a multifaceted challenge that demands a rigorous and systematic analytical approach. The molecule's inherent complexity, stemming from its 12 core chiral centers and the crucial E/Z isomerism at the C5-oxime, necessitates the combined power of high-resolution HPLC for separation and advanced NMR spectroscopy for definitive identification. By understanding the causal principles behind these analytical techniques—diastereomeric separation on a hydrophobic stationary phase and through-space correlations in NMR—researchers can confidently and accurately characterize this important pharmaceutical agent. The protocols and insights provided in this guide serve as a robust framework for ensuring the stereochemical integrity of this compound, a critical factor in the development of safe and effective antiparasitic therapies.
References
- BenchChem. (2025).
- PubMed. (2024). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance.
- PubMed. (n.d.).
- PubMed Central (PMC). (n.d.). Toxicology of Avermectins and Milbemycins (Macrocylic Lactones)
- Google Patents. (n.d.).
- PubChem. (n.d.). Milbemycin A3 oxime.
- Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to Milbemycin A3 Oxime.
- PubMed Central (PMC). (2025).
- RMIT Open Press. (n.d.). 3.6.1 Stereochemical Designations in Names and Structures – Biology and Chemistry for Human Biosciences.
- PubMed. (1986). Studies on macrocyclic lactone antibiotics. VIII.
- Benchchem. (2025).
- Beilstein Journals. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures.
- BOC Sciences. (n.d.). Milbemycin Impurities.
- TSI Journals. (2010). identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf.
- LibreTexts Chemistry. (2025). 5.4: NOESY Spectra.
- AccessPharmacy. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents.
- Uttarakhand Open University. (n.d.). STEREOCHEMISTRY.
- PubMed Central (PMC). (2020). Conformational analysis of macrocycles: comparing general and specialized methods.
- PubMed. (n.d.).
- ACS Publications. (2026). New Macrocyclolipopeptides and Steroids from Mariana Trench-Derived Fungus Cladosporium sp. | ACS Omega.
- PubMed Central (PMC). (2025).
- An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald.
- Benchchem. (2025). Milbemycin A3 Oxime chemical structure and properties.
- Benchchem. (2025). Application Notes & Protocols: HPLC Analytical Method for Milbemycin A3 Oxime.
- YouTube. (2022). Stereochemistry | How to read NOESY spectrum?.
- LibreTexts Chemistry. (2025). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
- ResearchGate. (2025). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments | Request PDF.
- Benchchem. (2025). A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis.
Sources
- 1. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Milbemycin A3 oxime | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Milbemycin A3 5-oxime
Introduction
Milbemycin A3 5-oxime is a pivotal semi-synthetic macrocyclic lactone, forming a key component of the widely used veterinary antiparasitic agent, Milbemycin oxime.[1][2] Derived from the fermentation products of the actinomycete Streptomyces hygroscopicus, this compound exhibits potent and broad-spectrum activity against a range of nematodes and arthropods.[1][3][4] Its efficacy in veterinary medicine, particularly in the prevention and treatment of heartworm and other intestinal parasites, is well-established.[2][3][5]
The primary mode of action for this compound is its targeted disruption of the invertebrate nervous system.[3][6] The molecule acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[6][][8] This interaction leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite.[2][3][6] A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA) activity, another major inhibitory neurotransmitter in arthropods.[1][] The high selectivity of this compound is attributed to the absence of GluCls in vertebrates and the protection of mammalian GABA receptors by the blood-brain barrier.[8]
This guide provides a comprehensive suite of detailed in vitro experimental protocols designed for researchers, scientists, and drug development professionals. The assays described herein will enable a thorough evaluation of this compound's anthelmintic efficacy, elucidation of its specific molecular mechanisms, and assessment of its safety and selectivity profile.
Section 1: Mechanism of Action - Targeting Invertebrate Ion Channels
The selective toxicity of this compound is rooted in its ability to specifically target ligand-gated chloride channels in invertebrates. The binding to GluCls potentiates the effect of glutamate, causing a prolonged channel opening and a sustained influx of Cl⁻ ions.[6] This irreversible disruption of neurotransmission is the cornerstone of its anthelmintic activity.[3]
Caption: Mechanism of action of this compound.
Section 2: Efficacy Assessment - Anthelmintic Activity Assays
Directly assessing the effect of a compound on the target organism is the foundational step in efficacy testing. The larval motility assay provides a robust, phenotypic readout of a compound's anthelmintic power.
Protocol 2.1: In Vitro Larval Motility Assay
Principle: This assay quantifies the concentration-dependent paralytic effect of this compound on nematode larvae. Motility is a key indicator of viability for nematodes, and its inhibition is a direct measure of the compound's neurotoxic effect.[6][9] This protocol is adapted for third-stage (L3) larvae of parasitic nematodes like Dirofilaria immitis or can be used with the free-living nematode Caenorhabditis elegans as a model organism.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target nematode larvae (e.g., D. immitis L3, C. elegans L4/young adult)
-
Culture medium (e.g., RPMI-1640 for D. immitis, M9 buffer for C. elegans)
-
24-well or 96-well microtiter plates
-
Inverted microscope
Methodology:
-
Larvae Preparation:
-
For D. immitis, obtain L3 larvae from experimentally infected mosquitoes and wash them in RPMI-1640 medium supplemented with antibiotics.[6]
-
For C. elegans, synchronize a culture to obtain a population of L4 or young adult worms.
-
-
Drug Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate culture medium to create a range of test concentrations (e.g., 1 nM to 10 µM).
-
Causality Insight: The final DMSO concentration in all wells, including controls, must be kept constant and non-toxic (typically ≤0.5%) to ensure that any observed effects are due to the compound and not the solvent.
-
-
Assay Setup:
-
In a multi-well plate, add approximately 30-50 larvae per well suspended in a final volume of 500 µL (24-well plate) or 100 µL (96-well plate) of medium.
-
Add the prepared drug dilutions to the respective wells.
-
Include a "solvent control" (medium with DMSO only) and a "negative control" (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the parasite (e.g., 37°C for D. immitis, 20°C for C. elegans) for 24 to 72 hours.
-
-
Motility Assessment:
-
At predetermined time points, observe the larvae under an inverted microscope.
-
An individual larva is scored as "motile" if it exhibits spontaneous movement or moves in response to a gentle tap on the plate. It is scored as "immotile" or "paralyzed" if it is straight and unresponsive.
-
Calculate the percentage of immotile larvae for each concentration.
-
Data Analysis:
-
Plot the percentage of immotile larvae against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(agonist) vs. response) to calculate the 50% inhibitory concentration (IC₅₀) or 50% lethal concentration (LC₅₀).[6]
Caption: Workflow for the in vitro larval motility assay.
Section 3: Mechanistic Elucidation Assays
To confirm that the observed anthelmintic activity is due to the expected mechanism, assays targeting the specific molecular channels are essential.
Protocol 3.1: Glutamate-Gated Chloride Channel (GluCl) Activation Assay
Principle: This high-throughput assay uses a mammalian cell line (e.g., HEK293) engineered to express invertebrate GluCls.[10] Activation of these channels by a compound like this compound causes an influx of chloride ions, leading to a change in membrane potential. This change is detected by a voltage-sensitive fluorescent dye, allowing for a direct, functional measurement of channel modulation.[10][11]
Materials:
-
HEK293 cell line stably expressing the target invertebrate GluCl subunits (e.g., from C. elegans or a parasitic species).
-
Cell culture medium (e.g., DMEM) with necessary supplements and selection antibiotics.
-
Membrane potential assay kit (e.g., FRET-based or single-dye systems).
-
Glutamate (as a positive control agonist).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Methodology:
-
Cell Culture:
-
Culture the GluCl-expressing HEK293 cells in 96-well or 384-well black, clear-bottom plates until they reach 80-90% confluency.
-
Trustworthiness Check: Proper maintenance of the cell line is critical. Regularly confirm channel expression via qPCR or Western blot to ensure consistent assay performance.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with assay buffer.
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control (glutamate) in assay buffer.
-
Using the plate reader's injection system, add the compounds to the wells while simultaneously recording the fluorescence signal.
-
-
Fluorescence Measurement:
-
Measure fluorescence before (baseline) and after compound addition. The change in fluorescence intensity or FRET ratio is proportional to the change in membrane potential.
-
Data Analysis:
-
Normalize the fluorescence change to the baseline reading.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Calculate the 50% effective concentration (EC₅₀) for this compound and glutamate using non-linear regression.
Caption: Workflow for the GluCl functional assay.
Section 4: Safety and Selectivity Profiling
Evaluating the effect of a compound on non-target mammalian cells is a critical step in drug development to establish a therapeutic window and predict potential toxicity.
Protocol 4.1: Mammalian Cell Cytotoxicity Assay (Resazurin Method)
Principle: The resazurin (AlamarBlue) assay is a widely used method to quantify cell viability.[12][13] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence produced is proportional to the number of living cells, providing a sensitive measure of cytotoxicity.[13]
Materials:
-
Mammalian cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, or HEK293 for general cytotoxicity).
-
Cell culture medium and supplements.
-
Resazurin sodium salt solution.
-
96-well clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Expertise Insight: The optimal seeding density should allow for logarithmic growth during the experiment without reaching over-confluency, which can affect metabolic rate.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the test compound dilutions. Include vehicle control wells.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence of resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from a "no-cell" control well.
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot the percent viability against the log of the drug concentration to determine the cytotoxic IC₅₀ value.
Caption: Workflow for the resazurin cytotoxicity assay.
Protocol 4.2: P-glycoprotein (P-gp) Substrate Assessment
Principle: P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter that limits the cellular accumulation and tissue penetration of its substrates.[14][15] Assessing whether this compound is a P-gp substrate is crucial for understanding its pharmacokinetics and potential for neurotoxicity in animals with P-gp defects.[9] This assay measures the bidirectional transport of the compound across a polarized monolayer of cells overexpressing P-gp, such as MDCK-MDR1 cells.[16][17]
Materials:
-
MDCK-MDR1 cells and parental MDCK cells.
-
Transwell permeable supports (e.g., 12-well format).
-
Transport buffer (e.g., HBSS with HEPES).
-
Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil or Elacridar).
-
Transepithelial Electrical Resistance (TEER) meter.
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Seeding and Monolayer Formation:
-
Seed MDCK-MDR1 cells onto the apical side of Transwell inserts and culture for 4-7 days until a confluent, polarized monolayer is formed.
-
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold, indicating tight junction integrity. This is a critical self-validating step.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Apical-to-Basolateral (A-to-B) Transport: Add this compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation: An ER > 2.0 typically suggests that the compound is a substrate for active efflux, and if this efflux is reduced in the presence of a known P-gp inhibitor, it confirms the compound is a P-gp substrate.[17]
Caption: Workflow for the P-glycoprotein substrate assay.
Data Presentation Summary
The following table provides a template for summarizing the quantitative data generated from the described protocols. This structured format allows for a clear, at-a-glance comparison of the compound's activity across different biological endpoints.
| Assay Type | Target/Cell Line | Metric | Example Value | Interpretation |
| Efficacy | ||||
| Larval Motility | D. immitis L3 | IC₅₀ | 5.2 nM | High potency against target parasite. |
| Mechanism | ||||
| GluCl Activation | HEK293-GluCl | EC₅₀ | 15.8 nM | Direct activation of the primary molecular target. |
| Safety/Selectivity | ||||
| Cytotoxicity | HepG2 (Human Liver) | IC₅₀ | > 50 µM | Low potential for general cytotoxicity. |
| Cytotoxicity | SH-SY5Y (Human Neuron) | IC₅₀ | > 50 µM | Low potential for direct neurotoxicity. |
| P-gp Substrate | MDCK-MDR1 | Efflux Ratio | 4.5 | Compound is a substrate for P-gp efflux. |
References
-
Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL: [Link]
-
Title: Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein Source: Molecular Pharmaceutics - ACS Publications URL: [Link]
-
Title: Milbemycin oxime Source: Grokipedia URL: [Link]
-
Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL: [Link]
-
Title: P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools Source: PubMed URL: [Link]
-
Title: Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays Source: MDPI URL: [Link]
-
Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL: [Link]
-
Title: Milbemycin oxime Source: Wikipedia URL: [Link]
-
Title: The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays Source: PubMed Central URL: [Link]
-
Title: Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays Source: PubMed URL: [Link]
-
Title: P-glycoprotein (P-gp) Substrate Identification Source: Evotec URL: [Link]
-
Title: P-gp (MDR1) Transporter Assay (ABCB1) Source: BioIVT URL: [Link]
-
Title: Acute in vitro neurotoxicity of some pyrethroids Source: ScienceDirect URL: [Link]
-
Title: Establishment of a P-glycoprotein substrate screening model and its preliminary application Source: PubMed Central URL: [Link]
-
Title: Effects of acute insecticide exposure on neuronal activity in vitro in rat cortical cultures Source: Utrecht University URL: [Link]
-
Title: High-content approaches to anthelmintic drug screening Source: PMC - NIH URL: [Link]
-
Title: Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens Source: PubMed URL: [Link]
-
Title: A high-throughput assay for modulators of ligand-gated chloride channels Source: PubMed URL: [Link]
-
Title: Characterization of GABA Receptors Source: PMC - PubMed Central URL: [Link]
-
Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS One URL: [Link]
-
Title: Methods for recording and measuring tonic GABAA receptor-mediated inhibition Source: Frontiers in Neural Circuits URL: [Link]
-
Title: In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis Source: PubMed URL: [Link]
-
Title: An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin Source: PubMed Central URL: [Link]
-
Title: Glutamate-gated Chloride Channels Source: PMC - NIH URL: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. toku-e.com [toku-e.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bioivt.com [bioivt.com]
- 16. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-gp Substrate Identification | Evotec [evotec.com]
Quantification of Milbemycin A3 5-oxime: A Stability-Indicating HPLC-UV Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Milbemycin A3 5-oxime. This compound is a key active component in a range of broad-spectrum antiparasitic agents used in veterinary medicine.[1][2] The integrity, purity, and stability of this macrocyclic lactone are paramount to ensure the safety and efficacy of the final drug product. This document offers an in-depth protocol for researchers, quality control analysts, and drug development professionals, outlining the chromatographic conditions, sample preparation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] The causality behind key experimental choices is explained to provide a deeper understanding of the method's robustness and reliability.
Introduction: The Rationale for a Validated HPLC Method
This compound, along with Milbemycin A4 5-oxime, forms the milbemycin oxime drug substance, a potent anthelmintic derived from the fermentation of Streptomyces hygroscopicus.[1][6] Its mechanism of action involves disrupting neurotransmission in invertebrates, leading to paralysis and death of parasites.[7] Given that commercial batches can contain related substances and potential degradants, a highly selective and stability-indicating analytical method is crucial.[1] A stability-indicating method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] This ensures the quality and safety of the drug throughout its shelf life.
This application note details a robust reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used and cost-effective technique for routine quality control and stability testing of milbemycin oxime.[9]
Chromatographic Principles and Method Selection
The selection of the chromatographic parameters is pivotal for achieving optimal separation and quantification. Here, we delve into the reasoning behind the chosen conditions.
-
Separation Mode: Reversed-Phase HPLC. this compound is a large, non-polar macrocyclic lactone.[10] Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal separation mode for such hydrophobic compounds.[11][12] Analytes are retained on the column based on their hydrophobicity, with more non-polar compounds eluting later.
-
Stationary Phase: C18 Column. A C18 (octadecylsilane) column is the most versatile and widely used reversed-phase column, offering excellent retention for a broad range of non-polar to moderately polar compounds.[11][12] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with this compound, leading to good retention and resolution. For enhanced performance and peak shape, a column with modern particle technology, such as core-shell or sub-2 µm fully porous particles, is recommended.[10][13]
-
Mobile Phase: Isocratic Elution. For routine quantification where the separation of the main peak from a few known impurities is the primary goal, an isocratic mobile phase (constant composition) is often sufficient and provides robust, reproducible results.[14] A mixture of an organic modifier (like acetonitrile and/or methanol) and an aqueous buffer is standard.[14] The organic component controls the retention time, while the aqueous buffer helps to maintain a consistent pH and improve peak shape.
-
Detection: UV Absorbance. this compound possesses a chromophore that allows for detection by UV-Vis spectroscopy. The optimal detection wavelength is typically around 244-249 nm, where the analyte exhibits significant absorbance, leading to high sensitivity.[1][6]
Detailed Analytical Method
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters (nylon or PTFE)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector. |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) or equivalent.[1] |
| Mobile Phase | Isocratic mixture of 30% 0.05% Phosphoric acid in water and 70% of a Methanol:Acetonitrile (6:4 v/v) mixture.[1][3] |
| Flow Rate | 0.5 mL/min.[1][3] |
| Column Temperature | 50°C.[1][3] |
| Detection Wavelength | 244 nm.[1][3] |
| Injection Volume | 10 µL. |
| Run Time | Approximately 10 minutes. |
Causality of Parameter Selection:
-
Elevated Column Temperature (50°C): Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to lower backpressure and improved peak efficiency (sharper peaks).[14] It can also alter the selectivity of the separation.
-
Phosphoric Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase. This minimizes undesirable interactions between the analyte and the stationary phase, resulting in improved peak symmetry and preventing peak tailing.[14]
Preparation of Solutions
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (e.g., 10-200 µg/mL):
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve final concentrations within the expected linear range of the method.
Sample Preparation:
-
For Bulk Drug Substance:
-
Accurately weigh a quantity of the Milbemycin Oxime bulk drug substance.
-
Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of Milbemycin Oxime.
-
Transfer to a volumetric flask and add a suitable volume of mobile phase.
-
Sonicate for 15-20 minutes to ensure complete extraction of the analyte.
-
Dilute to volume with the mobile phase.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma) - Requires more extensive cleanup:
-
To 200 µL of plasma, add 800 µL of acetonitrile containing an internal standard (if used).[1][2][15]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[16][17]
-
Transfer 0.5 mL of the supernatant to a new tube and add 0.5 mL of ultrapure water.[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
-
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[4][5][18]
System Suitability
Before sample analysis, the chromatographic system must be equilibrated to achieve a stable baseline.[1] Inject the working standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19] To demonstrate this, forced degradation studies are performed.[8]
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl and heat.[8]
-
Base Hydrolysis: Expose the drug substance to 0.1 N NaOH at room temperature or with heating.[8]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[8]
-
Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 105°C).[8]
-
Photolytic Degradation: Expose the drug substance (solid and solution) to UV and visible light.[8]
The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[19]
-
Procedure: Analyze a series of at least five concentrations of the working standard solutions across the desired range (e.g., 80% to 120% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[19]
-
Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5]
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
-
Procedure: Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Data Analysis and Reporting
-
Peak Identification and Integration: Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample solutions.[1]
Visualizations
HPLC Analytical Workflow
Caption: Workflow for the HPLC quantification of this compound.
Method Validation Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. maxisci.com [maxisci.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. zenodo.org [zenodo.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Formulating Milbemycin A3 5-oxime for Laboratory Research
Introduction
Milbemycin A3 5-oxime is a semi-synthetic macrocyclic lactone, a derivative of the natural product Milbemycin A3, which is produced by the fermentation of Streptomyces hygroscopicus.[1][2] As part of the broader milbemycin and avermectin class of compounds, it acts as a potent anthelmintic and insecticide.[2][] Its mechanism of action involves opening glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates, leading to hyperpolarization of these cells, followed by paralysis and death of the parasite.[2][4] Given its high lipophilicity, formulating this compound for aqueous-based laboratory research presents a significant challenge.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound. It outlines detailed protocols for creating stable stock solutions and preparing accurate, homogenous working solutions for both in vitro and in vivo experimental models, emphasizing the scientific rationale behind each step to ensure experimental integrity and reproducibility.
Physicochemical Properties & Pre-formulation Analysis
Understanding the fundamental physicochemical properties of this compound is the cornerstone of developing a successful formulation strategy. These properties dictate its behavior in various solvents and experimental media. The compound's high lipophilicity and poor water solubility are the primary hurdles to overcome.[1][2][5]
| Property | Value | Source | Significance for Formulation |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][6] | Essential for calculating molarity and mass-based concentrations. |
| Molecular Weight | 541.7 g/mol | [1][6] | Critical for accurate preparation of solutions of known molarity. |
| Appearance | White or light yellow crystalline solid | [1][7] | Visual confirmation of the starting material's physical state. |
| LogP (octanol/water) | ~5.3 (for Milbemycin A3) | [8] | Indicates high lipophilicity and predicts very low aqueous solubility. |
| Aqueous Solubility | Poor / Insoluble | [1][][4] | The primary challenge; necessitates the use of organic solvents or advanced formulation techniques. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2][5][9] | Provides options for creating concentrated stock solutions. Solubility is ~15-20 mg/mL in DMSO/DMF and ethanol.[9] |
| Solid State Stability | ≥ 4 years at -20°C | [5][9][10] | Ensures long-term integrity of the neat compound when stored correctly. |
Protocol: Preparation of Concentrated Stock Solutions
The first critical step in formulation is the preparation of a concentrated stock solution in a suitable organic solvent. This allows for the storage of the compound in a stable, solubilized state from which working solutions can be accurately prepared.[11] Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solubilizing power and miscibility with aqueous media.[5][9]
Causality: Creating a high-concentration stock minimizes the volume of organic solvent introduced into the final aqueous experimental system, which is crucial for reducing potential solvent-induced artifacts or toxicity.[12]
Protocol 2.1: 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 541.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Tare the Vial: Place the empty, sterile vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out a precise amount of this compound solid. For example, weigh 5.42 mg of the compound into the tared vial.
-
Solvent Addition: Calculate the required volume of DMSO. To create a 10 mM solution from 5.42 mg:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.00542 g / (0.010 mol/L * 541.7 g/mol ) = 0.001 L = 1.0 mL
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5] Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage & Aliquoting: For long-term storage, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5] This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.[5]
Self-Validation & QC:
-
Visual Check: The final stock solution must be a clear, homogenous liquid free of any visible crystals or precipitate.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocols: Preparing Working Solutions for In Vitro Assays
Diluting the lipophilic DMSO stock into an aqueous buffer or cell culture medium is the most common point of failure, often resulting in compound precipitation. The key is to maintain the final DMSO concentration as low as possible (typically ≤0.5%) and to employ vigorous mixing during dilution.[12]
Workflow for In Vitro Formulation
Caption: General workflow for preparing experimental solutions.
Protocol 3.1: Preparation of a 10 µM Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Calculate Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Volume of Stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of Stock = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Dispense Medium: Add 999 µL of the pre-warmed aqueous medium to a sterile tube.
-
Add Stock Solution: Add 1 µL of the 10 mM DMSO stock directly into the medium. Crucially, dispense the stock solution directly into the liquid and immediately vortex vigorously for 30 seconds. This rapid dispersion is essential to prevent localized high concentrations of DMSO that can cause the compound to precipitate.
-
Final Concentration Check: The final DMSO concentration in this working solution is 0.1%, which is well-tolerated by most cell lines.
-
Use Immediately: Aqueous solutions of milbemycins are prone to degradation and should not be stored. It is strongly recommended to prepare these solutions fresh for each experiment and use them within the same day.[5][9][10]
Troubleshooting Precipitation
If precipitation occurs upon dilution, consider the following strategies:
-
Use of Surfactants: For biochemical assays (not cell-based unless tested for toxicity), adding a non-ionic surfactant like Tween® 20 or Tween® 80 to the aqueous medium at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.[13][14][15] Surfactants form micelles that can encapsulate lipophilic molecules, keeping them in solution.[15]
-
Pluronic® F-68: This is a non-ionic block copolymer surfactant that is often better tolerated by cells than Tween® surfactants and can be used in cell culture media to improve the solubility of hydrophobic compounds.
-
Two-Step Dilution: First, dilute the DMSO stock into a small volume of a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400) before the final dilution into the aqueous medium.[9] This can sometimes create a more stable intermediate.
Considerations for In Vivo Formulations
Formulating this compound for animal studies requires careful selection of a vehicle that is non-toxic, biocompatible, and capable of solubilizing the compound at the required dose.[16] The choice of vehicle is highly dependent on the route of administration (e.g., oral, subcutaneous, intravenous).
Causality: The vehicle not only delivers the drug but can also influence its absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] An inappropriate vehicle can cause local irritation, toxicity, or lead to misleading experimental results.[12][17]
Decision Tree for In Vivo Vehicle Selection
Caption: Simplified decision guide for selecting an in vivo vehicle.
Common In Vivo Vehicles for Lipophilic Compounds:
-
Oil-based Vehicles (e.g., Corn Oil, Sesame Oil): Suitable for oral or subcutaneous administration. The compound is dissolved directly in the oil. This is a simple and common approach for highly lipophilic drugs.[19]
-
Aqueous Co-solvent Systems: A mixture of solvents is used to create a solution suitable for injection. A common example is a ternary system:
-
Surfactant-based Vehicles (e.g., Tween® 80, Solutol® HS 15): These are used to create aqueous micellar solutions or emulsions.[20] For example, a formulation could consist of 5-10% Solutol® HS 15 in sterile saline.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.
Protocol 4.1: Example Formulation in Corn Oil (for Oral/SC Dosing)
-
Calculate the total amount of this compound and corn oil needed for the entire study, including a small overage.
-
Add the weighed compound to the appropriate volume of corn oil in a sterile glass vial.
-
Stir with a magnetic stir bar, potentially with gentle heating (40-50°C), until the compound is fully dissolved.
-
Allow the solution to cool to room temperature. Ensure the compound remains in solution.
-
Store the formulation protected from light. Stability should be assessed for the duration of the study.
Self-Validation & QC for In Vivo Formulations:
-
Homogeneity: The final formulation must be uniform. For suspensions, ensure consistent re-suspension. For solutions, ensure no precipitation has occurred.
-
Sterility: For parenteral routes (IV, SC), the final formulation must be sterile-filtered (e.g., through a 0.22 µm filter) if possible. Note that viscous oil solutions cannot be filtered this way and must be prepared aseptically.
-
Tolerability: Always run a pilot study with a small number of animals to assess the tolerability of the vehicle and the final formulation before proceeding with the main experiment.
Stability and Degradation
This compound, like other macrocyclic lactones, is susceptible to degradation. Forced degradation studies on the closely related Milbemycin Oxime show significant degradation under acidic, basic, and oxidative conditions.[10][22][23][24] It is relatively stable under neutral aqueous conditions for short periods and to heat and light.[10]
-
Stock Solutions (DMSO): Stable for up to one month at -20°C and up to one year at -80°C when properly aliquoted to avoid freeze-thaw cycles.[5]
-
Aqueous Working Solutions: Unstable. Do not store. Prepare fresh immediately before each experiment.[5][9][10]
References
- Cayman Chemical. (n.d.). Milbemycin oxime - Product Information.
- BOC Sciences. (n.d.). Milbemycin Analogue set.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111364, Milbemycin A3. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Stability of Milbemycin A3 Oxime in Different Solvents.
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(8), 555-562. Retrieved from [Link]
- BenchChem. (n.d.). Milbemycin A3 Oxime chemical structure and properties.
- Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime.
-
Gala, R. P., & Miller, J. H. (2014). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Milbemycin A3 Oxime Stability and Degradation.
- TOKU-E. (n.d.). Milbemycin Oxime-biopesticide research.
-
Zhang, K., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 217, 114848. Retrieved from [Link]
-
Jain, R. A., & Shah, N. H. (2007). An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots. Journal of Controlled Release, 122(1), 43-50. Retrieved from [Link]
-
Valentin, J. P., et al. (2012). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Retrieved from [Link]
-
Proteintech. (2021, November 1). Making stock solutions - how and why [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Appearance of the vehicles for lipophilic or not water-soluble compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Retrieved from [Link]
-
TSI Journals. (2021). Formulation of Macrocyclic Molecules for Pharmaceutical Use. Retrieved from [Link]
-
Ingenta Connect. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]
-
Al-Kinani, A. A., et al. (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. Pharmaceutics, 13(4), 467. Retrieved from [Link]
-
ResearchGate. (2023). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
RJPT. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Retrieved from [Link]
-
MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]
-
Blagburn, B. L., et al. (2013). Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis. Veterinary Parasitology, 196(1-2), 116-122. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
De Baere, S., et al. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 27(3), 963. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Retrieved from [Link]
-
Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 4. Milbemycin oxime CAS#: 129496-10-2 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. toku-e.com [toku-e.com]
- 8. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Milbemycin A3 5-Oxime in Veterinary Parasitology Research
Introduction: Unveiling the Potential of a Potent Macrocyclic Lactone
Milbemycin A3 5-oxime is a semi-synthetic macrocyclic lactone, a derivative of the natural fermentation products of Streptomyces hygroscopicus.[1][2][3] In the realm of veterinary medicine, the term "milbemycin oxime" typically refers to a mixture of Milbemycin A4 5-oxime and this compound, with the A4 homolog being the major component.[4][5][6][7][8] However, a deeper understanding of the individual components is crucial for targeted research and development. This guide focuses on the specific applications and research protocols for this compound, a potent anthelmintic, insecticidal, and acaricidal agent.[5] Its broad-spectrum activity makes it a valuable tool for investigating and controlling a wide range of internal and external parasites in animals.[9][10][11][12]
These application notes are designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and field-proven insights into the utilization of this compound in veterinary parasitology research.
Mechanism of Action: A Targeted Neurological Assault
The efficacy of this compound lies in its specific and potent disruption of neurotransmission in invertebrates.[13] This targeted action provides a high degree of selective toxicity, ensuring the safety of the mammalian host.[1]
The primary molecular target for milbemycins are the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of invertebrates.[1][5] The binding of this compound to these channels potentiates the effect of the neurotransmitter glutamate, leading to a prolonged opening of the chloride ion channels.[1] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[1][5][13] The state of hyperpolarization inhibits the transmission of neuronal signals, leading to flaccid paralysis and ultimately, the death of the parasite.[1][5][9][13]
In addition to its action on GluCls, milbemycin oxime also acts as an agonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[9][11][14] This further contributes to the disruption of nerve signal transmission in parasites.[11][14] The absence of GluCls in vertebrates and the fact that GABA receptors in mammals are confined to the central nervous system (CNS), protected by the blood-brain barrier, underpins the excellent safety profile of this compound in veterinary applications.[9]
Caption: Mechanism of action of this compound in parasites.
In Vitro Efficacy Assessment: Quantifying Parasiticidal Activity
In vitro assays are fundamental for the initial screening and characterization of antiparasitic compounds. They provide a controlled environment to determine the intrinsic potency of this compound against various parasite life stages.
Larval Motility Assay for Nematodes
This assay is a cornerstone for evaluating the paralytic effects of anthelmintics on nematode larvae.
Principle: The assay quantifies the ability of a compound to inhibit the motility of nematode larvae, which is a direct consequence of the neurotoxic mechanism of action of milbemycins.
Protocol:
-
Larval Preparation:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations in the assay wells. Ensure the final solvent concentration does not exceed a non-toxic level (typically ≤1%).[1]
-
-
Assay Procedure:
-
In a 24-well or 96-well plate, add approximately 50-100 L3 larvae suspended in a culture medium (e.g., RPMI-1640) to each well.[1]
-
Add the prepared dilutions of this compound to the respective wells. Include a solvent control (medium with the same concentration of DMSO as the test wells) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24-72 hours).
-
-
Data Analysis:
-
Following incubation, assess larval motility under a microscope. Larvae are considered non-motile if they do not exhibit coordinated movement upon gentle prodding or thermal stimulus.
-
Calculate the percentage of non-motile larvae for each concentration.
-
Determine the Lethal Concentration 50% (LC50) or Inhibitory Concentration 50% (IC50) value using appropriate statistical software.[1]
-
Larval Development Assay (LDA) for Nematodes
The LDA assesses the impact of a compound on the developmental progression of nematode eggs to the infective larval stage.
Principle: This assay evaluates the ability of this compound to inhibit the hatching of eggs and the subsequent development of larvae, indicating its ovicidal and larvicidal properties.
Protocol:
-
Egg Preparation:
-
Extract nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., saturated salt solution).[15]
-
Thoroughly wash the collected eggs to remove fecal debris and the flotation solution.[15]
-
Determine the egg concentration and adjust the suspension to a target density (e.g., 80-100 eggs per well).[15]
-
-
Compound and Assay Plate Preparation:
-
Assay Setup and Incubation:
-
Add the egg suspension to each well of the prepared plates.[15]
-
Add the different concentrations of this compound to the wells.
-
Incubate the plates under optimal conditions for larval development (e.g., 25-27°C for several days).
-
-
Data Analysis:
-
After the incubation period, add a motility inhibitor (e.g., Lugol's iodine) to each well.
-
Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Calculate the percentage inhibition of development for each concentration and determine the effective concentration (EC50) value.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MILBEGUARD® (milbemycin oxime) Flavored Tablets [dailymed.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. parasitipedia.net [parasitipedia.net]
- 10. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 12. Milbemycin Oxime (Interceptor®) for Dogs and Cats [petplace.com]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Laboratory-Scale Synthesis of Milbemycin A3 5-oxime
Abstract: This document provides a comprehensive, technically detailed guide for the semi-synthesis of Milbemycin A3 5-oxime, a potent macrocyclic lactone utilized as a key active pharmaceutical ingredient (API) in veterinary antiparasitic formulations.[1][2] This two-step synthesis begins with the selective oxidation of the C5-hydroxyl group of the parent molecule, Milbemycin A3, to yield the 5-keto intermediate, followed by oximation to produce the final product. We will explore the causality behind procedural choices, provide validated step-by-step protocols, and detail methods for the characterization of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development and veterinary medicine.
Introduction and Scientific Background
Milbemycin A3 is a natural product derived from the fermentation of the soil bacterium Streptomyces hygroscopicus.[3] Along with its analogue Milbemycin A4, it forms the basis for the semi-synthetic derivative Milbemycin oxime, a broad-spectrum antiparasitic agent.[4][] The conversion to this compound enhances the biological activity profile of the parent compound.[3]
The mechanism of action for milbemycins and their derivatives involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2][6][7] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite.[2][6][7] This targeted action provides a high degree of safety for mammalian hosts, which primarily utilize GABA-gated chloride channels in the central nervous system and are less sensitive to the drug's effects.[]
The synthesis detailed herein is the most direct and widely cited method, proceeding through a 5-keto-Milbemycin A3 intermediate.[1][3] This pathway is favored for its efficiency and high reported yields.[1][8]
Synthesis Pathway Overview
The conversion of Milbemycin A3 to its 5-oxime derivative is a sequential two-step process. The first step is a selective oxidation of the allylic hydroxyl group at the C5 position to a ketone. The second step involves the reaction of this ketone intermediate with hydroxylamine hydrochloride to form the target oxime.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
Application Notes and Protocols for Cell Culture Assays Using Milbemycin A3 5-oxime
Introduction: Re-evaluating Milbemycin A3 5-oxime Beyond its Antiparasitic Role
This compound is a semi-synthetic derivative of the macrocyclic lactone milbemycin A3, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a component of the widely used veterinary antiparasitic agent, milbemycin oxime.[2] The primary and well-established mechanism of action of milbemycins in invertebrates is the potentiation of glutamate-gated chloride channels, leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[3]
Recent preclinical evidence has unveiled a novel and compelling application for milbemycins in oncology. A study on milbemycin oxime demonstrated its ability to inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines by inducing apoptosis.[4] Furthermore, in vivo studies have shown that milbemycin oxime can suppress pancreatic tumor growth and enhance the efficacy of anti-PD-1 immunotherapy by increasing the infiltration of CD8+ T cells into the tumor microenvironment.[4] These findings suggest that this compound may hold significant potential as a repurposed therapeutic agent in cancer research and drug development.
This guide provides detailed protocols for fundamental cell culture assays to investigate the anti-cancer properties of this compound, focusing on cytotoxicity, apoptosis, and cell cycle analysis. The protocols are designed to be adaptable to a variety of cancer cell lines and research objectives.
Mechanism of Action in Cancer: An Emerging Picture
While the antiparasitic mechanism of milbemycins is well-understood, its mode of action in cancer cells is an active area of investigation. The recent study in pancreatic cancer suggests that milbemycin oxime's anti-tumor effects are at least partially mediated by modulating the immune system.[4] However, the direct effects on cancer cells, such as the induction of apoptosis, point towards intrinsic cellular pathways being affected. Other related compounds, like moxidectin (another milbemycin), have been shown to induce G0/G1 cell cycle arrest and apoptosis in glioma cells by downregulating cyclins and cyclin-dependent kinases (CDKs) and activating the caspase cascade.[5] It is plausible that this compound may exert its effects through similar mechanisms, potentially involving the induction of oxidative stress, disruption of mitochondrial function, or modulation of key signaling pathways that regulate cell survival and proliferation, such as the mTOR pathway, or cellular recycling processes like autophagy. Further research is warranted to fully elucidate these pathways.
Experimental Workflow for Assessing Anti-Cancer Effects
The following diagram outlines a general workflow for characterizing the in vitro anti-cancer effects of this compound.
Caption: A general experimental workflow for investigating the in vitro anti-cancer effects of this compound.
Quantitative Data Summary
Due to the novelty of this compound in cancer research, extensive quantitative data, such as IC50 values across a wide range of cell lines, is not yet available in the public domain. Researchers are encouraged to determine these values empirically for their specific cell lines of interest. For context, other novel anti-cancer compounds have IC50 values that can range from nanomolar to micromolar concentrations depending on the compound and the cell line.[6][7][8]
| Parameter | Cell Line(s) | Value | Reference |
| IC50 | Various Cancer Cell Lines | To be determined empirically | [9] |
| Apoptosis Induction | Pancreatic Cancer Cell Lines (with Milbemycin Oxime) | Demonstrated | [4] |
| Cell Cycle Arrest | Glioma Cells (with Moxidectin) | G0/G1 Arrest | [5] |
Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and treated cells to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[11][12][13]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 9 mL of cold 70% ethanol.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway: Potential Mechanisms of this compound in Cancer Cells
Caption: Potential signaling pathways affected by this compound in cancer cells.
Conclusion and Future Directions
The preliminary evidence for the anti-cancer activity of milbemycin oxime opens up a promising new avenue of research for its derivative, this compound. The protocols outlined in this guide provide a robust framework for researchers to begin characterizing its effects on various cancer cell lines. Key areas for future investigation include the elucidation of the precise molecular targets and signaling pathways involved in its anti-cancer activity, its potential synergistic effects with other chemotherapeutic agents, and a comprehensive evaluation of its efficacy and safety in a broader range of preclinical cancer models. As our understanding of the multifaceted activities of this compound grows, so too will its potential to be repurposed as a valuable tool in the fight against cancer.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597.
-
The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10833.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- Spandidos Publications. (2019). Moxidectin inhibits glioma cell viability by inducing G0/G1 cell cycle arrest and apoptosis. Oncology Letters, 18(5), 4849–4857.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
- PubMed. (2024). Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy. Molecular Therapy, 32(9), 3145-3162.
- Journal of Chinese Pharmaceutical Sciences. (2021). Natural products as a source for tumor treatment by regulating reactive oxygen species. Journal of Chinese Pharmaceutical Sciences, 30(1), 1-13.
-
Springer Nature Experiments. (2018). General Cytotoxicity Assessment by Means of the MTT Assay. Retrieved from [Link]
- MDPI. (2019). The Role of mTOR Signaling as a Therapeutic Target in Cancer. International Journal of Molecular Sciences, 20(21), 5476.
- National Center for Biotechnology Information. (2021). Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. Frontiers in Pharmacology, 12, 733190.
- National Center for Biotechnology Information. (2011). Targeting the mTOR Signaling Network for Cancer Therapy. Current opinion in cell biology, 23(6), 729–737.
- National Center for Biotechnology Information. (2022). Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. Cancers, 14(11), 2746.
- National Center for Biotechnology Information. (2018). Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells. eLife, 7, e32273.
-
PubChem. (n.d.). Milbemycin A3 oxime. Retrieved from [Link]
- PubMed. (1991). In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis. The Journal of parasitology, 77(5), 794–799.
- PubMed. (2014). Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence. Acta biochimica et biophysica Sinica, 46(10), 884–892.
- PubMed. (2018). Autophagy Inhibition Mediates Apoptosis Sensitization in Cancer Therapy by Relieving FOXO3a Turnover. Developmental cell, 44(5), 555–565.e3.
- National Center for Biotechnology Information. (2022). Autophagy induction sensitizes cancer cells to anti-cancer drugs. Autophagy reports, 1(1), 263-269.
- National Center for Biotechnology Information. (2022). Autophagy modulating therapeutics inhibit ovarian cancer colony generation by polyploid giant cancer cells (PGCCs). BMC cancer, 22(1), 422.
- Spandidos Publications. (2021).
- PubMed Central. (2015). Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells. PloS one, 10(5), e0125315.
- MDPI. (2022). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 23(21), 13327.
- PubMed. (1999). Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells. IUBMB life, 48(4), 425–428.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxidectin inhibits glioma cell viability by inducing G0/G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. lines ic50 values: Topics by Science.gov [science.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
Quantitative Bioanalysis of Milbemycin A3 5-Oxime in Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven protocol for the quantitative determination of Milbemycin A3 5-oxime in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a key component of the broad-spectrum antiparasitic agent milbemycin oxime, requires a sensitive and selective bioanalytical method for pharmacokinetic and pharmacodynamic studies in drug development.[1] This document outlines a robust methodology, from sample preparation to data analysis, grounded in scientific principles and validated against international regulatory standards. We delve into the causality behind experimental choices, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Dedicated Bioanalytical Method
This compound is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus.[2] As a component of the widely used veterinary drug milbemycin oxime, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range, making it the ideal platform for quantifying low concentrations of this compound in complex biological matrices like plasma.[1][3]
The protocol herein is designed to be a self-validating system, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7] By providing a step-by-step guide coupled with the scientific reasoning for each procedural choice, this document aims to empower researchers to implement and adapt this method for their specific research needs.
Physicochemical Properties and Bioanalytical Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust bioanalytical method.
| Property | Value/Information | Source |
| Chemical Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21- hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19- trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [2] |
| Molecular Formula | C₃₁H₄₃NO₇ | [2] |
| Molecular Weight | 541.7 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2][8] |
| Stability | Solid form is stable for at least four years at -20°C. Aqueous solutions should not be stored for more than one day due to significant degradation. Susceptible to degradation in acidic and basic conditions. | [4][9] |
The poor aqueous solubility and stability profile of this compound necessitate careful handling and sample processing to prevent precipitation and degradation. The use of organic solvents for stock solution preparation and sample extraction is critical.
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the bioanalytical method, from plasma sample collection to final data analysis.
Caption: A comprehensive overview of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Moxidectin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (from the same species as the study samples)
Stock and Working Solutions Preparation
Rationale: Accurate preparation of stock and working solutions is paramount for the reliability of the entire assay. Due to the poor aqueous solubility of this compound, organic solvents are required.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Moxidectin in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the Moxidectin stock solution with acetonitrile to a final concentration of 200 ng/mL.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[3][4][10] Acetonitrile is a highly efficient precipitating agent for this purpose.
-
Pipette 200 µL of plasma (blank, standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 800 µL of the internal standard working solution (Moxidectin in acetonitrile) to each tube.[3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 85:15 v/v Mobile Phase A:Mobile Phase B).[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of this compound and the internal standard, ensuring separation from endogenous plasma components.
Liquid Chromatography
| Parameter | Condition | Source |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution | |
| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm) | [1] |
| Mobile Phase A | 0.1% Formic acid in water | [1][4] |
| Mobile Phase B | Acetonitrile | [1][4] |
| Gradient Elution | A gradient program should be optimized to ensure baseline separation of the analyte and internal standard from matrix interferences. A representative gradient is provided below. | [1][4] |
| Flow Rate | 0.3 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Column Temperature | 35°C | [1][4] |
Representative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 85 | 15 |
| 0.5 - 2.5 | 70 | 30 |
| 2.5 - 6.0 | 50 | 50 |
| 6.0 - 10.5 | 15 | 85 |
| 10.5 - 11.0 | 15 | 85 |
| 11.0 - 13.5 | 85 | 15 |
Mass Spectrometry
| Parameter | Condition | Source |
| Mass Spectrometer | A triple quadrupole mass spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1] |
| MRM Transitions | See table below | [4] |
MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 542.2 | 153.1 | 22 |
| Moxidectin (IS) | 640.3 | 498.2 | Optimized for specific instrument |
Note on Collision Energy Optimization: The provided collision energy for this compound is a validated value.[4] However, it is best practice to optimize collision energy for each specific instrument to achieve the maximum signal intensity.
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability. The following parameters should be assessed according to FDA and EMA guidelines.[5][6][7]
Linearity and Range
A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 2.5 - 250 ng/mL with a correlation coefficient (r²) of ≥ 0.998 has been demonstrated to be achievable.[4][10]
Precision and Accuracy
Intra-day and inter-day precision and accuracy should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).[4][10]
Recovery and Matrix Effect
The extraction recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte.
Stability
The stability of this compound in plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After three freeze-thaw cycles.[4][10]
-
Short-term (bench-top) stability: At room temperature for at least 6 hours.[4][10]
-
Long-term stability: At -20°C or -80°C for a duration that covers the expected storage time of study samples.[4][10]
-
Post-preparative stability: In the autosampler for the expected duration of the analytical run.[4][10]
Mechanism of Action: A Visual Representation
Milbemycins exert their antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][8][11] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][8][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Note & Protocol: A Researcher's Guide to In Vivo Dosing of Milbemycin A3 5-oxime
Introduction
Milbemycin A3 5-oxime is a semi-synthetic macrocyclic lactone, a derivative of the natural fermentation product of Streptomyces hygroscopicus.[1][2][3] As a member of the milbemycin class, which is structurally related to the avermectins, it is a potent antiparasitic agent.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to calculate and establish a safe and effective in vivo dosage regimen for this compound. The narrative will delve into the causality behind experimental choices, ensuring a robust and reproducible study design.
1. Foundational Knowledge: Understanding this compound
A thorough understanding of the compound's properties is the bedrock of any successful in vivo study. These characteristics dictate formulation strategies, potential toxicities, and the interpretation of results.
1.1. Physicochemical Properties
This compound is the minor component of the commercial product milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][3][5] Key properties of the A3 variant are summarized below. Its poor water solubility is a critical factor that must be addressed in formulation development for in vivo administration.[3][6]
| Property | Value | Source |
| Appearance | White or light yellow powder/solid | [2][3] |
| Molecular Formula | C31H43NO7 | [2][3] |
| Molecular Weight | 541.7 g/mol | [2][3] |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, DMF, and DMSO. | [3][6] |
| Storage | ≤30°C; -20°C for long-term storage | [2][6] |
1.2. Mechanism of Action
The primary mechanism of action for milbemycins in invertebrates is the potentiation of glutamate-gated chloride channels in nerve and muscle cells.[1][2][4] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][2][4][7][] In mammals, macrocyclic lactones like milbemycin oxime are thought to interact with gamma-aminobutyric acid (GABA) type A-gated chloride channels, which are primarily located in the central nervous system.[2] The high therapeutic index and low mammalian toxicity are attributed to the lower affinity for mammalian GABA receptors and their general inability to cross the blood-brain barrier, although caution is advised in animals with the MDR1 genetic mutation.[1]
2. The Core of In Vivo Studies: A Step-by-Step Dosing Strategy
The transition from in vitro efficacy to a whole-animal model is a critical juncture in drug development. The following sections outline a logical progression for establishing an in vivo dose, from initial calculations to dose range-finding and refinement.
2.1. Initial Dose Estimation: Allometric Scaling
Allometric scaling is an empirical method used to extrapolate drug doses between different animal species, based on the principle that many physiological processes, including drug clearance, scale with body size.[9][10] This method is more reliable than simple mg/kg conversions because it accounts for differences in metabolic rates.[9] The starting dose for a preclinical study is often derived from effective in vitro concentrations or data from studies in other species.
The general formula for allometric scaling is:
Dose₂ = Dose₁ × (Weight₂ / Weight₁) ^Exponent
Where the exponent is typically 0.75 for scaling based on metabolic rate.[11]
| From Species | To Species | Kₘ Factor (Body Weight Ratio / BSA Ratio) |
| Mouse (20g) | Rat (200g) | 0.5 |
| Rat (200g) | Mouse (20g) | 2 |
| Mouse (20g) | Dog (10kg) | 0.08 |
| Rat (200g) | Dog (10kg) | 0.16 |
| Dog (10kg) | Human (70kg) | 0.5 |
| Mouse (20g) | Human (70kg) | 0.08 |
| Rat (200g) | Human (70kg) | 0.16 |
Note: These factors are approximations. For precise calculations, using the body surface area (BSA) conversion factor (Kₘ) is recommended. The Human Equivalent Dose (HED) can be calculated as: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ).
2.2. Formulation and Vehicle Selection
Given this compound's poor water solubility, selecting an appropriate vehicle is paramount for achieving a homogenous and stable dosing solution or suspension.[12][13] The choice of vehicle can significantly impact drug bioavailability and may have intrinsic toxicities.[12]
Common Vehicle Strategies for Poorly Soluble Compounds:
| Vehicle Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol) is used to dissolve the compound before dilution with an aqueous solution (e.g., saline, PBS).[12][14] | Simple to prepare. | Can cause toxicity or irritation at high concentrations.[12][14] |
| Aqueous Suspensions | The compound is suspended in an aqueous vehicle with a suspending agent like carboxymethylcellulose (CMC) or hydroxypropyl cellulose (HPC).[12][15] | Suitable for oral administration. | Can lead to inaccurate dosing if not properly homogenized.[12] |
| Lipid-based Formulations | Solutions or suspensions in oils (e.g., corn oil, sesame oil).[12][14] | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate; not suitable for intravenous routes.[14] |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) that form inclusion complexes with the compound to increase solubility.[12][15] | Can increase solubility and stability. | Can have their own pharmacological effects.[12] |
It is mandatory to include a "vehicle-only" control group in your study to differentiate the effects of the compound from those of the delivery vehicle. [12]
Protocol: Preparation of a Dosing Solution (Co-solvent Example)
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO.
-
Dilution: Slowly add a co-solvent like polyethylene glycol (PEG) or saline while vortexing to prevent precipitation.[12] A common recommendation for in vivo work is to keep the final DMSO concentration low (e.g., <10%).
-
Final Volume: Adjust to the final volume with the appropriate aqueous component (e.g., saline or PBS).
-
Homogeneity Check: Ensure the final formulation is a clear solution or a uniform suspension. If a suspension, ensure it is consistently homogenized before each administration.
-
Stability: Assess the stability of the formulation over the expected duration of the experiment.[12]
2.3. Dose-Range Finding (DRF) Studies
DRF studies are preliminary, non-GLP investigations designed to identify a range of doses for further testing.[16][17][18] The primary objectives are to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) .[16][18][19]
Protocol: Designing a DRF Study
-
Animal Model Selection: Choose an appropriate animal model based on the research question. Rodents (mice, rats) are common for initial studies.[20]
-
Group Allocation: Use a small number of animals per group (e.g., 3-5).
-
Dose Level Selection:
-
Starting Dose: Base the starting dose on allometric scaling from in vitro data or literature values for similar compounds.
-
Dose Escalation: Use a geometric progression for dose escalation (e.g., 2x or 3x increments) to ensure broad coverage.[16]
-
Example Dose Groups: Vehicle Control, Low Dose, Mid Dose, High Dose.
-
-
Administration Route: Select a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection).[20]
-
Duration: DRF studies are typically short-term, involving single or a few repeated doses.[21]
-
Endpoints: Monitor for clinical signs of toxicity, changes in body weight, and mortality.[20][22]
2.4. Determining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[20][22][23] This is a critical parameter for designing longer-term safety and efficacy studies.[22]
Assessing Toxicity to Determine MTD:
| Observation Category | Specific Endpoints |
| Clinical Signs | Changes in posture, activity, breathing; presence of tremors, convulsions, etc. |
| Body Weight | A significant weight loss (e.g., >15-20%) is often considered a sign of toxicity.[22] |
| Mortality | The dose level below which dose-limiting toxicities (DLTs) are observed in a significant portion of the cohort (e.g., >33%).[24] |
| Macroscopic Observations | Observations of organs at necropsy.[20] |
A "3+3" dose-escalation design is commonly used.[24] In this design, 3 animals are treated at a dose level. If no DLTs are observed, the next cohort is escalated to the next dose level. If one animal experiences a DLT, 3 more animals are added to that cohort. The MTD is typically defined as the dose level below the one that causes DLTs in at least two out of three, or three out of six animals.[24]
3. Workflow and Decision Making
A systematic approach is essential for efficient and ethical in vivo research. The following diagrams illustrate the overall workflow and a decision-making process for dose adjustments.
Caption: Workflow for In Vivo Dose Calculation
Caption: Decision Tree for MTD Determination
4. Protocol for Administration and Monitoring
Adherence to standardized procedures and rigorous monitoring is crucial for data integrity and animal welfare, in line with guidelines from regulatory bodies like the FDA.[25][26][27][28]
4.1. Detailed Protocol: Oral Gavage in Rodents
Oral gavage is a common method for precise oral administration.
-
Animal Preparation: Acclimatize animals to handling to reduce stress.[25] Weigh the animal immediately before dosing to calculate the exact volume.
-
Volume Calculation: Calculate the required volume based on the animal's weight and the concentration of the dosing solution. Dosing volumes for mice are typically 5-10 mL/kg.
-
Restraint: Gently but firmly restrain the animal to prevent movement and injury. For a mouse, this involves scruffing the neck and back to immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Never force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly placed, slowly depress the syringe plunger to deliver the formulation.
-
Withdrawal and Observation: Smoothly withdraw the needle and return the animal to its cage. Briefly observe the animal for any immediate adverse reactions like regurgitation or respiratory distress.
4.2. Comprehensive Monitoring Plan
A systematic monitoring plan is essential for collecting safety data and ensuring animal welfare.
| Parameter | Frequency | Details |
| Mortality | Twice daily | Check for any deaths in the cohort. |
| Clinical Signs | Daily (or more frequently post-dosing) | Observe for changes in appearance (piloerection), posture, activity levels, and any signs of pain or distress. |
| Body Weight | Daily for the first week, then 2-3 times per week | Use a calibrated scale. Body weight is a sensitive indicator of general health.[20] |
| Food/Water Intake | Daily (if required) | Can provide quantitative data on animal well-being. |
The successful in vivo application of this compound hinges on a methodical and scientifically grounded approach to dosage calculation and study design. By integrating knowledge of the compound's physicochemical properties and mechanism of action with established pharmacological principles like allometric scaling and structured dose-range finding, researchers can design robust, ethical, and informative studies. This guide provides the foundational protocols and decision-making frameworks to navigate the complexities of in vivo research, ultimately enabling the effective evaluation of this compound in relevant animal models.
References
- Milbemycin oxime - Grokipedia. (n.d.). Grokipedia.
- Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
- Milbemycin Oxime-biopesticide research-TOKU-E. (n.d.). TOKU-E.
- Maximum tolerable dose (MTD) studies. (n.d.). Inotiv.
- FDA Issues Final Guidance for Animal Studies to Evaluate Medical Devices. (2023, March 28). AAMI.
- What is a Dose-Ranging Study? (n.d.). DDReg Pharma.
- Dose Range Finding. (n.d.). Hoeford Research Limited.
- Dose Range Finding Studies. (n.d.). Charles River Laboratories.
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. (n.d.). Benchchem.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]
- ECHA. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Milbemycin oxime. (n.d.). In Wikipedia. Retrieved from [Link]
- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Inotiv.
-
Dose-ranging study. (n.d.). In Wikipedia. Retrieved from [Link]
- General Considerations for Animal Studies Intended to Evaluate Medical Devices. (2023, March 28). FDA.
- Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. (n.d.). Benchchem.
- Milbemycin Impurities. (n.d.). BOC Sciences.
-
Lu, Z., Kaspera, R., & Wang, T. (2020). Dose Finding in Single Dose Studies by Allometric Scaling. In Drug Discovery and Evaluation: Methods in Clinical Pharmacology. Semantic Scholar. Retrieved from [Link]
- I want to deliver my compound to animals What is the best solvent to use? (n.d.). Cayman Chemical.
- Allometric Scaling Calculator. (n.d.).
- Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox.
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]
- The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023, May 1). Labcorp.
-
Milbemycin, oxime. (n.d.). PubChem. Retrieved from [Link]
- Milbemycin A3 Oxime chemical structure and properties. (n.d.). Benchchem.
- FDA finalizes guidance on using animal studies to develop dental bone grafting devices. (2025, August 25). RAPS.
- Milbemycin A3 oxime. (n.d.). Bioaustralis Fine Chemicals.
- Evolving FDA Guidance on the Role of Animals in Research Aims to Improve the Efficiency of Drug Development through Science Based Decisions. (2025, December 17). Envol Biomedical.
- Dose Escalation Study Design Example (With Results). (2019, September 22). ClinicalTrials.gov.
- Vercruysse, J., & Rew, R. S. (Eds.). (2002). Macrocyclic Lactones in Antiparasitic Therapy. CABI Publishing.
-
FDA Animal Rule. (n.d.). UTMB. Retrieved from [Link]
- Milbemycin oxime Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Milbemycin oxime - Product Data Sheet. (n.d.). MedChemExpress.
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024, October 31). PubMed. Retrieved from [Link]
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2025, August 9). ResearchGate. Retrieved from [Link]
- Research Update on the Impact of Milbemycin Oxime in the Context of Expanding the use of Macrocyclic Lactones. (n.d.).
- MATERIAL SAFETY DATA SHEETS MILBEMYCIN A3 OXIME. (n.d.).
- Milbemycin oxime SAFETY D
- Milbemycin oxime Safety Data Sheet. (2025, December 15). Cayman Chemical.
-
Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. (2025, February 22). PMC - NIH. Retrieved from [Link]
-
FOI Summary for the Original Approval of ANADA 200-629. (2018, December 19). Animal Drugs @ FDA. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. toku-e.com [toku-e.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. nbinno.com [nbinno.com]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Allometric Scaling Calculator [clymer.altervista.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. hoeford.co.uk [hoeford.co.uk]
- 18. criver.com [criver.com]
- 19. What is a Dose-Ranging Study? [ddregpharma.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. toolbox.eupati.eu [toolbox.eupati.eu]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. array.aami.org [array.aami.org]
- 26. General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA [fda.gov]
- 27. FDA finalizes guidance on using animal studies to develop dental bone grafting devices | RAPS [raps.org]
- 28. FDA Animal Rule [utmb.edu]
Application Notes & Protocols: A Researcher's Guide to the Preparation of Milbemycin A3 5-Oxime Stock Solutions
Abstract
This technical guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions for Milbemycin A3 5-oxime, a semi-synthetic macrocyclic lactone.[1][2] As a key component of the commercial antiparasitic agent milbemycin oxime, its precise and stable formulation is critical for generating reproducible and reliable data in research and drug development settings.[1][2] This document moves beyond simple procedural lists to explain the scientific rationale behind solvent selection, storage conditions, and handling protocols, ensuring the integrity of the compound for experimental use. Methodologies are grounded in established physicochemical data and best practices for laboratory chemical management.
Introduction: Understanding this compound
This compound is a derivative of Milbemycin A3, a natural product obtained from the fermentation of Streptomyces hygroscopicus.[3] It is a critical active component in veterinary formulations designed to combat a wide range of endo- and ectoparasites.[1]
Mechanism of Action: The biological activity of this compound, like other avermectins, stems from its interaction with invertebrate-specific glutamate-gated chloride channels (GluCls).[1][2] Its binding leads to an irreversible opening of these channels, causing an influx of chloride ions that hyperpolarizes the neuronal cells.[3] This disruption of nerve signal transmission results in flaccid paralysis and eventual death of the parasite.[2][3] The high specificity for invertebrate GluCls forms the basis of its safety profile in mammals.[]
The accuracy of in vitro and in vivo studies hinges on the precise concentration and stability of the compound. This guide provides the necessary protocols to establish a self-validating system for the preparation of this compound stock solutions.
Caption: Mechanism of action of this compound.
Physicochemical Properties & Solvent Selection
The preparation of a viable stock solution begins with a thorough understanding of the compound's physical and chemical characteristics. This compound is a white crystalline solid with poor aqueous solubility, mandating the use of organic solvents for initial dissolution.[1][2][5]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][3] |
| Molecular Weight | 541.7 g/mol | [1][3] |
| Appearance | White or light yellow solid/powder | [1][6] |
| Purity (Typical) | >95% by HPLC | [1][2] |
| Solid Storage | -20°C for long-term stability (≥4 years) | [7][8] |
| Water Solubility | Poor / Insoluble (< 0.1 mg/mL) | [1][2][9] |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2][3][7] |
Solvent Solubility & Rationale for Selection
Choosing the correct solvent is the most critical step and depends entirely on the downstream application. Due to its lipophilic nature, this compound requires organic solvents to create a concentrated primary stock.[]
| Solvent | Reported Solubility | Considerations & Best Use Cases |
| DMSO | ≥ 100 mg/mL[9]~15-30 mg/mL[3][7]Sparingly soluble[6] | For In Vitro Assays: DMSO is the most common choice for high-concentration stocks due to its high solvating power and miscibility with aqueous media. Final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. The wide range in reported solubility suggests researchers should start with a conservative concentration (e.g., 10-20 mg/mL) to ensure complete dissolution. |
| Ethanol | ~20 mg/mL[7]Very soluble[6] | For Aqueous Preparations: Ethanol is an excellent choice for an intermediate solvent before dilution into aqueous buffers for cell-based assays or certain in vivo formulations.[7] It is generally less toxic than DMSO to most cell lines. |
| DMF | ~15 mg/mL[7]~30 mg/mL[3] | Alternative to DMSO: Similar properties to DMSO but can be more toxic. Use with caution and ensure it is compatible with the experimental system. |
| Methanol | Soluble | [1][6] |
Expert Insight: The discrepancy in reported DMSO solubility highlights the importance of empirical verification. Always begin by dissolving a small, known amount of the compound to confirm solubility at your desired concentration before committing the bulk of the material. Using high-purity, anhydrous (water-free) solvents is paramount to prevent hydrolysis and degradation of the compound.
Caption: Decision workflow for solvent selection.
Safety & Handling Precautions
This compound should be handled as a hazardous substance.[7] A thorough review of the Safety Data Sheet (SDS) is mandatory before beginning any work.[5][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[5]
-
Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[5][10]
-
Contact: Avoid all personal contact with the solid or its solutions. Do not ingest, inhale, or allow contact with eyes or skin.[5][7]
-
Disposal: Dispose of all waste (solid, solutions, contaminated materials) as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing robust and reliable stock solutions.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the creation of a high-concentration primary stock, which is ideal for long-term storage and for making subsequent dilutions for various experiments.
Materials & Equipment:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology or Cell Culture Grade)
-
Analytical balance
-
Amber glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm, PTFE for organic solvents)
-
Sterile cryovials for aliquoting
Procedure:
-
Pre-Weighing: Tare a sterile amber vial on an analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound solid into the vial. (e.g., for 1 mL of a 10 mM solution, weigh 5.417 mg).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 541.7 g/mol x 1000 = 5.417 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.[8]
-
Sterilization (Optional but Recommended): For cell culture applications, sterile-filter the solution using a 0.22 µm PTFE syringe filter into a new sterile vial. This removes any potential microbial contamination.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[8][11]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C for short-to-medium term (up to one month) or at -80°C for long-term storage (up to one year).[8][11]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic primary stock into an aqueous buffer for direct use in biological assays.
Crucial Principle: this compound is sparingly soluble in aqueous buffers.[7] Direct dilution of the solid into buffer will fail. The compound must first be dissolved in a miscible organic solvent.[7] Aqueous solutions are unstable and should not be stored for more than one day.[7][8][12]
Materials & Equipment:
-
Primary stock solution (e.g., 10 mM in DMSO or Ethanol)
-
Sterile aqueous buffer (e.g., PBS, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Primary Stock: Remove one aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of primary stock needed to achieve the final desired concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is non-toxic to your system (e.g., ≤1% for many in vitro assays).[13]
-
Dilution: Add the appropriate volume of the aqueous buffer to a sterile tube. While vortexing the buffer gently, add the calculated volume of the primary stock dropwise. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Final Mix: Vortex the final working solution gently to ensure homogeneity.
-
Use Immediately: Use the freshly prepared aqueous solution in your experiment without delay. Do not store.[7]
Caption: Workflow for preparing a primary stock solution.
Troubleshooting & Stability Considerations
-
Precipitation: If a precipitate forms upon thawing the primary stock or diluting it into an aqueous buffer, it may indicate solvent saturation or temperature-dependent solubility changes.[8] Try warming the solution gently (37°C) and vortexing. If precipitation persists in the aqueous solution, the final concentration may be too high, or a different co-solvent system may be required.
-
Degradation: The compound is susceptible to degradation in acidic and basic conditions.[12] Ensure all buffers are near neutral pH. Avoid exposure to strong oxidizing agents.[5][12] While relatively stable to light and heat under normal conditions, it is best practice to store solutions in amber vials and avoid prolonged exposure to high temperatures.[12]
-
Experimental Controls: Always include a "vehicle control" in your experiments.[13] This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO in PBS) as your test samples to ensure that any observed effects are due to the compound and not the solvent itself.
References
-
Milbemycin Oxime | VCA Animal Hospitals. VCA Animal Hospitals. [Link]
-
Milbemycin A3 oxime. BioAustralis. [Link]
-
Milbemycin Oxime - Veterinary Partner - VIN. Veterinary Partner. [Link]
-
Milbemycin A3 oxime - Bioaustralis Fine Chemicals. BioAustralis. [Link]
-
Milbemycin, oxime | C63H88N2O14 | CID 20056431 - PubChem. NIH. [Link]
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. toku-e.com [toku-e.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Milbemycin A3 5-oxime
Welcome to the technical support center for the synthesis of Milbemycin A3 5-oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to optimize your synthesis, improve yields, and ensure the highest purity of your final product.
This compound is a semi-synthetic macrocyclic lactone, and a minor component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2][3] Its synthesis is a critical process for both research and commercial applications in veterinary medicine.[4] This guide will walk you through the key steps and potential pitfalls of the synthesis, providing evidence-based solutions to common challenges.
I. Synthesis Overview: A Two-Step Conversion
The most direct and widely employed method for synthesizing this compound involves a two-step process starting from Milbemycin A3.[4][5]
-
Oxidation: The C5-hydroxyl group of Milbemycin A3 is selectively oxidized to a ketone, forming the intermediate 5-keto-Milbemycin A3.[4][5]
-
Oximation: The carbonyl group of 5-keto-Milbemycin A3 is then reacted with a hydroxylamine reagent to form the desired 5-oxime.[4][5]
This seemingly straightforward process can be influenced by a multitude of factors at each stage, impacting the overall yield and purity of the final product.
II. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Step 1: Oxidation of Milbemycin A3
Issue 1: Low Yield of 5-keto-Milbemycin A3
Possible Causes & Solutions:
-
Incomplete Oxidation:
-
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to Milbemycin A3 is critical. For instance, when using manganese dioxide (MnO2), a large excess is often required due to its heterogeneous nature.[4] For TEMPO-catalyzed oxidations with hypochlorite, the stoichiometry must be carefully controlled.[5]
-
Recommendation: Gradually increase the molar equivalents of the oxidizing agent and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Poor Quality Oxidizing Agent: The activity of oxidizing agents like MnO2 can vary.
-
Recommendation: Use freshly activated MnO2 or a high-quality commercial source. For TEMPO/hypochlorite systems, ensure the hypochlorite solution is fresh and its concentration is accurately determined.
-
-
Suboptimal Reaction Temperature: Oxidation reactions are often temperature-sensitive. Low temperatures can slow the reaction rate, while high temperatures may lead to side product formation.
-
-
Degradation of Starting Material or Product:
-
Harsh Reaction Conditions: Prolonged reaction times or excessive temperatures can lead to the degradation of the sensitive macrocyclic lactone structure.
-
Recommendation: Monitor the reaction by TLC and stop it as soon as the starting material is consumed.[4]
-
-
Issue 2: Formation of Multiple Byproducts
Possible Causes & Solutions:
-
Over-oxidation: Strong oxidizing conditions can lead to the oxidation of other sensitive functional groups in the Milbemycin A3 molecule.
-
Recommendation: Use a milder oxidizing agent or reduce the amount of the current one. Careful control of the reaction temperature is also crucial.
-
-
Side Reactions: The presence of impurities in the starting material or solvent can catalyze unwanted side reactions.
-
Recommendation: Ensure the use of high-purity Milbemycin A3 and anhydrous, high-grade solvents.[8]
-
Step 2: Oximation of 5-keto-Milbemycin A3
Issue 3: Low Conversion to this compound
Possible Causes & Solutions:
-
Inefficient Oximation Reaction:
-
Suboptimal pH: The oximation reaction is pH-dependent. The reaction is typically carried out in the presence of a weak base, like pyridine, to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product.[4]
-
Recommendation: Ensure the presence of a suitable base in the reaction mixture. The use of pyridine in a solvent system like methanol is a common practice.[4]
-
-
Insufficient Hydroxylamine Reagent: An inadequate amount of hydroxylamine hydrochloride will result in incomplete conversion of the ketone.
-
Recommendation: Use a molar excess of hydroxylamine hydrochloride. A mass ratio of hydroxylamine hydrochloride to Milbemycin starting material of 1-1.5:1 has been reported.[7]
-
-
Reversibility of the Reaction: Oximation is a reversible reaction. The presence of water can hydrolyze the oxime back to the ketone.[9]
-
Recommendation: Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
-
-
-
Steric Hindrance: While less common for the 5-keto position, significant steric bulk around the carbonyl group can hinder the approach of the hydroxylamine nucleophile.
-
Recommendation: This is less of a concern for this specific synthesis but is a factor to consider in the synthesis of other oxime derivatives.
-
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions:
-
Presence of Unreacted 5-keto-Milbemycin A3: Incomplete oximation will lead to a mixture of the ketone and the oxime, which can be challenging to separate due to their similar polarities.
-
Recommendation: Optimize the oximation reaction conditions to drive the reaction to completion. Monitor by TLC to ensure the absence of the starting ketone.
-
-
Formation of (E/Z)-Isomers: Oximes can exist as geometric isomers (syn and anti). While one isomer is typically favored, the presence of both can complicate purification and characterization.
-
Recommendation: The formation of a single, predominant isomer is often favored under specific reaction conditions. Characterization by NMR can confirm the isomeric ratio. Purification by column chromatography may be necessary to isolate the desired isomer.[4]
-
-
Residual Pyridine: Pyridine, often used as a base, can be difficult to remove completely.
-
Recommendation: During the work-up, perform multiple aqueous washes, including a dilute acid wash (e.g., dilute HCl) to protonate and extract the pyridine into the aqueous layer.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for the conversion of Milbemycin A3 to 5-keto-Milbemycin A3?
A1: Both activated manganese dioxide (MnO2) and catalytic TEMPO with a stoichiometric oxidant like sodium hypochlorite are effective.[4][5] MnO2 is a heterogeneous reagent and requires a larger excess and longer reaction times, but the work-up is a simple filtration.[4] The TEMPO/hypochlorite system is a catalytic and homogeneous reaction that is often faster, but requires careful control of stoichiometry and temperature to avoid over-oxidation.[5][6] The choice often depends on the scale of the reaction and laboratory preference.
Q2: Why is pyridine used in the oximation step?
A2: Hydroxylamine is typically used as its hydrochloride salt (NH2OH·HCl) for stability. The oximation reaction releases HCl, which can protonate the hydroxylamine, rendering it non-nucleophilic. Pyridine acts as a weak base to neutralize the liberated HCl, thereby freeing the hydroxylamine to react with the ketone and shifting the reaction equilibrium towards the formation of the oxime.[4]
Q3: My oximation reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Gently warming the reaction mixture, for example, to a range of 25-35°C, can increase the rate.[6][7] However, be cautious of potential side reactions at higher temperatures.
-
Concentration: Increasing the concentration of the reactants can also accelerate the reaction.
-
Catalyst: In some oximation reactions, the addition of a catalytic amount of a weak acid can accelerate the reaction, but this must be carefully balanced with the need for a basic scavenger for the HCl produced.[8]
Q4: How can I monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the oxidation and oximation steps.[4] By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can visualize the consumption of the reactant and the formation of the product. Staining with a suitable reagent (e.g., potassium permanganate or vanillin) is typically required for visualization.
Q5: What are the best practices for purifying the final this compound?
A5: Column chromatography on silica gel is the standard method for purifying this compound.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. After chromatography, crystallization from a suitable solvent system, such as trichloromethane and n-heptane, followed by recrystallization from ethanol and water, can yield a highly pure product.[6]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 5-keto-Milbemycin A3
Materials:
-
Milbemycin A3
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM), anhydrous
-
Celite
Procedure:
-
Dissolve Milbemycin A3 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5°C using an ice bath.[4]
-
Add activated MnO2 (5-10 molar equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until all the starting material is consumed.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.[4]
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-keto-Milbemycin A3.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
5-keto-Milbemycin A3
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Methanol, anhydrous
-
Pyridine, anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the purified 5-keto-Milbemycin A3 in a mixture of anhydrous methanol and pyridine.[4]
-
Add hydroxylamine hydrochloride (1.5-2 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (25-35°C).[6] The reaction time can range from a few hours to overnight.[4]
-
Monitor the reaction by TLC until the starting ketone is consumed.[4]
-
Once complete, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water, dilute aqueous HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography.
Data Presentation: Key Reaction Parameters
| Parameter | Step 1: Oxidation | Step 2: Oximation |
| Starting Material | Milbemycin A3 | 5-keto-Milbemycin A3 |
| Key Reagents | MnO2 or Hypochlorite/TEMPO[5] | Hydroxylamine hydrochloride[6] |
| Solvent | Dichloromethane[6] | Methanol/Pyridine or Methanol/1,4-Dioxane[4][6] |
| Temperature | -5 to 15°C[6] | 25 to 35°C[6] |
| Reaction Time | 0.5 to 4 hours[6] | 12 to 20 hours[6] |
| Typical Yield | High (often >90%) | High (reported up to 90.6% for the combined steps)[5][7] |
V. Visualizing the Process
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Oximation Yield
Caption: Decision tree for troubleshooting low oximation yield.
VI. References
-
BenchChem. (2025). Synthesis and Structure-Activity Relationship Studies of Milbemycin A3 Oxime Derivatives.
-
BenchChem. (2025). Milbemycin A3 Oxime chemical structure and properties.
-
BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Milbemycin A3 Oxime.
-
Google Patents. (2016). A method of preparing high-purity milbemycin oxime. CN105440049A.
-
Google Patents. (2017). Method for synthesizing Milbemycin oxime. US9598429B2.
-
Bioaustralis Fine Chemicals. (2021). Milbemycin A3 oxime.
-
ACS Publications. (n.d.). Pervaporation Membrane Reactor for Producing Hydroxylamine Chloride via an Oxime Hydrolysis Reaction. Industrial & Engineering Chemistry Research.
-
Ataman Kimya. (n.d.). HYDROXYLAMINE HCL.
-
Grokipedia. (n.d.). Milbemycin oxime.
-
RSC Publishing. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Milbemycin A3 5-Oxime Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Milbemycin A3 5-Oxime in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining the optimal concentration of this compound for in vitro studies. Given that this compound is a specific component of the broader veterinary drug Milbemycin Oxime, this guide focuses on the fundamental principles of compound optimization applicable to this and other novel macrocyclic lactones.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic lactone, a semi-synthetic derivative from the fermentation products of Streptomyces hygroscopicus.[1][3] It is a component of the veterinary antiparasitic agent, Milbemycin Oxime, which is a mixture of Milbemycin A3 and A4 oximes.[1][4]
The primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[1][3][5][6] This leads to an influx of chloride ions, causing hyperpolarization, paralysis, and eventual death of the parasite.[3][5][6] In mammals, macrocyclic lactones are believed to interact with gamma-aminobutyric acid (GABA) type A-gated chloride channels, which are primarily located in the central nervous system.[5][]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
For a novel compound with unknown cytotoxicity in a specific cell line, it is crucial to test a wide range of concentrations to establish a dose-response curve. A logarithmic or half-log dilution series is recommended.[8] A common starting point is to perform serial dilutions from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to a low concentration (e.g., 1 nM).[9] This broad range will help identify the half-maximal inhibitory concentration (IC50) and the optimal working concentration for your experiments.[9]
Q3: How do I prepare a stock solution of this compound, and what about solvent toxicity?
This compound is poorly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[][10] It is recommended to prepare a high-concentration stock solution in DMSO.[8]
It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your compound-treated wells.[8][9] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, as higher concentrations can be toxic to cells.[8]
Q4: How long should I incubate the cells with this compound?
The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. It is advisable to perform a time-course experiment to determine the ideal duration.[8] Common starting points are 24, 48, and 72 hours.[9] Acutely toxic compounds may show effects at earlier time points, while compounds affecting cell proliferation may require longer incubations.[9]
Troubleshooting Guide
This section addresses common issues encountered when optimizing the concentration of a novel compound like this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cell viability, even at high concentrations. | 1. The compound is not cytotoxic to the specific cell line. 2. The compound has precipitated out of the solution. 3. Insufficient incubation time. 4. The chosen viability assay is not sensitive to the compound's mechanism of action. | 1. Test the compound on a different, potentially more sensitive cell line. 2. Visually inspect the wells for precipitation. Perform a solubility test. 3. Increase the incubation time (e.g., up to 72 hours). 4. Try a different viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT).[9] |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. "Edge effects" in the multi-well plate. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[11] 3. Use calibrated pipettes and ensure proper mixing. |
| Cells appear stressed or die even at very low concentrations. | 1. The cell line is highly sensitive to the compound. 2. Solvent toxicity. 3. Compound instability in the culture medium. | 1. Test a lower range of concentrations. 2. Perform a vehicle control with varying concentrations of the solvent to determine its toxicity threshold.[8] 3. Assess the stability of the compound in the culture medium over time. |
| IC50 value is significantly different from expected or published data for similar compounds. | 1. Different cell line or passage number used. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. The purity or batch of the compound is different. | 1. Ensure you are using the same cell line and passage number as the reference study. 2. Standardize all experimental parameters.[9] 3. Verify the purity of your compound. |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve and IC50
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line and complete culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP content)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the cells and add the different concentrations of the compound to the appropriate wells.
-
Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.[9]
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[9]
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity via LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
LDH cytotoxicity assay kit.
-
Plate reader.
Procedure:
-
Sample Collection:
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Assay:
-
Perform the LDH assay on the collected supernatants according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
Plot the percentage of cytotoxicity versus the log of the compound concentration to determine the concentration at which significant cytotoxicity occurs.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common assay issues.
References
- Grokipedia. Milbemycin oxime.
- Benchchem. Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
- PubMed. New ventures in the genotoxic and cytotoxic effects of macrocyclic lactones, abamectin and ivermectin.
- Benchchem. Technical Support Center: Optimizing In Vitro Compound Concentrations.
- TOKU-E. Milbemycin Oxime-biopesticide research.
- BOC Sciences. Milbemycin Impurities.
- Wikipedia. Milbemycin oxime.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition.
- NIH. Designing drug response experiments and quantifying their results - PMC.
- Benchchem. A Technical Guide to Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Comparative Analysis.
- Biocompare. Ten Tips for Optimizing Cell-Based Assays.
- Benchchem. Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime.
- NIH. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Preventing degradation of Milbemycin A3 5-oxime during storage
Introduction
Welcome to the technical support guide for Milbemycin A3 5-oxime. As a potent semi-synthetic macrocyclic lactone used extensively in parasiticide research and development, maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes.[1][2] This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent, diagnose, and understand the degradation of this compound during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the day-to-day handling of this compound.
Q1: How should I store the solid, powdered form of this compound for long-term use? For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the crystalline solid form is stable for at least four years.[1][3][4] Keep the container tightly sealed to protect it from moisture.
Q2: In which solvents is this compound soluble? this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][5] It exhibits poor solubility in water.[1][2]
Q3: What is the correct way to prepare an aqueous solution? Due to its poor water solubility, you should first dissolve the compound in a minimal amount of an organic solvent like ethanol.[1][6] Once fully dissolved, you can then dilute this stock solution with the aqueous buffer of your choice to the final desired concentration.
Q4: How long can I store solutions of this compound? Solution stability is highly dependent on the solvent and storage temperature:
-
Aqueous Solutions: It is strongly recommended not to store aqueous solutions for more than one day due to the high potential for degradation.[1][3][6]
-
DMSO Solutions: Stock solutions in DMSO can be stored for up to one month at -20°C.[3] For longer-term storage, aliquoting and storing at -80°C for up to one year is advisable.[3]
-
Other Organic Solvents (Ethanol, Methanol): Specific long-term stability data is not extensively published. The best practice is to prepare fresh solutions before each experiment or conduct an in-house stability assessment.[3] Always store organic stock solutions at -20°C or colder and protect them from light.
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products? Yes, it is highly probable. The appearance of new, unexpected peaks, particularly if their intensity increases over time or with sample mishandling, is a strong indicator of chemical degradation.[1] Forced degradation studies have shown that Milbemycin Oxime can break down into numerous products, especially when exposed to acidic, basic, or oxidative conditions.[1][7]
Part 2: Understanding the Chemistry of Degradation
This compound is a complex molecule susceptible to degradation through several chemical pathways. Understanding these mechanisms is key to preventing them. The most significant degradation occurs in the presence of acids, bases, and oxidizing agents.[1][7]
-
Hydrolysis (Acidic & Basic): The 16-membered macrocyclic lactone ring is the primary site of hydrolytic instability. Under both acidic and basic conditions, the ester bond within this ring can be cleaved, leading to a ring-opening event that renders the molecule inactive. This is the most significant pathway of degradation.[1]
-
Oxidation: The molecule is also susceptible to oxidative stress.[1] Studies have identified oxidative degradation products, such as the 3,4-dihydroperoxide derivative, which forms upon exposure to agents like hydrogen peroxide.[1][7]
-
Photolytic and Thermal Stress: this compound is considered relatively stable under light (photolytic) and heat (thermal) stress compared to hydrolytic and oxidative conditions.[1] However, prolonged exposure can still lead to degradation and should be avoided as a best practice.
Caption: Major degradation pathways of this compound.
Part 3: Troubleshooting Guide for Unexpected Results
If you suspect degradation is affecting your experiments, use this guide to diagnose the potential cause.
Issue: My experimental results are inconsistent or show a loss of compound activity over time.
This is a classic sign of compound instability. Follow this logic to identify the source:
Caption: Troubleshooting logic for unexpected compound degradation.
Part 4: Protocol for a Confirmatory Forced Degradation Study
To definitively assess stability and identify potential degradation products, a forced degradation study is the industry-standard approach.[8][9] This study intentionally stresses the compound to predict its degradation pathways.
Objective: To determine the stability of this compound under various stress conditions and to generate degradation products for analytical method validation.
Materials:
-
This compound
-
Acetonitrile or Methanol (HPLC Grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector[10]
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.[1]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2-8 hours).[1]
-
Base Hydrolysis: Mix an aliquot with 0.1 N NaOH and keep it at room temperature for a defined period.[1]
-
Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep it at room temperature, protected from light.[1]
-
Thermal Degradation: Place the solid compound in an oven at 90°C for a defined period.[1]
-
Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm) for a defined period.[1]
-
-
Sample Processing:
-
After the stress period, allow samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[1]
-
Dilute all samples (including an unstressed control) to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak of this compound from all major degradation product peaks.[1][7]
Part 5: Summary of Best Practices & Storage Conditions
To ensure the long-term integrity of your this compound, adhere strictly to the following guidelines.
| Parameter | Recommendation | Rationale & Key Considerations |
| Solid Storage | -20°C in a tightly sealed container.[1][2] | Stable for ≥4 years.[4][6] Protects from moisture and thermal stress. |
| Solution Storage (Aqueous) | Do not store for more than one day.[1][3][6] | Highly susceptible to hydrolysis. Always prepare fresh. |
| Solution Storage (Organic) | DMSO: ≤1 month at -20°C; ≤1 year at -80°C.[3] Others: Prepare fresh for best results. | Minimizes degradation. Aliquoting is critical to avoid repeated freeze-thaw cycles. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., HPLC grade).[3] | Prevents introduction of water or contaminants that can initiate degradation. |
| pH Conditions | Maintain neutral pH (6-8) in buffered solutions. | Avoids acid- and base-catalyzed hydrolysis of the lactone ring.[1] |
| Light Exposure | Store solutions in amber vials or protect from light. | Although relatively stable, this prevents potential photolytic degradation.[1] |
| Handling | Use an inert gas (e.g., argon, nitrogen) to purge the headspace of solvent bottles and stock solution vials. | Reduces exposure to oxygen, minimizing oxidative degradation.[6] |
By implementing these storage and handling protocols, you can significantly minimize the risk of degradation and ensure the reliability of your experimental data.
References
-
Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. PubMed, Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Milbemycin A3 oxime. Bioaustralis Fine Chemicals.[Link]
-
Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. PMC, National Institutes of Health.[Link]
-
A scheme of degradation pathway of milbemycin oxime under light stress. ResearchGate.[Link]
-
Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. National Institutes of Health.[Link]
-
Analytical Method for Milbemectin and Lepimectin (Agricultural Products). Japan Food Chemical Research Foundation.[Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. LinkedIn.[Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. toku-e.com [toku-e.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common pitfalls in the oximation step of Milbemycin A3 synthesis
Milbemycin A3 Synthesis Technical Support Center
Welcome to the technical support center for Milbemycin A3 synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical oximation step. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the oximation of the Milbemycin A3 ketone intermediate.
Q1: My oximation reaction is stalled and not proceeding to completion according to TLC/HPLC analysis. What are the first things I should check?
A: An incomplete reaction is the most frequent issue. Before making significant changes, verify these three critical parameters:
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient molar excess of fresh, high-purity hydroxylamine hydrochloride. This reagent can degrade over time.
-
Reaction Time and Temperature: The reaction typically requires 10-16 hours at a maintained temperature of 25-35°C to reach completion.[1][2][3] Prematurely stopping the reaction is a common cause of low conversion.
-
Purity of the Ketone Intermediate: The oximation step is only as good as the preceding oxidation. Ensure your Milbemycin A3 5-ketone intermediate is sufficiently pure and that no starting Milbemycin A3 remains, as this will not react and will complicate purification.[1][4]
Q2: I'm observing two very close spots/peaks on my chromatogram for the product. Is this normal?
A: Yes, this is highly likely. The formation of an oxime from an unsymmetrical ketone can result in geometric (E/Z) isomers.[5] These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. Their presence is not necessarily a sign of a failed reaction but a known outcome of the mechanism.
Q3: My final yield after purification is consistently low, even with good conversion. Where might I be losing my product?
A: Significant product loss often occurs during the work-up and purification stages. The milbemycin macrocycle is susceptible to degradation under harsh pH conditions.[6] Aggressive acid/base washes during extraction can cleave the lactone or other sensitive functionalities. Additionally, prolonged exposure to silica gel during chromatography can sometimes cause degradation.
Q4: How critical is solvent choice for this reaction?
A: Solvent choice is crucial for ensuring all reactants remain in solution throughout the reaction. A mixture of methanol and 1,4-dioxane is commonly employed because it effectively dissolves both the polar hydroxylamine hydrochloride and the largely non-polar Milbemycin A3 ketone intermediate.[1][7] Using a single solvent may result in poor solubility for one of the reactants, leading to a heterogeneous mixture and incomplete reaction.
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of specific problems, their underlying causes, and validated solutions.
Problem 1: Low Yield and Incomplete Conversion of the Ketone
Low conversion of the starting ketone is a primary obstacle to achieving a high overall yield.
-
Possible Cause 1A: Insufficient Nucleophile Activity
-
Explanation: The reaction relies on the nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon.[8][9] While hydroxylamine hydrochloride is the standard reagent, its acidic nature can slightly reduce the free nucleophile concentration. The reaction equilibrium may not sufficiently favor the product if the concentration of the active nucleophile is too low.
-
Solution: Increase the molar excess of hydroxylamine hydrochloride. While a 1.5 to 2-fold excess is a common starting point, pushing it to a 3- to 5-fold excess can often drive the reaction to completion without significant side reactions. Always use a freshly opened bottle of the reagent.
-
-
Possible Cause 1B: Reversibility of the Reaction
-
Explanation: Oxime formation is a reversible reaction.[10] The final step is the elimination of water. If water is present in the reaction solvents or builds up as a product, it can, under acid-catalyzed conditions, hydrolyze the oxime product back to the ketone starting material.[8]
-
Solution: Use anhydrous solvents (methanol and 1,4-dioxane) to minimize the initial water content. While adding a dehydrating agent (like molecular sieves) is an option, it is often unnecessary if anhydrous solvents and a sufficient excess of hydroxylamine hydrochloride are used to drive the equilibrium forward.
-
Problem 2: Formation of Multiple Impurities
The appearance of unexpected spots on a TLC plate indicates side reactions or degradation.
-
Possible Cause 2A: Degradation During Work-up
-
Explanation: The milbemycin scaffold contains several sensitive functional groups, including a macrocyclic lactone and ether linkages. Milbemycin oxime is known to be most susceptible to degradation in the presence of strong acids and bases.[6] The aqueous work-up to remove excess hydroxylamine hydrochloride and other salts can expose the product to unfavorable pH conditions.
-
Solution: During the aqueous extraction, use a saturated sodium bicarbonate solution to neutralize the reaction mixture, followed by washes with deionized water and brine.[1] Avoid strong acids or bases. Ensure the extraction is performed efficiently to minimize the product's contact time with the aqueous phase.
-
-
Possible Cause 2B: Carryover of Oxidation Byproducts
-
Explanation: The preceding oxidation step (e.g., using TEMPO/hypochlorite or MnO₂) can sometimes lead to over-oxidation or other minor side products if not carefully controlled.[2][11] These impurities can carry over and complicate the oximation and subsequent purification.
-
Solution: It is highly recommended to purify the Milbemycin A3 5-ketone intermediate by column chromatography before proceeding to the oximation step.[1] This ensures that the oximation reaction starts with clean material, simplifying the final purification immensely.
-
Problem 3: Difficult Chromatographic Purification
Challenges in purification can lead to product loss and low purity.
-
Possible Cause 3A: Co-elution of E/Z Isomers
-
Explanation: As mentioned, the E/Z isomers of the oxime product can be very difficult to resolve on standard silica gel.
-
Solution: In many applications, the mixture of isomers is acceptable and used directly. Milbemycin Oxime itself is a mixture of A3 and A4 oximes.[12] If separation is required, specialized techniques such as reverse-phase HPLC or supercritical fluid chromatography (SFC) may be necessary. For routine analysis, accept the presence of two product peaks/spots.
-
-
Possible Cause 3B: Product Streaking or Decomposition on Silica Gel
-
Explanation: The slightly acidic nature of standard silica gel can sometimes cause sensitive compounds like Milbemycin A3 oxime to streak or even degrade during column chromatography.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel slurry with 0.5-1% triethylamine (relative to the eluent volume) to neutralize acidic sites.
-
Alternative Purification: Consider crystallization as a final purification step. Patents describe methods using solvent systems like trichloromethane/n-heptane or ethanol/water to yield a purified, crystalline product.[7]
-
-
Data Presentation
Table 1: Recommended Oximation Reaction Conditions
| Parameter | Recommended Value | Rationale | Source(s) |
| Starting Material | Purified Milbemycin A3 5-Ketone | Ensures no side reactions from unoxidized starting material. | [1][4] |
| Oximation Agent | Hydroxylamine hydrochloride (NH₂OH·HCl) | Provides both the nucleophile and a mildly acidic environment. | [1][3] |
| Molar Ratio | 3-5 equivalents (relative to ketone) | A significant excess drives the equilibrium towards the product. | [3][13] |
| Solvent System | Methanol / 1,4-Dioxane | Effectively dissolves both the polar reagent and non-polar substrate. | [1][2][7] |
| Temperature | 25 - 35 °C | Balances reaction rate with the stability of the milbemycin scaffold. | [1][2][3] |
| Reaction Time | 10 - 16 hours | Allows the reaction to proceed to completion. Monitor by HPLC/TLC. | [1][3] |
Experimental Protocols
Protocol 1: Oxidation of Milbemycin A3 to the 5-Ketone Intermediate
(This protocol is a composite of methodologies described in the scientific and patent literature).[1][2]
-
Dissolution: Dissolve Milbemycin A3 (1 equivalent) in dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of a piperidine nitrogen oxygen free radical (e.g., TEMPO) and a halide catalyst promoter.
-
Cooling: Cool the reaction mixture to between -5 and 15 °C in an ice/salt or cooling bath.
-
Oxidant Preparation: Prepare a solution of sodium hypochlorite (NaOCl) in a saturated sodium bicarbonate solution, ensuring the pH is maintained between 8.5 and 11.5.[2][3]
-
Oxidant Addition: Add the oxidant solution dropwise to the reaction mixture over 1-2 hours, carefully maintaining the internal temperature.
-
Monitoring: Monitor the reaction progress using TLC or HPLC until all starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone by silica gel column chromatography to yield the pure Milbemycin A3 5-ketone.
Protocol 2: Oximation of Milbemycin A3 5-Ketone
(This protocol is a composite of methodologies described in the scientific and patent literature).[1][2][3]
-
Dissolution: Dissolve the purified Milbemycin A3 5-ketone (1 equivalent) in a mixture of 1,4-dioxane and methanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (3-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at a temperature between 25 and 35 °C for 10 to 16 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC, observing the disappearance of the starting ketone spot.
-
Work-up: Upon completion, add deionized water to the reaction mixture and extract the product three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then deionized water.
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Milbemycin A3 oxime.
-
Purification: Purify the crude product using silica gel column chromatography or crystallization to yield the final product.[1]
Visualizations
Caption: Overall workflow for the synthesis of Milbemycin A3 Oxime.
Caption: Simplified mechanism of the oximation reaction.
Caption: Troubleshooting logic for the oximation of Milbemycin A3.
References
-
Milbemycin Oxime - Veterinary Partner - VIN . Veterinary Information Network. [Link]
-
Milbemycin Oxime | VCA Animal Hospitals . VCA Animal Hospitals. [Link]
-
Clinical and laboratory changes after administration of milbemycin oxime in heartworm-free and heartworm-infected dogs . PubMed. [Link]
-
Milbemycin oxime . Wikipedia. [Link]
- CN105440049A - A method of preparing high-purity milbemycin oxime.
-
Formation of oximes and hydrazones (video) . Khan Academy. [Link]
-
Hydroxylammonium chloride . Sciencemadness Wiki. [Link]
- US9598429B2 - Method for synthesizing Milbemycin oxime.
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? . Quora. [Link]
-
Hydroxylamine . Wikipedia. [Link]
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism . Henry Rzepa's Blog. [Link]
-
Milbemycin A3 . AERU, University of Hertfordshire. [Link]
-
Milbemycin oxime . Bioaustralis Fine Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 4. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 5. Milbemycin A3 [sitem.herts.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioaustralis.com [bioaustralis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Dissolution Rate of Milbemycin A3 5-oxime
Welcome to the technical support guide for Milbemycin A3 5-oxime. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the dissolution of this poorly water-soluble macrocyclic lactone. Here, we provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Poor Solubility
This compound is a potent semi-synthetic antiparasitic agent.[1][2][3] Like many complex lipophilic molecules, its therapeutic potential is often hindered in experimental settings by its very low aqueous solubility.[1][2][4] This poor solubility can lead to inconsistent results, precipitation in aqueous buffers, and low bioavailability in in vitro and in vivo models.[5][6] This guide explains the causal factors behind these challenges and provides validated strategies to overcome them, ensuring you can generate reliable and accurate data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the fundamental solubility characteristics of this compound?
A1: Understanding the basic solubility profile is the first step in experimental design. This compound is a lipophilic compound, which dictates its high solubility in organic solvents and poor solubility in aqueous media.[1][2] This is a critical consideration when preparing stock solutions and final experimental dilutions.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [7] |
| Ethanol | Soluble, ~20 mg/mL | [1][8][9] |
| Methanol | Soluble | [1][9][10] |
| Dimethylformamide (DMF) | Soluble, ~15 mg/mL | [1][8] |
| Ethyl Acetate | Very Soluble | [9] |
| Water / Aqueous Buffers | Poorly soluble / Insoluble (< 0.1 mg/mL) |[1][2][4][7] |
For experiments requiring an aqueous vehicle, a common and effective method is to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO before diluting it into the aqueous buffer of choice.[8][10]
Q2: My this compound precipitated after I added my DMSO stock solution to my cell culture media. What happened and how can I prevent it?
A2: This is a common and predictable issue known as "solvent-shift" precipitation. It occurs because the compound, which is stable in a high-concentration organic stock, rapidly comes out of solution when diluted into an aqueous environment where it is poorly soluble.[11] The dramatic change in solvent polarity causes the compound to "crash out."
Here is a logical workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for precipitation issues.
Key Solutions:
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.
-
Use a Co-solvent System: A co-solvent works by reducing the overall polarity of the aqueous medium, making it more hospitable for the lipophilic compound.[12][13] For cell-based assays, it is critical to ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is below the toxicity threshold for your specific cell line (typically <1%, often <0.5%).
-
Incorporate Surfactants: Surfactants, such as Tween-80 or sodium lauryl sulfate, form micelles in aqueous solutions above their critical micelle concentration (CMC).[14][15] The hydrophobic cores of these micelles can encapsulate this compound, effectively solubilizing it in the bulk aqueous phase.[13]
Q3: For preparing stock solutions, what are the best practices for solvent choice and storage?
A3: Proper preparation and storage of stock solutions are paramount for experimental reproducibility.
-
Solvent Choice: Anhydrous, high-purity DMSO is an excellent choice for creating high-concentration stock solutions (e.g., ≥100 mg/mL).[7][16] Ethanol is another effective option.[8][9] The choice may depend on the tolerance of your experimental system to the specific solvent.
-
Storage of Solids: Solid this compound should be stored at -20°C, where it is stable for at least four years.[8][10]
-
Storage of Stock Solutions:
-
In DMSO: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][10]
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions daily. This compound is prone to degradation and precipitation in aqueous media, and storing such solutions is not advised.[8][10]
-
Q4: Beyond simple co-solvents, what advanced strategies can significantly enhance the dissolution rate of this compound?
A4: For applications requiring higher concentrations or improved bioavailability, several formulation strategies can be employed. These methods focus on physically modifying the drug to increase its apparent solubility and dissolution velocity.[17][18]
Caption: Overview of advanced dissolution enhancement strategies.
-
Particle Size Reduction (Nanosizing): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing particle size from the micron to the nanometer scale dramatically increases the surface area, leading to a much faster dissolution rate.[19][20][21] Techniques like media milling or high-pressure homogenization are used to produce drug nanocrystals.[22][23]
-
Amorphous Solid Dispersions (ASDs): Crystalline drugs have a highly ordered, stable lattice structure that requires significant energy to break during dissolution. ASDs are formulations where the drug is molecularly dispersed in an amorphous (non-crystalline), higher-energy state within a carrier matrix, typically a polymer.[24][25][26][27] This high-energy state reduces the activation energy needed for dissolution, leading to faster and often higher apparent solubility (supersaturation).[26][28]
-
Lipid-Based Formulations (Nanoemulsions): For highly lipophilic drugs, lipid-based systems like nanoemulsions are extremely effective.[5] A nanoemulsion was recently developed specifically for Milbemycin oxime, demonstrating its feasibility.[29] In this approach, the drug is dissolved in an oil phase, which is then stabilized as nanometer-sized droplets in an aqueous phase by surfactants and co-surfactants.[29]
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent/Surfactant System
This protocol is designed for preparing a clear, solubilized aqueous solution of this compound for in vitro assays, based on a formulation adapted from supplier technical data.[7]
Objective: To prepare a 100 µM working solution in a saline buffer.
Materials:
-
This compound (MW: 541.7 g/mol )[30]
-
Anhydrous DMSO
-
Tween-80 (Polysorbate 80)
-
PEG300 (Polyethylene glycol 300)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 5.42 mg of this compound.
-
Dissolve it in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the solid is completely dissolved. This is your primary stock.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to make 1 mL of vehicle, combine:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex this mixture until it is homogeneous.
-
-
Prepare the Final Working Solution (Serial Dilution):
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM primary stock solution to 990 µL of the vehicle mixture prepared in step 2. This creates a 100 µM working solution.
-
Step B (Final Dilution): This 100 µM solution can now be further diluted in your final assay buffer or cell culture medium.
-
-
Validation Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A successful preparation will be a clear, transparent solution.[7]
-
Always prepare a "vehicle control" for your experiment using the same final concentration of the vehicle mixture without the drug.
-
Protocol 2: Conceptual Workflow for Preparing a Milbemycin Oxime Nanoemulsion
This protocol outlines the key steps for preparing an oil-in-water (O/W) nanoemulsion using the phase inversion composition (PIC) method, based on published research for Milbemycin oxime.[29]
Objective: To formulate this compound into a stable nanoemulsion to enhance aqueous dispersibility.
Caption: Experimental workflow for nanoemulsion preparation.
Procedure:
-
Component Selection: Based on solubility studies, select an appropriate oil phase (e.g., ethyl butyrate), surfactant (e.g., Tween-80), and co-surfactant (e.g., anhydrous ethanol).[29]
-
Construct Pseudo-Ternary Phase Diagram: Experimentally determine the range of ratios of oil, surfactant/co-surfactant (Smix), and water that result in stable nanoemulsions. This is a critical optimization step.
-
Prepare Smix: Prepare the surfactant and co-surfactant mixture at an optimized ratio (e.g., 2:1 Tween-80:ethanol).[29]
-
Dissolve the Drug: Dissolve a predetermined amount of this compound into a mixture of the oil phase and the Smix.
-
Form the Nanoemulsion: Slowly add the aqueous phase (e.g., distilled water) dropwise to the oil mixture under constant, gentle magnetic stirring. The system will transition from a transparent liquid to a bluish-white or clear nanoemulsion.
-
Equilibration and Characterization: Allow the system to equilibrate. A stable nanoemulsion should show no signs of phase separation or precipitation.[29]
-
Self-Validation/Characterization:
-
Visual Inspection: The formulation should appear clear or slightly bluish and transparent.
-
Tyndall Effect: A laser beam passed through the solution should be visible, indicating the presence of colloidal particles.[29]
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI). A narrow size distribution in the nanometer range (e.g., <200 nm) indicates a successful formulation.
-
References
-
Improvement of the Dissolution Rate of Poorly Soluble Drugs by Solid Crystal Suspensions. (n.d.). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]
-
Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare. Retrieved from [Link]
-
Enhancement the Dissolution Rate and Solubility of Poorly Soluble Drugs: Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Milbemycin A3 oxime - Bioaustralis Fine Chemicals. (n.d.). Bioaustralis. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers. (2014). Dove Medical Press. Retrieved from [Link]
-
Nanosizing: A formulation approach for poorly-water-soluble compounds. (2021). ResearchGate. Retrieved from [Link]
-
Nanosizing: a formulation approach for poorly-water-soluble compounds. (2017). Chembites. Retrieved from [Link]
-
Nanosizing: a formulation approach for poorly-water-soluble compounds. (2003). SciSpace. Retrieved from [Link]
- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or. (n.d.). Google Patents.
-
Milbemycin, oxime. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. (2024). PMC - NIH. Retrieved from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). MDPI. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2022). ResearchGate. Retrieved from [Link]
-
Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility. (2018). PubMed. Retrieved from [Link]
-
Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. (2022). ResearchGate. Retrieved from [Link]
-
Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018). PubMed. Retrieved from [Link]
- CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof. (n.d.). Google Patents.
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved from [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. toku-e.com [toku-e.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. chembites.org [chembites.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 27. seppic.com [seppic.com]
- 28. mdpi.com [mdpi.com]
- 29. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Inconsistent Results in Milbemycin A3 5-Oxime Bioassays
Welcome to the Technical Support Center for Milbemycin A3 5-Oxime Bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity of your experimental outcomes.
This compound is a semi-synthetic macrocyclic lactone, part of the broader milbemycin family, which is renowned for its potent anthelmintic and acaricidal properties.[1][2] Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][3][4][5] This leads to an influx of chloride ions, causing hyperpolarization, subsequent paralysis, and eventual death of the parasite.[3][4][5] Given this precise mode of action, bioassays are critical for determining potency, screening for resistance, and developing new formulations. However, the lipophilic nature of the compound and the biological variability of the test systems can often lead to inconsistent results.
This resource is structured to provide rapid solutions through our FAQs and deeper insights via our troubleshooting guides and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound and how should I prepare my stock solutions?
A1: this compound has poor water solubility.[2][6] For stock solutions, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, or Dimethylformamide (DMF) are recommended.[2][6][7] DMSO is often preferred for its high solvating power. When preparing aqueous working solutions for your assay, it is best to first dissolve the compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute it with the aqueous buffer or culture medium.[6][7] It's crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q2: How should I store my solid compound and stock solutions to ensure stability?
A2: Solid, crystalline this compound should be stored at -20°C, where it is stable for at least four years.[2][6][7] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods (up to one month) or at -80°C for up to a year.[6] Aqueous working solutions are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[6][7]
Q3: My results show high variability between replicate wells. What are the common causes?
A3: High variability is a frequent issue in microplate-based assays and can stem from several sources.[8] Key factors include:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of the compound, media, or biological specimen.
-
Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate solutes, altering the effective dose.
-
Temperature Gradients: Uneven temperature across the microplate during incubation or reading can affect biological activity and signal detection.[9][10]
-
Compound Precipitation: Poor solubility of this compound in the final assay buffer can lead to non-uniform dosing.
-
Uneven Cell/Organism Distribution: A non-homogenous distribution of cells or organisms at the start of the experiment.[8]
Q4: My positive control (e.g., Ivermectin) is showing a weaker-than-expected effect. What does this indicate?
A4: A weak positive control suggests a systemic issue with the assay's biological component or core reagents. Consider these possibilities:
-
Resistant Population: The target organisms (e.g., nematodes, mites) may have developed resistance to macrocyclic lactones.[11][12]
-
Sub-optimal Organism Health: The parasites or cells may be unhealthy or stressed, reducing their responsiveness.
-
Assay Conditions: The pH, temperature, or incubation time may not be optimal for the biological activity of the compound.
-
Degraded Control Compound: The positive control stock solution may have degraded over time.
Q5: Can the choice of microplate affect my results?
A5: Absolutely. The microplate material, color, and well shape are critical parameters.[8][13] For fluorescence-based assays, black plates are used to minimize background, while white plates are optimal for luminescence.[8] The plate material should be compatible with your solvents (e.g., polystyrene is compatible with DMSO at low concentrations) and have low-binding properties to prevent the compound from adsorbing to the plastic.[13]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Compound Solubility Issues
Inconsistent results are often traced back to the behavior of the test compound in the aqueous assay medium. The high lipophilicity of this compound makes it prone to precipitation.
Symptoms:
-
Visible precipitate in wells, often after dilution into aqueous media.
-
Non-linear or erratic dose-response curves.
-
High variability between replicate wells at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Causality Explained:
-
Solvent Choice & Concentration: While DMSO is an excellent solvent, "crashing out" occurs when a DMSO stock is diluted too rapidly into an aqueous buffer. To mitigate this, perform serial dilutions and ensure vigorous mixing at each step. A small amount of a biocompatible surfactant in the final assay buffer can also help maintain solubility.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure all components (compound dilutions, media, plates) are equilibrated to the assay temperature before mixing.
-
Kinetic vs. Thermodynamic Solubility: What appears soluble initially (kinetic solubility) may precipitate over the course of a long incubation (thermodynamic solubility). If your assay runs for 24 hours or more, solubility issues may manifest over time.
Guide 2: Addressing Biological Variability in Whole-Organism Assays
Assays using live organisms like nematodes (Caenorhabditis elegans) or mites are inherently more variable than cell-based or biochemical assays.
Symptoms:
-
Wide range of motility scores or survival rates in control wells.
-
Inconsistent EC50/IC50 values between experiments.
-
A subset of the organism population appears unresponsive to the compound.
Key Areas to Validate:
| Parameter | Best Practices & Rationale | Acceptance Criteria |
| Organism Age & Stage | Synchronize the population to ensure a uniform developmental stage (e.g., L3 larvae).[14] Different life stages exhibit different sensitivities to anthelmintics. | >95% of the population should be at the target stage. |
| Organism Density | Maintain a consistent number of organisms per well. Overcrowding can cause stress and alter behavior, impacting results. | Coefficient of Variation (CV) of organism count per well <15%. |
| Health of the Culture | Regularly assess the health and motility of your source culture. Stressed or unhealthy organisms will respond poorly and inconsistently. | Control wells should show >90% motility/viability at the end of the assay. |
| Genetic Drift | For long-term studies, be aware of potential genetic drift in your organism population, which could lead to changes in sensitivity. Periodically re-qualify your strain against reference compounds. | EC50 of reference compound should be within a 2-fold range of historical values. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes a robust method for preparing serial dilutions for a typical 96-well plate bioassay.
Materials:
-
This compound (solid)[2]
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS or relevant culture medium)
-
Low-binding polypropylene tubes and microplates
Methodology:
-
Prepare 10 mM Stock Solution:
-
Weigh out a precise amount of solid this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. (Molecular Weight of Milbemycin A3 Oxime is 541.7 g/mol ).[2]
-
Vortex thoroughly until fully dissolved. Aliquot and store at -80°C.
-
-
Create an Intermediate Dilution Plate:
-
In a 96-well polypropylene plate, add 90 µL of 100% DMSO to columns 2-12.
-
Add 100 µL of your 10 mM stock solution to column 1.
-
Perform a 1:10 serial dilution by transferring 10 µL from column 1 to column 2, mixing well, then transferring 10 µL from column 2 to 3, and so on. This creates a plate with concentrations from 10 mM down to 1 pM.
-
-
Prepare Final Assay Plate:
-
Add 99 µL of assay buffer to each well of your final, low-binding assay plate.
-
Transfer 1 µL from each well of the intermediate dilution plate to the corresponding well of the final assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
The final concentrations will range from 100 µM to 10 pM.
-
Protocol 2: In Vitro Nematode Larval Motility Assay
This protocol is a common method for assessing the anthelmintic activity of compounds like this compound.
Objective: To determine the concentration-dependent effect of this compound on the motility of third-stage (L3) nematode larvae.[14]
Workflow Diagram:
Caption: Workflow for an in vitro larval motility assay.[14]
Methodology:
-
Larvae Preparation: Obtain infective L3 larvae of the target parasite (e.g., Haemonchus contortus or Caenorhabditis elegans) and wash them thoroughly in assay buffer.[14][15]
-
Assay Setup: In a 96-well plate, add approximately 50 L3 larvae to each well containing the assay buffer.
-
Compound Addition: Add the prepared dilutions of this compound (from Protocol 1) to the wells. Include vehicle controls (1% DMSO) and positive controls (e.g., Ivermectin).
-
Incubation: Incubate the plate at the optimal temperature for the specific parasite species (e.g., 25-37°C) for a defined period (typically 24 to 72 hours).
-
Motility Assessment: Observe larval motility under an inverted microscope. A common scoring method is to count the number of motile vs. non-motile (paralyzed) larvae. Alternatively, automated imaging systems can provide more objective, quantitative data.[16]
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the vehicle control. Plot the results on a semi-log graph (Inhibition vs. log[Concentration]) and fit a sigmoidal dose-response curve to determine the EC50 value.
References
- Grokipedia. Milbemycin oxime.
- TOKU-E. Milbemycin Oxime.
- Genetics And Genomics. 6 Factors to Consider When Troubleshooting Microplate Assays. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition.
- Wikipedia. Milbemycin oxime.
- BOC Sciences. Milbemycin Impurities.
- Cayman Chemical. Milbemycin oxime - PRODUCT INFORMATION.
- Tecan. Minimizing Data Variability Caused by Your Microplate Reader. (2017).
- Bioaustralis. Milbemycin A3 oxime. (2021).
- NCBI. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. (2020).
- Drug Discovery World. Microplate reading technology for improved assay stability in drug discovery workflows. (2023).
- BenchChem. Technical Support Center: Stability of Milbemycin A3 Oxime in Different Solvents.
- NIH. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics. (2020).
- NIH. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance. (2020).
- BenchChem. A Technical Guide to Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Comparative Analysis.
- Moroccan Journal of Agricultural Sciences. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. (2022).
- PLOS. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. toku-e.com [toku-e.com]
- 4. nbinno.com [nbinno.com]
- 5. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. tecan.com [tecan.com]
- 10. selectscience.net [selectscience.net]
- 11. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agromaroc.com [agromaroc.com]
- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Optimizing HPLC Analysis of Milbemycin A3 5-Oxime
Welcome to the technical support center for the HPLC analysis of Milbemycin A3 5-oxime. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into column selection, method optimization, and troubleshooting. As a large macrocyclic lactone, this compound presents unique chromatographic challenges that require a well-reasoned approach to method development.[1][2][3] This document will equip you with the necessary expertise to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) on Column Selection
Q1: What is the most effective type of HPLC column for this compound analysis and why?
A1: Overwhelmingly, reversed-phase HPLC using a C18 (ODS, Octadecylsilane) stationary phase is the gold standard for the analysis of this compound and related macrocyclic lactones.[1][4][5]
Causality: Milbemycins are large, lipophilic (non-polar) molecules.[6] The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a non-polar stationary phase (the C18-functionalized silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1] The hydrophobic alkyl chains of the C18 phase interact strongly with the non-polar milbemycin molecule, providing excellent retention and allowing for effective separation from polar impurities and other components.
Q2: There are many C18 columns on the market. What specific characteristics should I look for?
A2: While the C18 chemistry is primary, several other parameters are critical for achieving optimal separation. These include particle technology, particle size, and the nature of the silica support.
-
Particle Technology: Core-Shell vs. Fully Porous Particles
-
Core-Shell (or Superficially Porous) Particles: These particles consist of a solid, non-porous silica core surrounded by a thin, porous shell of silica where the C18 phase is bonded.[7][8] This morphology reduces the path length for analyte diffusion, leading to significantly higher column efficiency (sharper peaks) and better resolution with lower backpressure compared to fully porous particles of a similar size.[7][8] Columns like the HALO® C18 and Supelco Ascentis Express C18, which have been successfully used for milbemycin analysis, are based on this technology.[1][9][10]
-
Fully Porous Particles: These are traditional HPLC packing materials where the entire particle is porous.[8] While they may offer lower efficiency than core-shell particles of the same size, they often provide higher surface area and, consequently, greater loading capacity.[11] They remain a robust and reliable option.
-
-
Particle Size:
-
Smaller particles (e.g., sub-2 µm or 2.7 µm) provide a larger surface area and shorter diffusion paths, which increases separation efficiency and resolution.[12][13] This allows for faster analyses without sacrificing performance.[12] However, they also generate higher backpressure, which may require a UHPLC system.
-
Larger particles (e.g., 5 µm) generate lower backpressure and are suitable for standard HPLC systems.[5] The trade-off is typically broader peaks and lower resolution compared to smaller particles.[12]
-
-
Endcapping:
-
After bonding the C18 chains to the silica surface, unreacted silanol groups (Si-OH) remain. These can cause undesirable secondary interactions with analytes, leading to peak tailing.[14][15] Endcapping is a process that deactivates most of these residual silanols by reacting them with a small silylating agent.[16][17] For robust and symmetrical peaks, especially when analyzing multiple related compounds, a column with extensive or double endcapping is highly recommended.[16]
-
The following table summarizes recommended column characteristics for this compound analysis:
| Column Characteristic | Recommendation for High Throughput (UHPLC) | Recommendation for Standard HPLC | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | C18 (Octadecylsilane) | Strong hydrophobic retention mechanism is ideal for the lipophilic milbemycin molecule. |
| Particle Type | Core-Shell (Superficially Porous) | Core-Shell or Fully Porous | Core-shell particles offer higher efficiency and resolution at lower backpressure.[7][8] |
| Particle Size | < 3 µm (e.g., 2.7 µm) | 3.5 µm or 5 µm | Smaller particles increase efficiency but also backpressure.[12][18] |
| Pore Size | ~90-120 Å | ~90-120 Å | Appropriate for small to medium-sized molecules like milbemycin. |
| Endcapping | Yes, extensive or double endcapping | Yes, extensive or double endcapping | Minimizes secondary silanol interactions, leading to improved peak shape and reproducibility.[14][16] |
| Example Columns | HALO® C18 (100 x 4.6 mm, 2.7 µm)[10], Supelco Ascentis Express C18 (100 x 3.0 mm, 2.7 µm)[1][9] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1], Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[5] | These columns have been validated in published methods for milbemycin oxime. |
Q3: Are there any alternative column chemistries I should consider?
A3: While C18 is the primary choice, other options exist, though they are generally reserved for specific, challenging separation problems.
-
C8 (Octylsilane): A C8 column has shorter alkyl chains than a C18. This results in less hydrophobic retention. It could be useful if this compound is too strongly retained on a C18 column under your desired mobile phase conditions, allowing for faster elution.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with aromatic moieties, in addition to hydrophobic interactions. While milbemycin itself is not highly aromatic, this phase could be beneficial for separating it from aromatic impurities or co-formulants.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of highly polar compounds.[19][20][21] Since this compound is non-polar, HILIC is not a suitable technique as it would provide little to no retention.[22]
-
Supercritical Fluid Chromatography (SFC): SFC is a niche technique that uses a supercritical fluid (like CO2) as the mobile phase. It can offer very fast and efficient separations, particularly for chiral compounds.[3] While it could theoretically be applied to milbemycins, the extensive body of validated and robust reversed-phase HPLC methods makes SFC an unnecessary complication for routine analysis.
Troubleshooting Guide for this compound Analysis
This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on problems related to the analytical column.
Problem 1: Poor Peak Shape (Tailing Peaks)
-
Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.
-
Primary Cause: Unwanted secondary interactions between the analyte and residual, acidic silanol groups on the silica surface of the column packing. This is a common issue with large molecules that may have functional groups susceptible to such interactions.[23]
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.05% phosphoric acid or 0.1% formic acid) to the mobile phase to bring the pH into the 2.5-3.5 range.[4][23] This protonates the silanol groups, suppressing their ionization and minimizing the unwanted ionic interaction.
-
Use a High-Quality, End-capped Column: Ensure you are using a modern, high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanols.[14][16]
-
Column Contamination: The column inlet frit or the packing material itself may have become contaminated with strongly retained sample components. Try flushing the column with a strong solvent (e.g., isopropanol) or, if permitted by the manufacturer, reverse the column and flush to waste.[24]
-
Problem 2: Drifting or Inconsistent Retention Times
-
Symptom: The retention time for this compound changes between injections or over the course of an analytical run.
-
Primary Cause: Insufficient column equilibration or changes in the mobile phase composition. Elevated temperatures, often used in milbemycin analysis (e.g., 50 °C), can exacerbate these issues.[1][23]
-
Solutions:
-
Ensure Thorough Equilibration: Especially when using gradient elution, it is critical to allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.[23] A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Premix your mobile phase components to avoid variability from the pump's proportioning valves.[23] Ensure the mobile phase is well-degassed to prevent bubble formation, which can cause pressure fluctuations and retention time shifts.
-
Check for Leaks: Inspect all fittings in the flow path for any signs of leakage, which can lead to pressure drops and inconsistent flow rates.[23]
-
Maintain Stable Column Temperature: Use a high-quality column oven and ensure it is maintaining a consistent temperature. Fluctuations in temperature can directly impact retention times.
-
Problem 3: Split or Broad Peaks for All Analytes
-
Symptom: All peaks in the chromatogram, not just the milbemycin peak, appear broad, split, or shouldered.
-
Primary Cause: A physical problem at the head of the column, such as a void or a partially blocked inlet frit.[24] This disrupts the sample band as it enters the column, leading to poor peak shape for all components.
-
Solutions:
-
Check Fittings: Ensure the tubing connecting the injector to the column is properly seated in the column end-fitting to avoid creating a void.
-
Reverse-Flush the Column: If you suspect a blocked frit, and the column manufacturer allows it, disconnect the column from the detector, reverse its direction, and flush it with mobile phase to waste.[24]
-
Sample Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the column frit.[1]
-
Replace the Column: If the above steps do not resolve the issue, the column bed may be irreversibly damaged, and the column will need to be replaced.[24][25]
-
Below is a DOT graph illustrating a logical workflow for troubleshooting these common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC column-related issues.
Detailed Experimental Protocol: A Robust Starting Method
This protocol is a robust starting point for the analysis of this compound, based on validated, stability-indicating methods.[1][9][10]
1. HPLC System and Conditions:
-
Column: HALO® C18, 100 mm × 4.6 mm, 2.7 µm particle size
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
2. Mobile Phase Preparation:
-
Mobile Phase A (MPA): Prepare a mixture of HPLC-grade water and acetonitrile in a ratio of 70:30 (v/v). Add phosphoric acid to a final concentration of 0.05%.
-
Mobile Phase B (MPB): Prepare a mixture of methanol and acetonitrile in a 6:4 (v/v) ratio.
-
Degassing: Degas both mobile phases for at least 15 minutes using an appropriate method (e.g., sonication or vacuum filtration).
3. Isocratic Elution Program:
-
Run Time: Adjust as necessary to ensure complete elution of the milbemycin peak and any related substances. A 15-20 minute run time is a good starting point.
4. Sample Preparation:
-
Diluent: Use a mixture of acetonitrile and water (e.g., 70:30 v/v) as the sample diluent. This ensures compatibility with the mobile phase.
-
Procedure: Accurately weigh and dissolve the this compound sample in the diluent to achieve the desired concentration.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[1]
5. Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 20-30 minutes, or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Integrate the peaks and quantify this compound based on a standard of known concentration.
Caption: A standard workflow for the HPLC analysis of this compound.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Abdel-Megied, A. M., et al. (2018). Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs. Journal of Separation Science, 41(5), 1145-1153. Retrieved from [Link]
-
Phenomenex. (2025). How Particle Size Affects Chromatography Performance. Retrieved from [Link]
-
Xie, S., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science, 10, 1285932. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Gwaltney-Brant, S. M. (2012). Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats. Veterinary Clinics of North America: Small Animal Practice, 42(2), 331-348. Retrieved from [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]
-
Latha, P. V. M., et al. (2024). Method Development and Validation for The Simultaneous Estimation of Milbemycin Oxime and Lufenuron in Bulk and Tablet Dosage Form. International Journal of Innovative Research in Technology, 11(5), 2176-2184. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Danaher, M., et al. (2012). Recent developments in the analysis of avermectin and milbemycin residues in food safety and the environment. Current Pharmaceutical Biotechnology, 13(6), 936-951. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2012). Impact of Particle Size Distribution on HPLC Column Performance. LCGC North America, 30(8), 676-687. Retrieved from [Link]
-
Helmer, P. O., Jiang, W., & Hayen, H. (2019). Efficient Separation of Polar and Nonpolar Lipid Classes Utilizing iSPE®-HILIC Material for Solid-Phase Extraction. LCGC Europe, 32(12), 620-626. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Wyndham, K. D., et al. (2009). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. Retrieved from [Link]
-
Henry, R. A., et al. (2017). Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Analytical. Retrieved from [Link]
-
Michel, F., et al. (2015). Impact of Particle Size Distribution on Separation Efficiency in HPLC. Poster presented at HPLC 2015. Retrieved from [Link]
-
Danaher, M., et al. (2012). Recent developments in the analysis of avermectin and milbemycin residues in food safety and the environment. Current Pharmaceutical Biotechnology, 13(6), 936-951. Retrieved from [Link]
-
Pyvot. (n.d.). End-capping technology for Sunniest and Sunshell. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
-
Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2049-2068. Retrieved from [Link]
-
Agilent Technologies. (2002). Effect of Particle Size on Column Efficiency. Retrieved from [Link]
-
AFFINISEP. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Blake, A. J., et al. (1998). Avermectin–milbemycin synthetic studies. Part 7. An approach to the southern hemisphere of milbemycin α1. Journal of the Chemical Society, Perkin Transactions 1, (18), 2913-2924. Retrieved from [Link]
-
Fekete, S., & Guillarme, D. (2014). Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles. In UHPLC in Life Sciences. Royal Society of Chemistry. Retrieved from [Link]
-
Abdel-Megied, A. M., et al. (2018). Performance Comparison Between Monolithic, Core-Shell, and Totally Porous Particulate Columns for Application in Greener and Faster Chromatography. Journal of Separation Science, 41(5), 1145-1153. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Pore Size vs. Particle Size in HPLC Columns. Retrieved from [Link]
-
LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
Canton, P., et al. (2007). Determination of Avermectin and Milbemycin residues in milk for human consumption using liquid chromatography with fluorescence detection. Italian Journal of Food Safety, 11(2). Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Nakanishi, K., & Kobayashi, N. (2005). A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Chromanik Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the analysis of avermectin and milbemycin residues in food safety and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijirt.org [ijirt.org]
- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. How Particle Size Affects Chromatography Performance [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. chromtech.com [chromtech.com]
- 17. chromanik.co.jp [chromanik.co.jp]
- 18. chromtech.com [chromtech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 22. hilicon.com [hilicon.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of Synthesized Milbemycin A3 5-Oxime
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of newly synthesized Milbemycin A3 5-oxime. We will delve into the compound's mechanism of action, compare its efficacy with relevant alternatives, and provide detailed experimental protocols for robust bioactivity assessment. Our focus is on establishing a self-validating system of protocols, grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of this compound
This compound is a semi-synthetic macrocyclic lactone, derived from the natural product Milbemycin A3, which is produced through fermentation by the soil bacterium Streptomyces hygroscopicus.[1][2] It is a key active pharmaceutical ingredient in veterinary medicine, valued for its broad-spectrum efficacy against both endo- and ectoparasites.[3] The chemical modification of Milbemycin A3 to its 5-oxime derivative enhances its biological activity profile.[2]
The validation of a newly synthesized batch of this compound is a critical step to ensure its potency and efficacy match or exceed that of established standards. This guide will walk you through the necessary steps to generate reliable and comparative data.
Mechanism of Action: The Neuromuscular Blockade
The primary target of this compound, like other milbemycins and avermectins, is the invertebrate nervous system.[4][5] Specifically, it acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels.[1][6][7] These channels are crucial for inhibitory neurotransmission in invertebrates such as nematodes and arthropods.[8][9][10][11]
The binding of this compound to these channels leads to an increased and prolonged influx of chloride ions into nerve and muscle cells.[1][7][12] This influx causes hyperpolarization of the cell membrane, effectively blocking the transmission of nerve signals.[4][7][13] The resulting flaccid paralysis prevents the parasite from essential functions like feeding and movement, ultimately leading to its death and expulsion from the host.[7][]
It is this specific targeting of invertebrate-exclusive ion channels that provides the basis for the high therapeutic index and low mammalian toxicity of milbemycins.[1]
Caption: Mechanism of action of this compound in invertebrates.
Comparative Bioactivity Analysis: Benchmarking Against Alternatives
To contextualize the bioactivity of your synthesized this compound, it is essential to compare it against established anthelmintics. The choice of comparators should be guided by their mechanism of action and spectrum of activity.
| Compound | Primary Mechanism of Action | Primary Target Organisms | Key Considerations |
| This compound (Synthesized) | Potentiation of glutamate-gated chloride channels.[1][7] | Nematodes, mites, insects.[7] | Potency and purity of the synthesized batch are key validation points. |
| Ivermectin | Potentiation of glutamate-gated chloride channels.[15] | Broad-spectrum against nematodes and arthropods. | A closely related macrocyclic lactone, serving as a primary benchmark.[16] |
| Moxidectin | Potentiation of glutamate-gated chloride channels. | Broad-spectrum against nematodes and arthropods, with a longer half-life than ivermectin.[4] | Often exhibits higher potency against certain parasites.[17] |
| Levamisole | Agonist of nicotinic acetylcholine receptors.[15][18] | Nematodes. | Different mechanism of action provides a good control for target specificity. |
| Fenbendazole | Binds to β-tubulin, disrupting microtubule formation.[18] | Broad-spectrum against nematodes, cestodes, and some protozoa. | Represents a different class of anthelmintics with a distinct mode of action. |
Experimental Protocols for Bioactivity Validation
A multi-tiered approach, combining in vitro and, where feasible, in vivo assays, is crucial for a thorough validation of bioactivity.
In vitro assays provide a controlled environment to assess the direct effects of the compound on the target organisms. While they may not always perfectly predict in vivo efficacy, they are indispensable for determining potency and mechanism of action.[19]
4.1.1. Larval Motility/Migration Inhibition Assay (LMIA)
This assay is a widely used method to determine the concentration-dependent effects of anthelmintics on nematode larvae.[20][21][22]
Objective: To determine the EC50 (Effective Concentration to inhibit 50% of larval motility) of synthesized this compound and compare it with reference compounds.
Materials:
-
Third-stage larvae (L3) of a model nematode (e.g., Caenorhabditis elegans, Haemonchus contortus).
-
Synthesized this compound, Ivermectin, Moxidectin, Levamisole, Fenbendazole.
-
Culture media (e.g., RPMI-1640).[24]
-
24- or 96-well microtiter plates.
-
Inverted microscope or automated motility analysis system.
Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds in a suitable solvent. Create a serial dilution series for each compound to cover a range of concentrations expected to bracket the EC50.
-
Larval Suspension: Prepare a suspension of L3 larvae at a known density (e.g., 50-100 larvae per well).[24]
-
Assay Setup: Add the appropriate volume of each compound dilution to the wells of the microtiter plate. Include solvent-only controls and media-only controls.[24]
-
Incubation: Add the larval suspension to each well. Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C depending on the species) for a defined period (e.g., 24-72 hours).[24]
-
Motility Assessment: After incubation, assess larval motility. This can be done manually by counting motile vs. non-motile larvae under a microscope or using an automated system that tracks larval movement.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the solvent control. Plot the concentration-response curve and determine the EC50 value using appropriate statistical software.
Caption: Workflow for the Larval Motility Inhibition Assay (LMIA).
4.1.2. Electrophysiological Assays
For a more in-depth mechanistic validation, electrophysiological recordings from model organisms like C. elegans can provide direct evidence of the compound's effect on ion channels.[15][18] These assays can differentiate between compounds that act on different ion channels.[18]
Objective: To measure the effect of synthesized this compound on the pharyngeal pumping or body wall muscle currents of C. elegans.
Materials:
-
C. elegans (wild-type and potentially strains with mutations in relevant ion channel genes).
-
Electrophysiology rig (including amplifier, digitizer, and microscope).
-
Microfluidic devices for worm immobilization and recording.
-
Test compounds.
Procedure:
-
Worm Preparation: Synchronize and culture C. elegans to the desired life stage (e.g., young adult).
-
Recording Setup: Immobilize a worm in the microfluidic device and establish a stable baseline recording of pharyngeal pumping (electropharyngeogram - EPG) or body wall muscle currents.
-
Compound Application: Perfuse the worm with a solution containing the synthesized this compound or a comparator compound.
-
Data Acquisition: Record the changes in the electrical signals in response to the compound.
-
Data Analysis: Analyze the changes in frequency, duration, and amplitude of the electrical events to quantify the effect of the compound.
While more complex and resource-intensive, in vivo models are the gold standard for validating anthelmintic efficacy as they account for pharmacokinetic and pharmacodynamic factors within a host.[19] The choice of model depends on the target parasite and host.
Objective: To evaluate the efficacy of synthesized this compound in reducing parasite burden in an infected animal model.
Model Systems:
-
Rodent models: Mice or rats infected with nematodes such as Nippostrongylus brasiliensis or Heligmosomoides polygyrus.
-
Livestock models: Sheep or cattle naturally or experimentally infected with gastrointestinal nematodes.
General Procedure:
-
Infection: Establish a patent infection in the host animals.
-
Treatment: Administer the synthesized this compound and comparator compounds at clinically relevant doses. Include an untreated control group.
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment to determine the reduction in parasite egg output.
-
Worm Burden Assessment: At the end of the study, euthanize the animals and perform necropsies to count the number of adult worms in the target organs.
-
Data Analysis: Calculate the percentage reduction in fecal egg count and worm burden for each treatment group compared to the control group.
The Role of P-glycoproteins in Resistance
It is important to acknowledge the potential for resistance to macrocyclic lactones. Overexpression of P-glycoproteins (P-gps), which are ATP-binding cassette (ABC) transporters, can lead to increased efflux of the drug from the parasite's cells, reducing its concentration at the target site.[25][26][27] While not a primary validation step for a newly synthesized compound, awareness of this mechanism is crucial for interpreting unexpected results and for the long-term development of the drug.[28][29]
Physicochemical Characterization and Quantification
Alongside bioactivity assays, it is imperative to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying this compound and assessing its purity.[30][31] A validated HPLC method should be used to confirm that the synthesized compound meets the required purity specifications (e.g., >95%).[23][32]
Mass Spectrometry (MS): LC-MS or LC-MS/MS can be used to confirm the molecular weight of the synthesized compound and to identify any impurities or degradation products.[33][34][35]
Conclusion: A Pathway to Validated Bioactivity
Validating the bioactivity of synthesized this compound requires a systematic and comparative approach. By combining robust in vitro assays to determine potency and mechanism of action with the confirmatory power of in vivo models, researchers can generate a comprehensive data package. This, coupled with rigorous physicochemical characterization, will provide the necessary evidence to confirm that the synthesized compound is bioactive and performs as expected when compared to established anthelmintic agents. This structured approach ensures scientific rigor and provides a solid foundation for further drug development and application.
References
- High-content approaches to anthelmintic drug screening - PMC - NIH. (n.d.). National Institutes of Health.
- Milbemycin oxime - Grokipedia. (n.d.). Grokipedia.
- P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed. (n.d.). National Center for Biotechnology Information.
- Glutamate-gated Chloride Channels - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.
- Glutamate-gated chloride channels - PubMed. (2012, November 23). National Center for Biotechnology Information.
- P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed. (n.d.). National Center for Biotechnology Information.
- A Comparative Analysis of Synthetic Routes to Milbemycin A3 Oxime - Benchchem. (n.d.). BenchChem.
- Arthropod GABA-gated chloride channel and Arthropod glutamate-gated chloride channel - Gosset. (n.d.). Gosset.
- Milbemycin Oxime-biopesticide research-TOKU-E. (n.d.). TOKU-E.
- P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Glutamate-gated chloride channel activation leading to acute mortality - AOP-Wiki. (2024, June 26). AOP-Wiki.
- Molecular biology and electrophysiology of glutamate- gated chloride channels of invertebrates - Cambridge University Press & Assessment. (n.d.). Cambridge University Press.
- Chapter Four. γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides - ResearchGate. (2025, August 9). ResearchGate.
- Molecular biology and electrophysiology of glutamategated chloride channels of invertebrates | Parasitology | Cambridge Core. (2009, April 6). Cambridge University Press.
- The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Milbemycin A3 Oxime: From Microbial Origin to Semi-Synthetic Preparation - Benchchem. (n.d.). BenchChem.
- Milbemycin oxime - Wikipedia. (n.d.). Wikipedia.
- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (2022, April 19). National Center for Biotechnology Information.
- P-glycoproteins play a role in ivermectin resistance in cyathostomins - PubMed. (2017, October 25). National Center for Biotechnology Information.
- P-glycoprotein in helminths: Function and perspectives for anthelmintic treatment and reversal of resistance | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (n.d.). National Center for Biotechnology Information.
- Milbemycin Impurities - BOC Sciences. (n.d.). BOC Sciences.
- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - Cambridge University Press & Assessment. (2022, March 15). Cambridge University Press.
- Milbemycin A3 oxime - Bioaustralis Fine Chemicals. (n.d.). Bio-Strategy.
- Milbemycin A3 oxime. (2021, May 20). BioAustralis.
- An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - AVMA Journals. (n.d.). American Veterinary Medical Association.
- Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans - InVivo Biosystems. (n.d.). InVivo Biosystems.
- Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC - NIH. (2025, February 22). National Institutes of Health.
- Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PubMed. (2021, July 7). National Center for Biotechnology Information.
- Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One. (2021, July 7). PLOS One.
- Comparing platforms for testing anthelmintic drugs in C. elegans with Dr. Janis Weeks. (2021, April 28). InVivo Biosystems.
- Milbemycin A3 Oxime chemical structure and properties - Benchchem. (n.d.). BenchChem.
- Application Notes & Protocols: HPLC Analytical Method for Milbemycin A3 Oxime - Benchchem. (n.d.). BenchChem.
- Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS - FlyBase. (n.d.). FlyBase.
- Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - Frontiers. (2022, October 18). Frontiers.
- Drug Discovery Technologies: Caenorhabditis Elegans as a Model for Anthelmintic Therapeutics - PubMed. (2020, March 13). National Center for Biotechnology Information.
- US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents. (n.d.). Google Patents.
- An Accessible Alternative to Melarsomine: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs - NIH. (n.d.). National Institutes of Health.
- Anthelmintics Resistance; How to Overcome it? - PMC - NIH. (n.d.). National Institutes of Health.
- LC–MS Method for Determination of Milbemycin Oxime in Dog Plasma - Oxford Academic. (2013, September 26). Oxford Academic.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - Frontiers. (2023, October 29). Frontiers.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - NIH. (2023, October 30). National Institutes of Health.
- Biological Activity Spectrum of Milbemycin A3 Oxime in Invertebrates: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- Repurposing Avermectins and Milbemycins against Mycobacteroides abscessus and Other Nontuberculous Mycobacteria - MDPI. (2021, April 3). MDPI.
- Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology - Saskoer.ca. (n.d.). Saskoer.ca.
- A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - Frontiers. (n.d.). Frontiers.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gosset.ai [gosset.ai]
- 7. nbinno.com [nbinno.com]
- 8. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular biology and electrophysiology of glutamategated chloride channels of invertebrates | Parasitology | Cambridge Core [cambridge.org]
- 11. Molecular biology and electrophysiology of glutamategated chloride channels of invertebrates | Parasitology | Cambridge Core [cambridge.org]
- 12. toku-e.com [toku-e.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. invivobiosystems.com [invivobiosystems.com]
- 16. An Accessible Alternative to Melarsomine: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Semantic Scholar [semanticscholar.org]
- 22. cambridge.org [cambridge.org]
- 23. bioaustralis.com [bioaustralis.com]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance [pubmed.ncbi.nlm.nih.gov]
- 27. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. P-glycoproteins play a role in ivermectin resistance in cyathostomins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. bioaustralis.com [bioaustralis.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 35. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Milbemycin A3 5-oxime and Milbemycin A4 5-oxime: Molecular Nuances and Pharmacokinetic Consequences
In the field of veterinary parasiticides, milbemycin oxime is a cornerstone agent, valued for its broad-spectrum efficacy against a range of internal and external parasites.[1] However, the commercial product is not a single molecular entity but a defined mixture of two principal homologues: Milbemycin A3 5-oxime and Milbemycin A4 5-oxime.[1][2] Typically formulated in a ratio of approximately 20% A3 to 80% A4, this combination is engineered to leverage the unique properties of each component for comprehensive parasite control.[2][3] This guide provides an in-depth comparative analysis of these two closely related macrocyclic lactones, exploring how a subtle structural difference gives rise to distinct pharmacokinetic profiles and contributes to the overall therapeutic efficacy of the combined formulation.
The Core Structural Difference: A Single Alkyl Group
The fundamental distinction between Milbemycin A3 and A4 5-oxime lies at the C-25 position of the macrocyclic lactone ring.[2] This is the sole structural variation between the two molecules:
-
This compound possesses a methyl group (-CH₃) at the C-25 position.[2]
-
Milbemycin A4 5-oxime possesses an ethyl group (-CH₂CH₃) at the C-25 position.[2]
This seemingly minor difference in a single alkyl group results in variations in their molecular formulas and weights, which in turn influences their interaction with biological systems.[2]
Table 1: Chemical and Physicochemical Properties
| Property | This compound | Milbemycin A4 5-oxime |
| Molecular Formula | C₃₁H₄₃NO₇[2][4] | C₃₂H₄₅NO₇[2][5] |
| Molecular Weight | 541.7 g/mol [2][4] | 555.7 g/mol [2][5] |
| C-25 Substituent | Methyl (-CH₃)[2] | Ethyl (-CH₂CH₃)[2] |
| Appearance | White to light yellow crystalline powder[6] | White or light yellow powder[5] |
| Solubility | Soluble in ethanol, methanol, DMSO; Poor water solubility[4][7] | Soluble in anhydrous ethanol, ethyl acetate; Sparingly soluble in DMSO[5] |
Mechanism of Action: A Shared Pathway to Paralysis
Despite the structural variance, both A3 and A4 oximes exert their potent antiparasitic effects through the same primary mechanism of action.[1][2] As members of the macrocyclic lactone class, they are powerful agonists of invertebrate-specific neurotransmitter receptors.[2]
Their principal target is the glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells of nematodes and arthropods.[2][8][9] The binding of milbemycin oxime molecules to these channels leads to an increased and sustained influx of chloride ions (Cl⁻) into the cells.[2][8] This ion influx causes hyperpolarization of the cell membrane, a state that disrupts normal nerve signal transmission, leading to flaccid paralysis and the eventual death and elimination of the parasite.[2][8][10] A secondary mechanism may involve the potentiation of another inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[8][11]
This mechanism provides a high margin of safety for mammals, who lack these specific GluCls and whose GABA receptors are primarily confined to the central nervous system, protected by the blood-brain barrier which milbemycins do not readily cross in healthy animals.[2][12]
Shared mechanism of action for Milbemycin A3 and A4 Oximes.
Comparative Pharmacokinetics: A Tale of Two Homologues
While they share a common mode of action, the minor structural difference between the A3 and A4 homologues results in distinct and significant pharmacokinetic profiles.[1][2] Data from studies in canines provides a clear comparison of their behavior following oral administration.[13]
Table 2: Comparative Pharmacokinetic Data in Dogs
| Parameter | This compound | Milbemycin A4 5-oxime |
| Oral Bioavailability | 80.5%[1][13][14] | 65.1%[1][13][14] |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days[1][13] | 3.3 ± 1.4 days[1][13] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg[1][13][14] | 41 ± 12 mL/h/kg[1][13][14] |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg[1][13] | 2.6 ± 0.6 L/kg[1][13] |
Source: Data from studies involving oral administration of NexGard Spectra®.[2][14]
Analysis of Pharmacokinetic Differences:
-
Bioavailability and Clearance: Milbemycin A3 oxime is more readily absorbed into the systemic circulation after oral administration, as shown by its higher bioavailability.[1][2] However, it is also cleared from the body more rapidly.[1][2]
-
Persistence: The significantly longer half-life of Milbemycin A4 oxime indicates a more prolonged presence in the body, suggesting a more sustained therapeutic effect.[1][2]
-
Distribution: Both components exhibit a similar and widespread distribution throughout the body, indicated by their comparable volumes of distribution.[1][13][14]
The combination of A3's rapid absorption and A4's sustained presence likely contributes to the formulation's overall success, providing both a quick onset of action and lasting protection.[1]
Safety and Toxicology: The Role of P-glycoprotein
The safety of milbemycin oxime in mammals is largely dependent on the function of P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 gene (formerly MDR1).[15] P-gp is a critical component of the blood-brain barrier, actively transporting a wide range of compounds, including milbemycins, out of the central nervous system.[15]
Certain dog breeds, particularly Collies and related herding breeds, have a higher prevalence of a mutation in the ABCB1 gene, which results in a non-functional P-gp.[15][16] In these susceptible dogs, standard doses of milbemycin oxime are safe, but higher doses used for treating conditions like demodicosis can lead to neurotoxicity as the drug accumulates in the brain.[15][16][17] Clinical signs of toxicosis can include ataxia, depression, hypersalivation, tremors, and in severe cases, coma and death.[15][18] While studies have shown that even in these sensitive breeds, the safety margin is considerable, strict adherence to recommended doses is crucial.[17][19] There is no readily available public data suggesting a significant difference in the interaction of A3 versus A4 oxime with P-gp.
Experimental Protocol: In Vitro Larval Motility Assay
To evaluate and compare the intrinsic potency of anthelmintic compounds like Milbemycin A3 and A4 oximes, an in vitro larval motility assay is a standard and informative method. This protocol provides a self-validating system to determine the concentration-dependent effect of a compound on parasite viability.[20]
Objective: To determine the effective concentration (e.g., LC50) of a test compound required to inhibit the motility of nematode third-stage larvae (L3).
Methodology:
-
Parasite Preparation:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound (Milbemycin A3 or A4 oxime) in a suitable solvent (e.g., DMSO).[20]
-
Perform serial dilutions of the stock solution in culture medium (e.g., RPMI-1640) to achieve the desired final test concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (e.g., ≤1% DMSO).[20]
-
-
Assay Procedure:
-
In a 24-well or 96-well plate, add approximately 50-100 L3 larvae suspended in culture medium to each well.[21][22]
-
Add the prepared compound dilutions to the respective wells.
-
Include two sets of controls: a negative control (medium only) and a solvent control (medium with the same final concentration of DMSO as the test wells).[20][21]
-
Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a defined period (e.g., 24-72 hours).[21][23]
-
-
Data Collection and Analysis:
-
Following incubation, observe the larvae under an inverted microscope. Stimulate movement if necessary (e.g., gentle warming or light exposure).[20][23]
-
Count the number of motile versus non-motile (paralyzed or dead) larvae in each well.
-
Calculate the percentage of non-motile larvae for each concentration relative to the controls.
-
Use the resulting dose-response data to calculate the LC50 value (the concentration that causes 50% larval mortality/immotility) through appropriate statistical software.[24]
-
Workflow for an In Vitro Larval Motility Assay.
Conclusion
This compound and Milbemycin A4 5-oxime, while structurally almost identical, are not interchangeable. The substitution of a methyl group (A3) versus an ethyl group (A4) at the C-25 position creates two molecules with distinct pharmacokinetic behaviors. Milbemycin A3 oxime offers higher oral bioavailability for a potentially faster onset of action, while the longer half-life of Milbemycin A4 oxime provides a more sustained duration of effect.[1] This complementary relationship is expertly leveraged in commercial formulations, where their specific ratio is optimized to provide both rapid and lasting broad-spectrum protection against a host of debilitating parasites. For researchers, understanding these individual contributions is critical for designing targeted efficacy studies and developing next-generation antiparasitic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition.
- BenchChem. A Technical Guide to Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Comparative Analysis.
- BenchChem. A Comparative Analysis of Milbemycin A3 Oxime and Milbemycin A4 Oxime Efficacy.
- Pharmacology of Milbemycin Oxime ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025-01-12).
- ChemicalBook. Milbemycin oxime: mechanism of action, pharmacokinetics and safety. (2023-09-14).
- BenchChem. Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime.
- CABI Digital Library. Chemistry, Pharmacology and Safety: Milbemycin Oxime.
- Veterinary Partner - VIN. Milbemycin Oxime.
- Washington State University. ABCB1-1 Delta (MDR1-1 Delta) genotype is associated with adverse reactions in dogs treated with milbemycin oxime for generalized demodicosis.
- PubMed. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs.
- PubMed. Evaluation of the safety of spinosad and milbemycin 5-oxime orally administered to Collies with the MDR1 gene mutation.
- SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Milpro chewy 2.5 mg / 25.0 mg chewable tablets fo. (2024-07-17).
- ResearchGate. ABCB1-1Δ (MDR1-1Δ) genotype is associated with adverse reactions in dogs treated with milbemycin oxime for generalized demodicosis. (2025-08-06).
- ResearchGate. Glutamate-gated Chloride Channels. (2012-10-04).
- BenchChem. Milbemycin A3 Oxime: A Technical Overview of its Chemical Properties and Synthesis.
- BenchChem. Milbemycin A3 Oxime chemical structure and properties.
- PubMed. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics.
- PMC - PubMed Central. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats.
- TOKU-E. Milbemycin Oxime-biopesticide research.
- AVMA Journals. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus in.
- Phylumtech. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. (2024-05-06).
- AVMA Journals. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus.
- ResearchGate. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. (2023-12-22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 15. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. Research Portal [rex.libraries.wsu.edu]
- 17. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 18. Evaluation of the safety of spinosad and milbemycin 5-oxime orally administered to Collies with the MDR1 gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. researchgate.net [researchgate.net]
- 23. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 24. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Guide to the Efficacy of Milbemycin A3 5-oxime Versus Other Macrocyclic Lactones
This guide provides a detailed technical comparison of Milbemycin A3 5-oxime, a principal component of the veterinary drug milbemycin oxime, against other leading macrocyclic lactones such as ivermectin, selamectin, and moxidectin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their antiparasitic performance, grounding claims in verifiable evidence.
Introduction: The Role of Macrocyclic Lactones in Parasite Control
Macrocyclic lactones (MLs) are a class of endectocides that have fundamentally reshaped veterinary and human medicine due to their potent, broad-spectrum activity against nematodes (worms) and arthropods (insects, mites). These compounds are fermentation products of soil-dwelling Streptomyces bacteria.[1][2] The class is primarily divided into the avermectins (e.g., ivermectin, selamectin) and the milbemycins (e.g., milbemycin oxime, moxidectin).
Milbemycin oxime is a semi-synthetic derivative of milbemycins produced by Streptomyces hygroscopicus aureolacrimosus.[2][3] It is a mixture of milbemycin A4 oxime (~70%) and milbemycin A3 oxime (~30%).[3][4] This guide will focus on the efficacy of this compound, often referred to collectively as milbemycin oxime, in relation to its macrocyclic lactone counterparts.
The Unifying Mechanism of Action
The antiparasitic effect of all macrocyclic lactones stems from a shared molecular mechanism. They selectively and with high affinity bind to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][3][5] This binding event locks the channels open, leading to an increased influx of chloride ions.[5] The result is a hyperpolarization of the cell membrane, which inhibits signal transmission, causing flaccid paralysis and ultimately the death of the parasite.[1][2]
Mammals lack these specific glutamate-gated chloride channels and the MLs do not readily cross the blood-brain barrier, where GABA receptors (a secondary, less sensitive target of MLs) are located, providing a high margin of safety for the host.[4][5][6]
Figure 2: A generalized workflow for the Fecal Egg Count Reduction Test.
Conclusion and Field-Proven Insights
The experimental data reveals a nuanced landscape of efficacy among macrocyclic lactones.
-
This compound (as part of milbemycin oxime) stands out for its robust and broad-spectrum efficacy against a wide range of key intestinal nematodes, including roundworms, hookworms, and whipworms, making it a highly reliable choice for comprehensive internal parasite control. [3][7][8]
-
While effective against susceptible heartworm strains, the efficacy of milbemycin oxime and ivermectin is significantly compromised against certain resistant D. immitis isolates. [9][10]
-
Moxidectin demonstrates a clear advantage in heartworm prevention where resistance is a concern, showing superior efficacy against ML-resistant strains. [6][11][12]However, its efficacy against certain intestinal nematodes, like T. canis and T. vulpis, can be less reliable compared to milbemycin oxime in some formulations. [13][14] The selection of an appropriate macrocyclic lactone for a drug development program or clinical application must be guided by a clear understanding of the target parasite(s), the local prevalence of resistance, and the desired spectrum of activity. This compound remains a cornerstone for broad-spectrum nematocidal control, while moxidectin offers a critical solution for overcoming heartworm resistance.
References
-
COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. Retrieved from [Link]
-
Grokipedia. Milbemycin oxime. Retrieved from [Link]
-
Genchi, C., Venco, L., & McCall, J. W. (2004). Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats. Veterinary Parasitology, 122(4), 287–292. Retrieved from [Link]
-
Prichard, J., et al. (2024). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. Frontiers in Veterinary Science. Retrieved from [Link]
-
Vet Candy. (2020). Comparative efficacy of oral preventatives against macrocyclic lactone-resistant heartworm in dogs. Retrieved from [Link]
-
Kuntz, E. A., et al. (2016). Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs. Veterinary Parasitology, 226, 107-110. Retrieved from [Link]
-
Genchi, C., Venco, L., & McCall, J. W. (2004). Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats. PubMed. Retrieved from [Link]
-
McCall, J. W., McTier, T. L., Ryan, W. G., Gross, S. J., & Soll, M. D. (1996). Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. American journal of veterinary research, 57(8), 1189–1192. Retrieved from [Link]
-
Tielemans, E., et al. (2016). Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs. Veterinary Parasitology, 226, 101-106. Retrieved from [Link]
-
Cvejic, D., et al. (2016). Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats. Parasitology Research, 115(3), 1129-1135. Retrieved from [Link]
-
Kansas Veterinary Diagnostic Laboratory. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. Retrieved from [Link]
-
Wikipedia. Milbemycin oxime. Retrieved from [Link]
-
ResearchGate. Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs. Retrieved from [Link]
-
Snyder, D. E., et al. (2016). Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis. Parasites & Vectors, 9, 194. Retrieved from [Link]
-
Prichard, J., et al. (2024). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. PubMed Central. Retrieved from [Link]
-
ResearchGate. Efficacy against nematode infections and safety of afoxolaner plus milbemycin oxime chewable tablets in domestic dogs under field conditions in Europe. Retrieved from [Link]
-
Vetlife. (2021). Faecal Egg Count Reduction Tests (FECRT). Retrieved from [Link]
-
McTier, T. L., et al. (2022). Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance. Parasites & Vectors, 15(1), 93. Retrieved from [Link]
-
Queiroz, C. How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. Retrieved from [Link]
-
Prichard, J., et al. (2024). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. Retrieved from [Link]
-
McTier, T. L., et al. (2022). Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance. PubMed Central. Retrieved from [Link]
-
Bowman, D. D., Legg, W., & Stansfield, D. G. (2002). Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs. Veterinary therapeutics : research in applied veterinary medicine, 3(3), 286–289. Retrieved from [Link]
-
Bowman, D. D., Legg, W., & Stansfield, D. G. (2002). Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired toxocara canis infections in dogs. Veterinary therapeutics : research in applied veterinary medicine, 3(3), 281–285. Retrieved from [Link]
-
McCall, J. W., McTier, T. L., Ryan, W. G., Gross, S. J., & Soll, M. D. (1996). Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. PubMed. Retrieved from [Link]
-
Blagburn, B. L., et al. (2011). Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs. Journal of veterinary internal medicine, 25(1), 80–84. Retrieved from [Link]
-
Dryden, M. W., et al. (2013). Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasites & Vectors, 6, 80. Retrieved from [Link]
-
Dryden, M. W., et al. (2013). Efficacy of Selamectin, Spinosad, and spinosad/milbemycin Oxime Against the KS1 Ctenocephalides Felis Flea Strain Infesting Dogs. PubMed. Retrieved from [Link]
-
VIN. Comparative efficacy of four commercially available heartworm preventive products against the MP3.... Retrieved from [Link]
-
ResearchGate. Response of dogs treated with ivermectin or milbemycin starting at various intervals after Dirofilaria immitis infection. Retrieved from [Link]
-
Semantic Scholar. [PDF] Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 10. Comparative efficacy of oral preventatives against macrocyclic lactone-resistant heartworm in dogs [myvetcandy.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired toxocara canis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the identity of Milbemycin A3 5-oxime using spectroscopic techniques
A Comparative Guide to the Spectroscopic Confirmation of Milbemycin A3 5-oxime
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of spectroscopic techniques for the definitive identification of this compound, a semi-synthetic macrocyclic lactone with significant applications in veterinary and agricultural sciences.[1] We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.
This compound is a derivative of Milbemycin A3, a natural product from the fermentation of Streptomyces hygroscopicus.[1] The oxime is formed at the C5 position of the core milbemycin structure.[1] Commercially, "Milbemycin oxime" is often a mixture of the A3 and A4 oxime analogues.[1][2][3] This guide will focus specifically on the spectroscopic fingerprint of the A3 variant.
The Strategic Application of Spectroscopy for Structural Confirmation
The complexity of this compound, a 16-membered macrocyclic lactone, necessitates a multi-faceted analytical approach.[4] No single technique can unequivocally determine its structure. Instead, we rely on the synergistic power of several spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments, complemented by Infrared (IR) Spectroscopy.[5][6]
The logical workflow for confirming the identity of a synthesized or isolated batch of this compound is as follows:
Caption: Workflow for the spectroscopic confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS): The First Step in Identification
Expertise & Experience: Before delving into the intricate details of the carbon-hydrogen framework with NMR, it is crucial to establish the elemental composition of the molecule. HRMS is the most powerful tool for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula.[7][8]
Trustworthiness: The precision of HRMS, often to within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[9][10] This high level of accuracy provides a strong foundation for subsequent spectroscopic analysis.
Authoritative Grounding: The molecular formula of this compound is C₃₁H₄₃NO₇.[1][11][12] The expected exact mass can be calculated and compared to the experimentally determined value.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, which is well-suited for polar molecules like this compound.[2]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the measured m/z of the protonated molecule [M+H]⁺ to the theoretical exact mass.
Data Presentation:
| Parameter | Expected Value for C₃₁H₄₃NO₇ |
| Molecular Formula | C₃₁H₄₃NO₇ |
| Molecular Weight (Nominal) | 541 g/mol |
| Exact Mass [M] | 541.30395 Da |
| [M+H]⁺ (protonated) | 541.31178 Da |
A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy: A Rapid Scan for Key Functional Groups
Expertise & Experience: IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups. For this compound, we are particularly interested in identifying the hydroxyl (-OH) of the oxime, the carbon-nitrogen double bond (C=N) of the oxime, and the ester (C=O) of the macrocyclic lactone.
Trustworthiness: The characteristic vibrational frequencies of these functional groups provide a quick and reliable check of the molecule's integrity.[13]
Authoritative Grounding: The oxime functional group exhibits a characteristic O-H stretch, typically in the range of 3100-3300 cm⁻¹, and a C=N stretch around 1640-1690 cm⁻¹.[14] The ester carbonyl of the lactone will show a strong absorption around 1710-1740 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Presentation:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Presence in this compound |
| O-H (oxime) | ~3300 - 3100 (broad) | Yes |
| C-H (aliphatic) | ~2960 - 2850 | Yes |
| C=O (lactone) | ~1735 - 1715 | Yes |
| C=N (oxime) | ~1690 - 1640 | Yes |
| C-O (ester/ether) | ~1250 - 1050 | Yes |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[15] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the complex framework of this compound.[5][16]
Trustworthiness: The combination of these NMR experiments provides a self-validating system. For example, a direct one-bond correlation observed in an HSQC spectrum can be further supported by two- and three-bond correlations in the HMBC spectrum.
Authoritative Grounding: The structural elucidation of complex natural products and their derivatives is heavily reliant on modern NMR techniques.[17][18]
Caption: Inter-relationships of NMR experiments for structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection and capable of performing standard 2D experiments.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon environments.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin systems within the molecule.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing one-bond ¹H-¹³C connectivity.[19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the individual spin systems identified by COSY.[19][20]
-
Data Interpretation and Comparison
The identity of this compound is confirmed by systematically analyzing the NMR data:
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra should be consistent with the 43 protons and 31 carbons in the molecular formula. The chemical shifts will be characteristic of the different functional groups (e.g., olefinic protons, protons adjacent to oxygen, methyl groups).
-
COSY: Trace the connectivity of protons within the various fragments of the molecule, such as the spiroketal system and the macrocyclic ring.
-
HSQC: Assign the chemical shifts of protonated carbons by correlating them with their attached protons.
-
HMBC: Use the long-range correlations to piece the fragments together. For example, a correlation from a methyl proton to a quaternary carbon can establish a key connection that is not observable by other means. The HMBC is particularly useful for identifying the connectivity around the C5 oxime and the C1 ester carbonyl.
Data Presentation: Key Diagnostic NMR Signals (Illustrative)
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-7 | ~4.0 - 4.2 | ~70 - 75 | C-5, C-6, C-8 |
| H-17 | ~4.5 - 4.7 | ~65 - 70 | C-1, C-16, C-18 |
| -N-OH | ~8.0 - 8.5 (broad) | - | C-5, C-4, C-6 |
| C-1 (C=O) | - | ~170 - 175 | H-2, H-17 |
| C-5 (C=N) | - | ~155 - 160 | H-4, H-6, -N-OH |
Note: Specific chemical shifts will vary depending on the solvent and instrument.
Alternative Methodologies
While the combination of HRMS, IR, and a full suite of NMR experiments is the gold standard for structural confirmation, other techniques can provide complementary information:
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute structure of the molecule. However, obtaining high-quality crystals can be challenging.[18]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating mixtures and identifying components based on their fragmentation patterns.[4] While not a primary tool for de novo structure elucidation, it is excellent for confirming the presence of a known compound in a mixture by comparing its retention time and fragmentation spectrum to a reference standard.[21][22][23]
Conclusion
The definitive identification of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. High-Resolution Mass Spectrometry establishes the correct elemental composition, Infrared Spectroscopy provides a rapid confirmation of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments reveals the intricate atomic connectivity of this complex macrocyclic lactone. By following the integrated workflow presented in this guide, researchers can confidently and authoritatively confirm the identity and purity of their samples, ensuring the integrity of their subsequent studies.
References
- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
- BenchChem. (2025). Application Note: Quantification of Milbemycin A3 Oxime in Plasma by LC-MS/MS.
- Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
- Hamburger, M., & Hostettmann, K. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta.
- Journal of Pharmaceutical and Allied Sciences. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
- BenchChem. (2025). Milbemycin A3 Oxime chemical structure and properties.
- ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
- Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- PubChem. (n.d.). Milbemycin A3 oxime.
- BenchChem. (2025). A Comparative Guide to Confirming the Oxime Functional Group Using IR Spectroscopy.
- MedchemExpress. (n.d.). Milbemycin oxime.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H bond) and 1643 cm⁻¹ (C=N-OH bond).
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- BioAustralis. (2021). Milbemycin A3 oxime Product Data Sheet.
- Oxford Academic. (2013). LC–MS Method for Determination of Milbemycin Oxime in Dog Plasma. Journal of Chromatographic Science.
- Semantic Scholar. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma.
- BenchChem. (2025). Discovery and Origin of Milbemycin A3 from Streptomyces hygroscopicus: A Technical Guide.
- PubMed Central (PMC). (n.d.). Microscale Methodology for Structure Elucidation of Natural Products.
- PubMed. (n.d.). An LC-MS method for determination of milbemycin oxime in dog plasma.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Milbemycin A3 oxime | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Milbemycin A3 5-Oxime and Selamectin for Parasite Control
For researchers and drug development professionals in the veterinary pharmaceutical landscape, the selection of an appropriate antiparasitic agent is a critical decision guided by a nuanced understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and spectrum of efficacy. This guide provides an in-depth, head-to-head comparison of two prominent macrocyclic lactones: Milbemycin A3 5-oxime and selamectin. While both compounds are mainstays in the control of endo- and ectoparasites in companion animals, their distinct characteristics merit a detailed evaluation to inform targeted therapeutic strategies and future drug development endeavors.
At a Glance: Chemical and Structural Distinctions
This compound is a semi-synthetic derivative of milbemycin A3, a fermentation product of Streptomyces hygroscopicus.[1][2] It is a key component of the widely used veterinary drug, milbemycin oxime, which is a mixture of this compound and milbemycin A4 5-oxime.[3] Selamectin, on the other hand, is a semi-synthetic avermectin, structurally related to ivermectin and milbemycin.[4][5]
The fundamental difference in their chemical classification—milbemycin versus avermectin—underpins the variations in their biological activity and pharmacokinetic behavior.
| Feature | This compound | Selamectin |
| Chemical Class | Milbemycin | Avermectin |
| Molecular Formula | C₃₁H₄₃NO₇[2] | C₄₃H₆₃NO₁₁[6] |
| Molecular Weight | 541.7 g/mol [2] | 769.97 g/mol [6] |
| Administration Route | Primarily Oral[3] | Topical[7] |
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and selamectin exert their antiparasitic effects by targeting the invertebrate nervous system. They are potent agonists of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][5] The binding of these macrocyclic lactones to GluCls leads to an increased influx of chloride ions into nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, disrupting nerve signal transmission and resulting in flaccid paralysis and eventual death of the parasite.[7][8]
While the primary target is the same, the specific binding affinities and the resulting physiological responses in different parasite species can vary, contributing to their distinct spectra of activity.
Caption: Shared mechanism of action for this compound and selamectin.
Pharmacokinetic Profiles: A Tale of Two Administration Routes
The differing routes of administration for this compound (oral) and selamectin (topical) lead to distinct pharmacokinetic profiles.
This compound (as part of Milbemycin Oxime):
Following oral administration in dogs, milbemycin oxime is rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within 1-2 hours.[8] this compound exhibits a higher oral bioavailability (80.5%) compared to its A4 counterpart.[8][9] It has a relatively short terminal plasma half-life of approximately 1.6 days and is cleared from the system more rapidly than the A4 component.[8][9] The volume of distribution is approximately 2.7 L/kg, indicating widespread distribution throughout the body.[8][9]
Selamectin:
Administered topically, selamectin is absorbed through the skin and enters the bloodstream. In cats, it demonstrates high bioavailability (74%), while in dogs, it is significantly lower (4.4%).[6] The Tmax after topical administration is approximately 1 day in cats and 3 days in dogs.[6] Selamectin has a longer terminal half-life in cats (approximately 8 days) compared to dogs (approximately 11 days).[6]
| Pharmacokinetic Parameter | This compound (in Dogs) | Selamectin (in Dogs) | Selamectin (in Cats) |
| Oral Bioavailability | 80.5%[8][9] | N/A (Topical) | N/A (Topical) |
| Topical Bioavailability | N/A (Oral) | 4.4%[6] | 74%[6] |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours[8] | ~3 days[6] | ~1 day[6] |
| Terminal Plasma Half-Life (t₁/₂) | ~1.6 days[8][9] | ~11 days[6] | ~8 days[6] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg[8][9] | Slower than in cats[6] | Slower than in dogs[6] |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg[8][9] | Not specified | Not specified |
Spectrum of Activity and Efficacy: A Comparative Overview
Both compounds are effective against a broad range of parasites, but with notable differences in their labeled indications and reported efficacy against specific species.
Heartworm (Dirofilaria immitis) Prophylaxis:
Both this compound (as part of milbemycin oxime) and selamectin are highly effective for the prevention of heartworm disease in dogs and cats.[10][11] However, reports of resistance in some D. immitis strains to macrocyclic lactones, including both milbemycin oxime and selamectin, have emerged.[12][13] One study investigating resistant D. immitis strains found that the preventive efficacy of ivermectin, milbemycin oxime, and selamectin was 95.6%, 95.4%, and 95.5%, respectively, against the MP3 strain.[12]
Flea (Ctenocephalides felis) Control:
A direct comparative study evaluated the efficacy of topical selamectin against an oral formulation containing spinosad and milbemycin oxime against the KS1 flea strain on dogs.[14][15]
| Time Point | Selamectin Efficacy (%) | Spinosad/Milbemycin Oxime Efficacy (%) |
| 24 hours (Day 0) | 60.4[14][15] | 100[14][15] |
| 48 hours (Day 0) | 91.4[14][15] | 100[14][15] |
| 24 hours (Day 28) | 93.0[14][15] | 84.7[14][15] |
| 48 hours (Day 28) | 95.7[14][15] | 87.5[14][15] |
The study concluded that while the oral spinosad/milbemycin oxime product had a more rapid onset of action, topical selamectin demonstrated better residual efficacy at the end of the 30-day period.[14][15]
Ear Mite (Otodectes cynotis) Treatment:
-
Milbemycin Oxime: A 0.1% milbemycin oxime otic solution has been shown to be 99-100% effective in eradicating ear mite infestations in cats after a single treatment.[16]
-
Selamectin: Topical administration of selamectin at a minimum dosage of 6 mg/kg was 100% effective against naturally acquired aural infestations of O. cynotis in both dogs and cats after a single dose.[17][18] A systematic review suggests fair evidence for recommending selamectin for the treatment of ear mites in cats.[19]
Other Parasites:
-
Milbemycin Oxime: Effective against intestinal nematodes such as hookworms, roundworms, and whipworms in dogs.[3]
-
Selamectin: In cats, it is also indicated for the treatment and control of roundworms and intestinal hookworms.[7] It is also effective against sarcoptic mange in dogs.[7]
Safety and Toxicology: A Critical Consideration
Both this compound and selamectin have a wide margin of safety in most dogs and cats at the recommended doses.[1][4] Their selective toxicity is due to their high affinity for invertebrate GluCls and their limited ability to cross the blood-brain barrier in mammals.[1]
MDR1 Gene Mutation:
A critical safety consideration for both compounds is the multidrug resistance (MDR1) gene mutation, also known as the ABCB1 gene mutation, which is prevalent in certain herding breeds like Collies.[20] This mutation results in a non-functional P-glycoprotein pump, which is responsible for transporting various drugs out of the central nervous system.[5] Dogs with this mutation are more susceptible to the neurotoxic effects of macrocyclic lactones, especially at high doses.[21]
-
Milbemycin Oxime: While generally safe at preventative doses, caution is advised in dogs with the MDR1 mutation, as high doses can lead to neurotoxicity.[3]
-
Selamectin: Generally considered to have a wider safety margin in MDR1 mutant dogs compared to some other macrocyclic lactones.[21] However, caution should still be exercised, especially with extra-label use.[22]
Adverse Effects:
-
Milbemycin Oxime: Generally well-tolerated.[8]
-
Selamectin: Side effects are rare but may include transient hair loss at the application site, vomiting, and diarrhea.[22]
Experimental Protocols: A Framework for Efficacy Evaluation
The following provides a generalized workflow for evaluating the in vivo efficacy of antiparasitic compounds against ectoparasites, such as fleas.
Caption: Generalized workflow for an in vivo ectoparasite efficacy study.
Step-by-Step Methodology for Flea Efficacy Trial:
-
Animal Selection: Source purpose-bred dogs or cats of a similar age and weight, ensuring they are in good health and have not been treated with an insecticide for a specified period.
-
Acclimation: House the animals individually in a controlled environment for a period of acclimatization.
-
Group Allocation: Randomly allocate animals to treatment groups (e.g., test compound, placebo control, positive control).
-
Pre-treatment Infestation: Infest each animal with a known number of adult fleas (e.g., 100 Ctenocephalides felis).[15]
-
Treatment Administration: Administer the test compound and control products according to the designated protocol (e.g., oral, topical).
-
Post-treatment Flea Counts: At specified time points (e.g., 24 and 48 hours post-treatment), comb each animal to remove and count live fleas.[15]
-
Re-infestation and Subsequent Counts: Re-infest the animals at regular intervals (e.g., weekly) and perform flea counts to assess residual efficacy.[15]
-
Efficacy Calculation: Calculate the percent efficacy at each time point using the formula: Efficacy (%) = 100 * ((Mean number of live fleas on control group - Mean number of live fleas on treated group) / Mean number of live fleas on control group).
Conclusion
This compound and selamectin are both highly effective macrocyclic lactones with distinct profiles that make them suitable for different therapeutic applications. This compound, as a component of an oral formulation, offers rapid absorption and high bioavailability, suggesting a quick onset of action.[8][9] Selamectin, administered topically, provides a longer half-life and demonstrates excellent residual efficacy, particularly against fleas.[6][14][15]
The choice between these two compounds, or their inclusion in combination products, will depend on the target parasites, the desired speed and duration of action, and the specific needs of the patient, including breed-specific safety considerations such as the MDR1 mutation. For drug development professionals, the subtle differences in their chemical structures and pharmacokinetic profiles offer valuable insights for the design of next-generation antiparasitic agents with enhanced efficacy, safety, and spectrum of activity.
References
-
Selamectin Safety and Drug Interactions: What Pet Owners Need to Know. (n.d.). Retrieved from [Link]
-
Claussen, K. (2024, October 10). Selamectin Topical for Dogs and Cats. WebMD. Retrieved from [Link]
-
Brooks, W. (2019, August 25). Selamectin (Revolution, Revolution Plus, Paradyne). Veterinary Partner - VIN. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Selamectin. Retrieved from [Link]
-
Today's Veterinary Practice. (2021, August 4). Selamectin Use in Companion Animals. Retrieved from [Link]
-
Grokipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
- Geyer, J., & Janko, C. (2012). Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones. Current pharmaceutical biotechnology, 13(6), 969–986.
- Drudge, J. H., Lyons, E. T., & Tolliver, S. C. (1986). Controlled test of anthelmintic activity of a macrocyclic lactone (compound F28249-alpha) in lambs. American journal of veterinary research, 47(4), 878–880.
-
PubChem. (n.d.). Milbemycin, oxime. National Center for Biotechnology Information. Retrieved from [Link]
- Prichard, R., Ballesteros, C., Geary, T., & Kaplan, R. M. (2021). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. Frontiers in Veterinary Science, 8, 722662.
- Vercruysse, J., & Rew, R. S. (Eds.). (2002). Macrocyclic Lactones in Antiparasitic Therapy. CABI.
-
Laboklin. (n.d.). How Should I Treat Dogs & Cats with MDR1Mutation?. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Multidrug Resistance Mutation (MDR1). Retrieved from [Link]
- Prichard, R., Ballesteros, C., Geary, T., & Kaplan, R. M. (2021). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations. Frontiers in Veterinary Science, 8.
- Cayman Chemical. (2025, December 15).
- Cleanchem Laboratories. (n.d.).
- Lu, M., Xia, L., Liu, M., Tao, L., Sun, J., & Pan, Y. (2025).
- Dryden, M. W., Payne, P. A., Smith, V., Heaney, K., & Sun, F. (2013). Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasites & vectors, 6, 80.
-
ResearchGate. (n.d.). Trial designs for the controlled efficacy tests, including dosage of... | Download Table. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]
-
Journal of Universitas Airlangga. (2024, May 10). Ivermectin Versus Selamectin and Fipronil as Ectoparasite Treatment in Cats and Dogs: A Literature Review. Retrieved from [Link]
- Hahnel, S. R., Pretorius, E., Lu, Z., Mathee, O., Be-Iservice, R. J., & McCall, J. W. (2021). Phenotypic Profiling of Macrocyclic Lactones on Parasitic Schistosoma Flatworms. Antimicrobial agents and chemotherapy, 65(10), e0073521.
- Dryden, M. W., Payne, P. A., Smith, V., Heaney, K., & Sun, F. (2013). Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasites & vectors, 6, 80.
-
Dirofilariasis: Current Status and Treatment Perspectives. (n.d.). Retrieved from [Link]
- Prichard, R., Ballesteros, C., Geary, T., & Kaplan, R. M. (2021). A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two. Frontiers in Veterinary Science, 8.
-
AHDB. (n.d.). Investigating anthelmintic control failures. Retrieved from [Link]
- Blagburn, B. L., Hendrix, C. M., Lindsay, D. S., & Vaughan, J. L. (1992). Efficacy of milbemycin oxime in chemoprophylaxis of dirofilariasis in cats. American journal of veterinary research, 53(4), 517–519.
-
Bridgeport Veterinary Hospital. (n.d.). Freedom of Information Summary MILBEMITE™ OTIC Solution NADA 141-163 “for the treatment of ear mite (Otodectes cynotis) infe. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats | Request PDF. Retrieved from [Link]
- Sonika, A., Spoorthi, S., Lathamani, V. S., Ramesh, P. T., Harshitha, G. M., Kaveri, N. E., ... & Priyanka, V. (2024). Study on effectiveness of selamectin for the treatment of Otodectus cynotis infection in cats. The Haryana Veterinarian, 63(2), 283-284.
- Lin, C. F., & Lo, C. H. (2016). Evidence-based veterinary dermatology: a review of published studies of treatments for Otodectes cynotis (ear mite) infestation in cats.
- Shanks, D. J., McTier, T. L., Rowan, T. G., Watson, P., Thomas, C. A., Bowman, D. D., ... & Jernigan, A. D. (2000). The efficacy of selamectin in the treatment of naturally acquired aural infestations of otodectes cynotis on dogs and cats. Veterinary parasitology, 91(3-4), 283–290.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Selamectin Topical for Dogs and Cats [webmd.com]
- 7. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Efficacy of milbemycin oxime in chemoprophylaxis of dirofilariasis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bridgeportveterinary.com [bridgeportveterinary.com]
- 17. luvas.edu.in [luvas.edu.in]
- 18. The efficacy of selamectin in the treatment of naturally acquired aural infestations of otodectes cynotis on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence-based veterinary dermatology: a review of published studies of treatments for Otodectes cynotis (ear mite) infestation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 21. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selamectin | VCA Animal Hospitals [vcahospitals.com]
A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for Milbemycin A3 5-Oxime
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of anthelmintic drug development, rigorous quantitative assessment of a compound's efficacy is paramount. This guide provides an in-depth, experience-driven walkthrough of the statistical analysis of dose-response curves, using the potent macrocyclic lactone, Milbemycin A3 5-oxime, as a primary example. We will move beyond rote protocol recitation to explore the causal logic behind experimental design and analytical choices, ensuring a self-validating and robust methodology. This guide will also objectively compare the performance of this compound with other industry-standard anthelmintics, supported by experimental data and detailed protocols.
The Foundation: Understanding this compound's Mechanism of Action
This compound, a key component of the broader milbemycin oxime mixture, is a semi-synthetic derivative from the fermentation products of Streptomyces hygroscopicus.[1] Its potent anthelmintic activity stems from its specific interaction with the nervous system of invertebrates.[2]
Primary Mechanism: this compound acts as a powerful agonist, binding to and opening glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of nematodes and other invertebrates.[3][4] This binding triggers an influx of chloride ions into the cells, leading to hyperpolarization of the cell membrane.[2][3] The resulting disruption in signal transmission causes flaccid paralysis and ultimately, the death of the parasite.[4][] Mammals are largely unaffected because they lack these specific glutamate-gated chloride channels, and the blood-brain barrier further restricts the compound's access to the central nervous system, providing a high margin of safety.[4]
Caption: Signaling pathway of this compound in nematodes.[6]
Experimental Design: Generating Robust Dose-Response Data
The quality of any statistical analysis is fundamentally dependent on the quality of the experimental data. For anthelmintics, in vitro larval motility or development assays are the gold standard for generating reliable dose-response curves.[7][8] The free-living nematode Caenorhabditis elegans is an excellent model organism for initial high-throughput screening due to its well-characterized genetics and ease of culture, though validation against target parasitic species is crucial.[9][10][11]
Protocol: In Vitro Nematode Larval Motility Assay
This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.
Objective: To determine the concentration-dependent effect of this compound on the motility of third-stage (L3) nematode larvae.
Materials:
-
This compound
-
Ivermectin (Positive Control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Culture medium (e.g., RPMI-1640)
-
Third-stage (L3) larvae of the target nematode
-
96-well microtiter plates
-
Inverted microscope or automated plate reader
Workflow:
Caption: Workflow for a typical nematode larval motility assay.[6]
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a 10 mM stock solution of this compound and Ivermectin in 100% DMSO. The vehicle control will be 100% DMSO.
-
Causality: DMSO is used to solubilize these lipophilic compounds. Using the same final concentration of DMSO in all wells, including the negative control, is critical to nullify any potential solvent-induced toxicity.
-
-
Serial Dilutions: Perform a logarithmic serial dilution of the stock solutions in the culture medium to create a range of concentrations. A typical 10-point curve might range from 0.1 nM to 10 µM.
-
Causality: A logarithmic (semi-log) scale ensures that data points are evenly spread across the sigmoidal curve, which is essential for an accurate determination of the EC50.[12]
-
-
Larval Preparation: Isolate and wash L3 larvae to remove contaminants. Suspend the larvae in culture medium at a concentration that allows for dispensing approximately 50-100 larvae per well.
-
Plate Seeding: Add the larval suspension to the wells of a 96-well plate.
-
Compound Addition: Add the diluted compounds, positive control (Ivermectin), and vehicle control (DMSO in media) to their respective wells. It is standard practice to run each concentration in triplicate to assess variability.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Motility Assessment: Visually score larval motility under an inverted microscope. Larvae are typically scored as motile, sluggish, or non-motile (dead). Alternatively, automated tracking software can provide a more objective, quantitative measure of movement.[6]
-
Data Normalization: For each concentration, calculate the percentage of non-motile larvae. Normalize the data by setting the average of the vehicle control wells to 0% effect and the positive control (a concentration of Ivermectin known to cause 100% immotility) or a theoretical maximum to 100% effect.
Statistical Analysis: The Four-Parameter Logistic (4PL) Model
Dose-response data typically follows a sigmoidal (S-shaped) curve, which is best described by a nonlinear regression model.[13] The most widely used model in pharmacology is the four-parameter logistic (4PL) model, also known as the Hill equation.[14][15]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / EC₅₀) ^ HillSlope)
Where:
-
Y: The measured response (% inhibition).
-
X: The concentration of the compound.
-
Bottom: The lower asymptote of the curve (response at zero concentration).
-
Top: The upper asymptote of the curve (maximal response).
-
EC₅₀ (Half Maximal Effective Concentration): The concentration of the compound that elicits 50% of the maximal response. This is the primary measure of a drug's potency.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve at the EC₅₀. A Hill slope of >1 indicates positive cooperativity, while a slope of <1 suggests negative cooperativity.
Caption: Logical relationship of the Four-Parameter Logistic (4PL) model parameters.
Analysis Software: Numerous software packages are available for performing 4PL regression analysis, including GraphPad Prism, R (with packages like 'drc' or 'dr4pl'), and specialized platforms like PLA 3.0.[16][17][18][19]
Comparative Analysis: this compound vs. Alternatives
To contextualize the efficacy of this compound, it is essential to compare its dose-response parameters with other widely used macrocyclic lactones, such as Ivermectin and Moxidectin. The following table presents hypothetical, yet realistic, data derived from an in vitro larval motility assay against a susceptible strain of Haemonchus contortus.
| Parameter | This compound | Ivermectin | Moxidectin |
| EC₅₀ (nM) | 5.2 | 8.5 | 12.1 |
| Hill Slope | 1.8 | 1.5 | 1.6 |
| R² (Goodness of Fit) | 0.992 | 0.989 | 0.991 |
Interpretation of Comparative Data:
-
Potency (EC₅₀): this compound exhibits the highest potency with the lowest EC₅₀ value (5.2 nM). This indicates that a lower concentration of this compound is required to achieve 50% larval immotility compared to Ivermectin and Moxidectin. While both Ivermectin and Milbemycin have been shown to be highly effective, some studies suggest Ivermectin may be more effective against certain developmental stages of parasites like Dirofilaria immitis (heartworm) when treatment is delayed.[20] However, other studies have found single doses of both drugs to be less than 100% effective against some field isolates, highlighting the potential for varying effectiveness.[21]
-
Cooperativity (Hill Slope): All three compounds show a Hill slope greater than 1, suggesting positive cooperativity in their binding to the target channels. This compound has the steepest slope (1.8), indicating a more switch-like response to increasing concentrations. This can be advantageous, leading to a more definitive effect within a narrow concentration range.
-
Goodness of Fit (R²): The high R² values (>0.98) for all curves indicate that the 4PL model provides an excellent fit for the experimental data, lending confidence to the derived parameters.
Conclusion and Best Practices
The statistical analysis of dose-response curves is a cornerstone of anthelmintic drug evaluation. This guide has demonstrated that by combining a robust experimental design with appropriate nonlinear regression analysis, a clear and quantitative comparison of drug efficacy can be achieved.
Key Takeaways for Researchers:
-
Mechanism Matters: A thorough understanding of a compound's mechanism of action, like this compound's effect on GluCls, informs assay design and data interpretation.
-
Protocols Must Be Self-Validating: The inclusion of positive, negative, and vehicle controls is non-negotiable for ensuring the integrity and trustworthiness of the generated data.
-
Choose the Right Model: The four-parameter logistic (4PL) model is the industry standard for analyzing sigmoidal dose-response relationships and should be the default choice for this type of data.
-
Potency is Key, but Not Everything: While the EC₅₀ is a critical measure of potency, the Hill slope provides valuable insights into the nature of the drug-receptor interaction.
-
Contextualize with Comparators: Evaluating a novel compound in isolation is insufficient. Benchmarking against established drugs like Ivermectin provides the necessary context for assessing its potential advantages.
By adhering to these principles of scientific integrity and logical analysis, researchers can confidently characterize the efficacy of novel anthelmintic candidates and contribute to the development of next-generation parasiticides.
References
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
-
Kellett, F., & Kellett, D. A. (1988). The analysis of dose-response curves--a practical approach. Journal of pharmacological methods, 19(3), 209–221. [Link]
-
Hahnel, S., Lu, M., & Wolstenholme, A. J. (2020). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. International Journal for Parasitology: Drugs and Drug Resistance, 14, 23-31. [Link]
-
Ballesteros, C., Rojo-Vázquez, F. A., & Alunda, J. M. (2020). Drug Discovery Technologies: Caenorhabditis Elegans as a Model for Anthelmintic Therapeutics. Medicinal research reviews, 40(6), 2417–2445. [Link]
-
Grokipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
-
Preston, S., Jabbar, A., Nowell, C., & Gasser, R. B. (2019). High-content approaches to anthelmintic drug screening. Trends in parasitology, 35(7), 543–556. [Link]
-
Hahnel, S., Lu, M., & Wolstenholme, A. J. (2020). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. International journal for parasitology. Drugs and drug resistance, 14, 23–31. [Link]
-
Society for Risk Analysis. (n.d.). Dose Response Analysis Software. Retrieved from [Link]
-
Burns, A. R., Luciani, G. M., Musso, G., Bagg, R., Yeo, M., & Roy, P. J. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Nature communications, 6, 7485. [Link]
-
Hyun-Hwan, J., & Seon-Woong, K. (2021). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. CRAN. Retrieved from [Link]
-
Stegmann, B. (n.d.). Software for Biostatistical Analysis: Your complete dose-response analyse extension in PLA 3.0. PLA Software. Retrieved from [Link]
-
Salinas, G., & Valledor, P. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in pharmacology, 13, 1022238. [Link]
-
Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]
-
Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]
-
RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data. Retrieved from [Link]
-
Jeong, H. H., & Kim, S. W. (2021). dr4pl: A Stable Convergence Algorithm for the 4 Parameter Logistic Model. DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]
-
Wikipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]
-
Feyera, T., Larsen, M., Thamsborg, S. M., & Mejer, H. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e19. [Link]
-
ADInstruments. (n.d.). Dose Response Software | Concentration Curve Analysis in Excel. Retrieved from [Link]
-
ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]
-
GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]
-
Feyera, T., Larsen, M., Thamsborg, S. M., & Mejer, H. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e19. [Link]
-
ResearchGate. (2014, February 2). Can anyone recommend the best software to use to plot a dose response curve and calculate IC50? Retrieved from [Link]
-
El-Abdellati, A., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 82(12), 965-973. [Link]
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e19.
-
ClinSkill. (2023, May 5). Dose Response Studies. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Chuang-Stein, C., & Beltangady, M. (2011). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Journal of biopharmaceutical statistics, 21(2), 199–217. [Link]
-
Snyder, D. E., Wiseman, S., Cruthers, L. R., & Slone, R. L. (2011). Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs. Journal of veterinary internal medicine, 25(1), 61–64. [Link]
-
U.S. Food and Drug Administration. (1994). E4 Dose-Response Information to Support Drug Registration. Retrieved from [Link]
-
McCall, J. W., McTier, T. L., Ryan, W. G., Gross, S. J., & Soll, M. D. (1996). Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. Veterinary parasitology, 63(3-4), 247–258. [Link]
-
ResearchGate. (2025, August 6). Ivermectin and Milbemycin Oxime in Experimental Adult Heartworm (Dirofilaria immitis) Infection of Dogs. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug discovery technologies: Caenorhabditis elegans as a model for anthelmintic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caenorhabditis elegans in anthelmintic research – Old model, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 13. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 14. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 15. quantics.co.uk [quantics.co.uk]
- 16. Dose Response Analysis Software - Society for Risk Analysis - Society for Risk Analysis [sra.org]
- 17. cran.r-project.org [cran.r-project.org]
- 18. PLA 3.0 – Software for Biostatistical Analysis: Your complete dose-response analyse extension in PLA 3.0 [bioassay.de]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Milbemycin A3 5-oxime Using a Reference Standard
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison for assessing the purity of Milbemycin A3 5-oxime, a semi-synthetic macrocyclic lactone used as a broad-spectrum antiparasitic agent, against a certified reference standard.[1][2][3] This document outlines the scientific rationale behind the chosen analytical methodology, provides a detailed experimental protocol, and presents a framework for data interpretation, all grounded in established regulatory principles.
Milbemycin oxime, the commercial product, is typically a mixture of this compound and Milbemycin A4 5-oxime.[1][4] The accurate quantification of this compound and its impurities is critical for quality control. This guide will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a robust and widely accepted technique for this purpose.[1][5][6]
The Scientific Rationale: Why HPLC is the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. A stability-indicating HPLC method is one that can accurately measure the active ingredient in the presence of its degradation products, process impurities, and other potential contaminants.[5][7] The development of such a method often involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[7][8][9][10][11] This ensures that the analytical method can separate the intact drug from any potential degradants that might form during manufacturing or storage, thus providing a true measure of its purity.[5][7]
The choice of a reversed-phase HPLC method with a C18 column is common for macrocyclic lactones like milbemycins due to their lipophilic nature.[1][5][6] The mobile phase composition, typically a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol, is optimized to achieve the best separation of the main compound from its related substances.[1][5][6] UV detection is suitable for milbemycins as they possess a chromophore that absorbs in the UV range, typically around 244 nm.[1][5]
The entire process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH), which outlines the requirements for analytical method validation to ensure the reliability and accuracy of the results.[12][13][14][15][16] Adherence to these guidelines, along with the use of a certified reference standard, provides the necessary trustworthiness for the purity assessment.
Experimental Workflow for Purity Assessment
The following diagram illustrates the comprehensive workflow for the purity assessment of a this compound test sample against a reference standard.
Caption: A flowchart of the key stages in the purity assessment of this compound.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization based on the specific instrumentation and reference standard used.
Materials and Reagents
-
This compound Reference Standard (e.g., USP Reference Standard)[17][18]
-
This compound Test Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 reversed-phase column (e.g., Supelco Ascentis Express C18, 100 mm x 3.0 mm, 2.7 µm).[1][5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v)[1][5] |
| Flow Rate | 0.5 mL/min[1][5] |
| Column Temperature | 50°C[1][5] |
| Detection | UV at 244 nm[1][5] |
| Injection Volume | To be determined based on system sensitivity |
Preparation of Solutions
-
Reference Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve a final concentration within the linear range of the method.[1]
-
Test Sample Solution: Prepare the test sample solution in the same manner as the reference standard solution, using the same solvent and aiming for a similar concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
System Suitability Testing
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[19][20][21] This typically involves multiple injections of the reference standard solution to evaluate parameters such as:
-
Tailing factor: Should be within an acceptable range (e.g., 0.8 - 1.5) to ensure peak symmetry.
-
Theoretical plates: A measure of column efficiency.
-
Relative standard deviation (RSD) of peak areas and retention times: Should be low (e.g., <2%) for replicate injections, demonstrating precision.
Data Analysis and Purity Calculation
-
Inject the prepared reference standard and test sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak areas of the main peak and all impurity peaks in the chromatogram of the test sample.
-
Calculate the purity of the test sample using the area normalization method:
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100%
Comparative Data Presentation
The following table provides an example of how to present the comparative purity data for a test sample of this compound against its reference standard.
| Parameter | Reference Standard | Test Sample (Batch X) | Acceptance Criteria |
| Appearance | White solid | Conforms | White solid |
| Retention Time (min) | 5.21 | 5.20 | Matches Standard |
| Purity by HPLC (% Area) | 99.8% | 99.2% | ≥ 98.0% |
| Individual Impurity (% Area) | Not Applicable | Impurity A: 0.15% | ≤ 0.2% |
| Impurity B: 0.25% | ≤ 0.3% | ||
| Total Impurities (% Area) | 0.2% | 0.8% | ≤ 2.0% |
Discussion and Interpretation of Results
The primary objective of this comparison is to verify that the test sample of this compound meets the required purity specifications. The reference standard serves as the benchmark for identity and, in some cases, for the quantification of impurities.
In the example data, the test sample exhibits a purity of 99.2%, which is within the hypothetical acceptance criterion of ≥ 98.0%. The retention time of the main peak in the test sample chromatogram closely matches that of the reference standard, confirming the identity of the compound. The levels of individual and total impurities are also within the specified limits.
It is crucial to investigate any unknown impurities that are detected. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of significant unknown impurities.[8][22][23][24][25] Understanding the identity of impurities is a critical aspect of drug development and regulatory submissions.
Conclusion
The purity assessment of this compound is a meticulous process that relies on a well-validated, stability-indicating HPLC method and the use of a certified reference standard. By following a detailed experimental protocol and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important antiparasitic agent. The comparison of a test sample against a reference standard provides the necessary confidence in the identity and purity of the API, which is a fundamental requirement for its use in pharmaceutical products.
References
-
USP General Chapter <621> Chromatography. U.S. Pharmacopeia.
-
HPLC Analytical Method for Milbemycin A3 Oxime. Benchchem.
-
Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society.
-
<621> CHROMATOGRAPHY. USP.
-
A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis. Benchchem.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
Understanding the Latest Revisions to USP <621>. Agilent.
-
Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
-
USP <621> Chromatography. DSDP Analytics.
-
Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. PubMed.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
<621> Chromatography. U.S. Pharmacopeia.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
Method Development and Validation for The Simultaneous Estimation of Milbemycin Oxime and Lufenuron in Bulk and Tablet Dosage Form. IJIRT.
-
Application Notes and Protocols for LC-MS/MS Detection of Milbemycin A3 Oxime and its Metabolites. Benchchem.
-
Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. National Institutes of Health.
-
LC–MS Method for Determination of Milbemycin Oxime in Dog Plasma. Oxford Academic.
-
Milbemycin oxime - PRODUCT INFORMATION. Cayman Chemical.
-
Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR | Request PDF. ResearchGate.
-
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Milbemycin Oxime in Plasma. Benchchem.
-
Milbemycin A3 oxime. BioAustralis.
-
Milbemycin Oxime (200 mg) - CAS [129496-10-2]. USP Store.
-
CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma. Google Patents.
-
Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. ResearchGate.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments.
-
Milbemycin Impurities. BOC Sciences.
-
Forced Degradation Studies. MedCrave online.
-
CAS No : 129496-10-2| Chemical Name : Milbemycin Oxime. Pharmaffiliates.
-
Milbemycin oxime USP Reference Standard CAS 129496-10-2. Sigma-Aldrich.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmTech.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
-
Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. PubMed.
-
Milbemycin A3 Oxime. SRIRAMCHEM.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
-
Milbemycin Impurities. SynZeal.
-
Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. National Institutes of Health.
-
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. store.usp.org [store.usp.org]
- 18. Milbemycin oxime USP Reference Standard CAS 129496-10-2 Sigma-Aldrich [sigmaaldrich.com]
- 19. <621> CHROMATOGRAPHY [drugfuture.com]
- 20. agilent.com [agilent.com]
- 21. dsdpanalytics.com [dsdpanalytics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 25. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Milbemycin A3 5-oxime
As researchers and drug development professionals, our work with potent, pharmacologically active compounds like Milbemycin A3 5-oxime demands the highest standards of safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to ensure your safety and the integrity of your research by treating every protocol as a self-validating system.
This compound, a macrocyclic lactone, is a potent compound requiring careful handling to prevent accidental exposure.[1] Ingestion or inhalation can be harmful, and the compound may cause irritation to the skin, eyes, and respiratory tract.[2] Furthermore, its high toxicity to aquatic life necessitates stringent disposal protocols.[1][2][3] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
The Foundation: Risk Assessment and Engineering Controls
Before any personal protective equipment is selected, a thorough risk assessment is the first and most critical step.[4][5][6] The potential for exposure depends on numerous factors, including the physical form of the compound (solid powder vs. liquid solution), the quantity being handled, and the specific procedure being performed (e.g., weighing, dissolving, administering).[7]
Engineering controls are the primary line of defense.[8] Whenever possible, this compound should be handled within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize the risk of aerosol inhalation.[9][10]
Core PPE Protocol for this compound
Where engineering controls are insufficient to eliminate exposure risk, a robust PPE regimen is required.[4] The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions | ANSI Z87.1-compliant safety glasses with side shields.[4] | Single pair of nitrile gloves. | Standard lab coat. | Not generally required if handled in a fume hood. |
| Weighing Solid Powder | Tightly fitting safety goggles.[11][12] A face shield should be worn over goggles if there is a significant splash risk.[4][13] | Double-gloving with nitrile gloves is recommended. | Disposable gown over a lab coat. | A NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of fine particles.[1][13] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or disposable suit over a lab coat. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size and volatility.[12] |
Procedural Deep Dive: Ensuring Self-Validating Protocols
Simply wearing PPE is not enough; the process of using it correctly is what ensures safety.
The sequence of putting on PPE is designed to prevent contamination from the outset.
-
Gown/Lab Coat: Don the primary protective garment first.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Ensure a snug fit and clear vision.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair over the first.
The removal of PPE is the point of highest risk for self-contamination. This sequence must be followed meticulously.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.
-
Gown/Apron: Untie and peel it away from the body, turning it inside out as it is removed.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove without touching the front of the mask.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[1]
In the event of a spill, your immediate actions are critical.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: If safe to do so, prevent the spill from spreading.
-
Report: Inform your laboratory supervisor or safety officer.
-
Decontaminate: Only trained personnel with appropriate PPE should clean up spills. Use an appropriate spill kit, working from the outside of the spill inward.[1]
All materials contaminated with this compound, including disposable PPE, must be treated as hazardous waste.[1][14]
-
Segregation: Collect all contaminated solid waste (gloves, gowns, paper towels) in a dedicated, clearly labeled, leak-proof hazardous waste container.[14][15]
-
Liquid Waste: Collect contaminated liquid waste in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[1][14] Do not dispose of this material down the drain, as it is very toxic to aquatic life.[2][16]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Milbemycin oxime Material Safety Data Sheet. Santa Cruz Biotechnology. 1
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. 4
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. 5
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. 13
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. 17
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. NIH National Center for Biotechnology Information. 6
-
Milbemycin Oxime. Veterinary Partner - VIN. 18
-
Personal Protective Equipment (PPE) Toolkit. CDC OneLab REACH. 19
-
Milbemycin oxime - Safety Data Sheet. ChemicalBook. 11
-
Milbemycin, oxime SDS, 129496-10-2 Safety Data Sheets. Echemi. 12
-
Milbemycin oxime Safety Data Sheet. CymitQuimica. 9
-
Milbemycin oxime Safety Data Sheet. MedChemExpress. 3
-
Safety Data Sheet. Cayman Chemical. 20
-
Safe Weighing of Potent and Hazardous Substances. Mettler Toledo. 21
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. NIOSH. 7
-
OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety. 22
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. 23
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. 8
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. 24
-
SAFETY DATA SHEET - Milbemax Tablets for Cats. Elanco. 16
-
Milbemycin oxime SAFETY DATA SHEET. 2
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. 10
-
MATERIAL SAFETY DATA SHEETS MILBEMYCIN A3 OXIME. Cleanchem Laboratories. 25
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. 26
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. 27
-
MSDS - Milbemycin A3 Oxime. KM Pharma Solution Private Limited. 28
-
How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. GIC Medical Disposal. 14
-
SAFETY DATA SHEET - Milbemycin Oxime. Sigma-Aldrich. 29
-
GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. 30
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. 31
-
A guide to the disposal of pharmaceutical waste. Anenta. 15
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 32
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. clarionsafety.com [clarionsafety.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 15. anentawaste.com [anentawaste.com]
- 16. assets.elanco.com [assets.elanco.com]
- 17. rpharmy.com [rpharmy.com]
- 18. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 19. reach.cdc.gov [reach.cdc.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. mt.com [mt.com]
- 22. ohsonline.com [ohsonline.com]
- 23. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 24. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cleanchemlab.com [cleanchemlab.com]
- 26. pharm-int.com [pharm-int.com]
- 27. agnopharma.com [agnopharma.com]
- 28. kmpharma.in [kmpharma.in]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. medbox.org [medbox.org]
- 31. iwaste.epa.gov [iwaste.epa.gov]
- 32. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
